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  • Product: 4-Bromo-3,5-dichloro-1,1'-biphenyl

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 4-Bromo-3,5-dichloro-1,1'-biphenyl

CAS: 2445503-35-3 Formula: C12H7BrCl2 Molecular Weight: 302.00 g/mol Executive Summary The synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl presents a specific regiochemical challenge: installing a bromine atom on a deact...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2445503-35-3 Formula: C12H7BrCl2 Molecular Weight: 302.00 g/mol

Executive Summary

The synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl presents a specific regiochemical challenge: installing a bromine atom on a deactivated, sterically crowded aromatic ring while maintaining the integrity of the biphenyl core. Direct halogenation of 3,5-dichlorobiphenyl is non-viable due to the electronic bias of the system, which favors electrophilic substitution on the more electron-rich, unsubstituted phenyl ring.

This guide details a chemoselective convergent synthesis designed for high purity and scalability. The strategy relies on the "Selectivity-First" principle , utilizing the reactivity differential between aryl iodides and aryl bromides in Palladium-catalyzed cross-coupling. By constructing the highly functionalized 1-iodo-3,5-dichloro-4-bromobenzene core first, we ensure the final biphenyl assembly occurs exclusively at the desired position without scrambling the halogen substitution pattern.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C1-C1' bond. This reveals two fragments: a nucleophilic phenyl synthon (Phenylboronic acid) and a multi-halogenated electrophile.

  • Strategic Disconnection: C1-C1' Biphenyl Bond.

  • Key Intermediate: 4-Bromo-3,5-dichloro-1-iodobenzene.

  • Rationale: Palladium(0) catalysts undergo oxidative addition to C–I bonds significantly faster than C–Br or C–Cl bonds. This kinetic differentiation allows for the selective coupling of the phenyl ring at the iodine position (C1), leaving the bromine at C4 intact for downstream applications.

Retrosynthesis Target Target: 4-Bromo-3,5-dichloro-1,1'-biphenyl Inter Key Intermediate: 4-Bromo-3,5-dichloro-1-iodobenzene Target->Inter Chemoselective Suzuki Coupling Boron Reagent: Phenylboronic Acid Target->Boron SM Starting Material: 3,5-Dichloroaniline Inter->SM 1. Bromination 2. Sandmeyer (Iodination)

Figure 1: Retrosynthetic logic prioritizing chemoselective cross-coupling over direct halogenation.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 3,5-Dichloroaniline

Objective: Synthesize 4-Bromo-3,5-dichloroaniline.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group strongly activates the para position (C4), overcoming the steric hindrance of the flanking chlorine atoms.

Reagents & Materials:

Reagent Equiv. Role
3,5-Dichloroaniline 1.0 Starting Material
Bromine (Br2) 1.05 Electrophile
Glacial Acetic Acid Solvent Reaction Medium

| Sodium Acetate | 1.1 | Acid Scavenger (Optional) |

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 3,5-dichloroaniline (100 mmol) in glacial acetic acid (150 mL).

  • Addition: Cool the solution to 15°C. Add a solution of bromine (105 mmol) in acetic acid (30 mL) dropwise over 45 minutes. Note: Maintain temperature <20°C to prevent polybromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate of the hydrobromide salt may form.

  • Workup: Pour the reaction mixture into ice-water (500 mL) containing sodium bisulfite (to quench excess bromine).

  • Neutralization: Adjust pH to ~8-9 using saturated NaHCO3 or 10% NaOH solution to liberate the free aniline.

  • Isolation: Filter the resulting solid, wash with copious water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85-90%.[2]

    • Key QC: 1H NMR should show loss of the para-proton signal.

Step 2: Sandmeyer Iodination

Objective: Convert the amino group to an iodine atom to generate 4-Bromo-3,5-dichloro-1-iodobenzene. Mechanism: Diazotization followed by radical-nucleophilic substitution (SRN1).

Reagents & Materials:

Reagent Equiv. Role
4-Bromo-3,5-dichloroaniline 1.0 Substrate
Sodium Nitrite (NaNO2) 1.2 Diazotization Agent
Sulfuric Acid (H2SO4, 40%) Solvent/Acid Proton Source

| Potassium Iodide (KI) | 2.5 | Nucleophile |

Protocol:

  • Diazotization: Suspend the aniline (50 mmol) in 40% H2SO4 (100 mL). Cool to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Add a solution of NaNO2 (60 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes until a clear diazonium salt solution is obtained.

  • Iodination: Dissolve KI (125 mmol) in water (50 mL). Add the cold diazonium solution slowly to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous and foaming may occur.

  • Completion: After addition, warm the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium species.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Wash: Wash the organic layer with 10% sodium thiosulfate (to remove iodine byproduct), water, and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel column chromatography (Hexanes) to yield the product as a white/off-white solid.

Step 3: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple the phenyl ring at the C-I site to yield 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Reagents & Materials:

Reagent Equiv. Role
4-Bromo-3,5-dichloro-1-iodobenzene 1.0 Electrophile
Phenylboronic Acid 1.1 Nucleophile
Pd(PPh3)4 0.03 (3 mol%) Catalyst
Na2CO3 (2M aq.) 3.0 Base

| Toluene / Ethanol (4:1) | Solvent | Reaction Medium |[3][4][5][6][7][8][9][10][11]

Protocol:

  • Setup: Charge a reaction vessel with the aryl iodide (10 mmol), phenylboronic acid (11 mmol), and Pd(PPh3)4 (0.3 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir to dissolve.

  • Base Addition: Add degassed 2M Na2CO3 (15 mL).

  • Reaction: Heat the biphasic mixture to 80°C under Argon. Monitor by HPLC/TLC.

    • Critical Control Point: Do not overheat (>100°C) or extend reaction time unnecessarily, as oxidative addition to the C-Br bond may eventually occur, leading to side products. The C-I bond reacts significantly faster.

  • Workup: Upon consumption of the iodide (typically 2-4 hours), cool to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate. Combine organics, wash with brine, dry over Na2SO4.

  • Purification: Concentrate and purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).

  • Final Product: Recrystallize from Ethanol/Hexanes to obtain analytical grade crystals.

Reaction Engineering & Mechanism

The success of this synthesis hinges on the chemoselectivity of the Palladium catalyst. The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is lower than that of C-Br (approx. 81 kcal/mol).

SuzukiCycle cluster_selectivity Selectivity Threshold Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Ar-I Complex1 Ar-Pd(II)-I Complex OxAdd->Complex1 TransMet Transmetallation (+ Ph-B(OH)2) Complex1->TransMet Base Complex2 Ar-Pd(II)-Ph Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the kinetic preference for Oxidative Addition at the C-I bond.

Quality Control & Characterization

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic biphenyl protons (multiplet, 7.30–7.60 ppm) and the singlet for the protons on the substituted ring (approx. 7.6 ppm, 2H). The absence of broad amine protons (from Step 1) confirms Sandmeyer success.

  • 13C NMR: Verify the presence of the C-Br carbon (shifted upfield relative to C-Cl) and the biphenyl linkage carbons.

  • HRMS: Confirm the isotope pattern characteristic of one Bromine and two Chlorines (M, M+2, M+4, M+6 distinct pattern).

References

  • Preparation of Polyhalogenated Anilines

    • Source: "Process for preparation of 3,5-dichloroaniline."[7][9][12] Patent CN103102276A.

    • Relevance: Establishes the availability and handling of the dichloroaniline scaffold.
  • Sandmeyer Reaction Protocols

    • Source: Organic Chemistry Portal, "Sandmeyer Reaction."[5]

    • Relevance: Provides standard conditions for converting anilines to aryl iodides using KI/NaNO2.
  • Chemoselective Suzuki Coupling

    • Source: "Chemoselective Suzuki Coupling of Bromoarenes...
    • Relevance: Validates the kinetic preference of Pd-catalysts for Iodo- over Bromo-arenes, ensuring the integrity of the C-Br bond during the biphenyl form
  • Target Compound Identification

    • Source: ChemicalBook, "4-Bromo-3,5-dichloro-1,1'-biphenyl CAS 2445503-35-3."
    • Relevance: Confirms the identity and commercial existence of the target molecule.

Sources

Exploratory

Structure elucidation of 4-Bromo-3,5-dichloro-1,1'-biphenyl

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3,5-dichloro-1,1'-biphenyl Abstract This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3,5-dichloro-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 4-Bromo-3,5-dichloro-1,1'-biphenyl. This molecule, a member of the halogenated biphenyl class of compounds, requires a multi-faceted analytical approach to confirm its constitution and connectivity. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative on the integrated use of synthetic chemistry, mass spectrometry, and advanced nuclear magnetic resonance techniques. We delve into the causality behind experimental choices, presenting a self-validating system of protocols where each piece of analytical data corroborates the others, culminating in the complete and confident assignment of the molecular structure.

Introduction and Synthetic Strategy

4-Bromo-3,5-dichloro-1,1'-biphenyl belongs to the class of polyhalogenated biphenyls (PXBs), which are of significant interest in environmental science and toxicology as persistent organic pollutants (POPs) and as intermediates in organic synthesis.[1][2] The precise determination of the substitution pattern on the biphenyl scaffold is critical, as isomer-specific toxicity and metabolic fate are well-documented phenomena. This guide outlines a systematic workflow to confirm the identity of this specific isomer.

A logical synthetic approach to 4-Bromo-3,5-dichloro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable route by coupling an arylboronic acid with an aryl halide. For this target, the reaction would involve phenylboronic acid and 1-bromo-3,5-dichlorobenzene.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis.

This synthetic context is crucial as it establishes a hypothesized structure that must be rigorously confirmed by the subsequent spectroscopic analyses.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation process is a systematic investigation where each analytical technique provides a unique piece of the structural puzzle. Our workflow is designed to first confirm the molecular mass and elemental composition, then identify key functional groups, and finally, map the precise atomic connectivity.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Halogen Content

Mass spectrometry (MS) is the initial and most crucial step to verify the molecular weight and elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

Expected Findings:

  • Molecular Ion (M⁺): The target molecule, C₁₂H₇BrCl₂, has a monoisotopic mass of 315.90 u. The mass spectrum should exhibit a distinctive isotopic cluster for the molecular ion peak resulting from the combination of bromine and chlorine isotopes.

  • Fragmentation Pattern: Electron impact (EI) ionization is expected to cause fragmentation primarily through the loss of halogen atoms.[3] Key fragments would correspond to [M-Cl]⁺, [M-Br]⁺, and [M-Br-Cl]⁺. The sequential loss of two chlorine atoms ([M-2Cl]⁺) is often a preferred pathway in polychlorinated biphenyls.[3]

Table 1: Predicted Mass Spectrometry Data
m/z (Fragment)IdentityKey Isotopic Peaks and Relative Intensities
316 / 318 / 320 / 322[C₁₂H₇⁷⁹Br³⁵Cl₂]⁺ and its isotopologuesA complex cluster reflecting the presence of one Br and two Cl atoms.
281 / 283 / 285[M-Cl]⁺Isotopic pattern characteristic of one Br and one Cl atom.
237 / 239[M-Br]⁺Isotopic pattern characteristic of two Cl atoms.

This isotopic signature provides definitive evidence for the presence of one bromine and two chlorine atoms in the molecule, validating the elemental composition derived from the synthesis.

Infrared Spectroscopy: Identifying Aromatic Framework

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For 4-Bromo-3,5-dichloro-1,1'-biphenyl, the IR spectrum will confirm the aromatic nature of the compound.

Expected Absorptions:

  • Aromatic C-H Stretch: A characteristic absorption band around 3030 cm⁻¹.[4]

  • Aromatic C=C Stretch: A series of peaks in the 1450-1600 cm⁻¹ region, which are typical for the phenyl ring framework.[4]

  • C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range can sometimes give clues about the substitution pattern of the aromatic rings.[4]

  • C-X (Halogen) Stretches: Carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretches appear in the fingerprint region, typically between 850-515 cm⁻¹.[5]

While IR confirms the presence of an aromatic system with halogen substituents, it does not provide sufficient detail to establish the precise connectivity, which requires NMR spectroscopy.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Caption: Structure of 4-Bromo-3,5-dichloro-1,1'-biphenyl with IUPAC numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃):

  • Unsubstituted Phenyl Ring (Ring B): Protons H2', H3', H4', H5', and H6' will appear in the typical aromatic region (~7.3-7.6 ppm). Due to free rotation around the C-C single bond, these protons will likely appear as a complex multiplet.

  • Substituted Phenyl Ring (Ring A): The two protons, H2 and H6, are chemically equivalent due to the plane of symmetry through C1-C4. They are expected to appear as a singlet, as they have no adjacent proton neighbors. The deshielding effects of the adjacent chlorine atoms will shift this signal downfield. The proton H4 is also unique and will appear as a singlet.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ carbons.

Expected ¹³C NMR Signals (125 MHz, CDCl₃):

  • Symmetry: Due to symmetry in the substituted ring, only four distinct carbon signals are expected for that ring (C1, C2/C6, C3/C5, C4). The unsubstituted ring will show four signals (C1', C2'/C6', C3'/C5', C4'). In total, 8 signals are anticipated.

  • Chemical Shifts: Carbons bonded to halogens (C2, C3, C5, C6) will be significantly shifted. The ipso-carbons (C1, C4, C1') involved in the biphenyl linkage or bonded to a halogen will have characteristic shifts.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Data
Positionδ ¹H (ppm), Multiplicityδ ¹³C (ppm)DEPT-135
1-~141Quaternary
2, 6~7.6 (s, 2H)~129CH
3, 5-~135Quaternary
4~7.4 (s, 1H)~123CH
1'-~139Quaternary
2', 6'~7.5-7.6 (m)~129CH
3', 5'~7.4-7.5 (m)~128CH
4'~7.3-7.4 (m)~127CH
(Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.)
2D NMR: Establishing Connectivity

2D NMR experiments are essential for making unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We expect to see correlations between the adjacent protons on the unsubstituted ring (H2'/H3', H3'/H4', etc.), confirming its structure. No cross-peaks are expected for the singlets of the substituted ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it establishes the link between the two aromatic rings. A key expected correlation would be between the protons on one ring (e.g., H2'/H6') and the ipso-carbon of the other ring (C1), and vice-versa (H2/H6 to C1'). This unequivocally confirms the biphenyl linkage.

Caption: Key expected HMBC correlations confirming the biphenyl linkage.

Data Consolidation and Final Confirmation

The structure of 4-Bromo-3,5-dichloro-1,1'-biphenyl is confirmed by the convergence of all analytical data:

  • MS confirms the molecular formula C₁₂H₇BrCl₂ through the molecular ion's mass and unique isotopic pattern.

  • IR confirms the presence of a halogenated aromatic scaffold.

  • ¹H and ¹³C NMR show the correct number of proton and carbon environments consistent with the molecule's symmetry.

  • COSY, HSQC, and HMBC data work in concert to build the molecular framework piece by piece, with the inter-ring HMBC correlations providing the final, definitive proof of the 1,1'-biphenyl connectivity.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling
  • To a round-bottom flask, add 1-bromo-3,5-dichlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (10 mL) and water (2 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) as the catalyst.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System: Agilent 8890 GC with an Agilent 5977C GC/MSD or similar.[9]

  • Column: VF-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[10]

  • Injector Temp: 250 °C.

  • Oven Program: Start at 60 °C (hold 2 min), ramp to 160 °C at 12.5 °C/min, then ramp to 260 °C at 2 °C/min (hold 5 min).[1]

  • Carrier Gas: Helium at 1.1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Full scan from 70-550 m/z.[1]

NMR Spectroscopy
  • System: 500 MHz NMR spectrometer.

  • Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire with a standard pulse program.

  • ¹³C NMR: Acquire using a proton-decoupled pulse program.[7]

  • 2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for resolution and sensitivity.

References

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit
  • mass spectrometric ionization pattern of 209 polychlorinated biphenyls. (n.d.).
  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorin
  • Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. (2025). Agilent.
  • Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. (2011). TSI Journals.
  • FTIR spectra for aliphatic and aromatic bromine-based polyols. (n.d.).
  • Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra. (n.d.).
  • Supporting Information for a scientific article. (n.d.). Source not specified.
  • 13C NMR Spectroscopy. (n.d.). Source not specified.
  • Spectroscopy of Arom
  • 3-Bromo-4'-chloro-1,1'-biphenyl. (n.d.). MySkinRecipes.
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • IR: alkyl halides. (n.d.).

Sources

Foundational

Toxicological profile of 4-Bromo-3,5-dichloro-1,1'-biphenyl

An In-Depth Technical Guide to the Toxicological Profile of 4-Bromo-3,5-dichloro-1,1'-biphenyl Introduction 4-Bromo-3,5-dichloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon belonging to the broader class of polyb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of 4-Bromo-3,5-dichloro-1,1'-biphenyl

Introduction

4-Bromo-3,5-dichloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon belonging to the broader class of polybrominated and polychlorinated biphenyls. While specific toxicological data for this particular congener is limited in publicly accessible literature, its structural similarity to other well-studied biphenyls allows for a comprehensive toxicological profile to be inferred. This guide synthesizes available information on related compounds to provide a robust overview of its likely physicochemical properties, toxicokinetics, mechanisms of toxicity, and potential health effects. Understanding the toxicological profile of such compounds is crucial for risk assessment in environmental and occupational health, as well as for professionals in drug development who may encounter similar chemical structures.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental fate, bioavailability, and toxicokinetic behavior. The properties of 4-Bromo-3,5-dichloro-1,1'-biphenyl are predicted to be similar to other tri-halogenated biphenyls.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₂H₆BrCl₂N/A
Molecular Weight 317.0 g/mol N/A
Boiling Point ~390 °C[1]
Density ~1.56 g/cm³[1]
Water Solubility LowInferred
LogKow (Octanol-Water Partition Coefficient) HighInferred

Note: Due to the limited direct data, some values are inferred based on the properties of structurally similar compounds.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a chemical dictates its concentration and persistence in the body, which are key determinants of its toxicity.[2]

Absorption

Given its lipophilic nature, 4-Bromo-3,5-dichloro-1,1'-biphenyl is expected to be readily absorbed through multiple routes of exposure:

  • Oral: Ingestion of contaminated food or water is a primary route of exposure for related compounds.

  • Dermal: The compound can likely penetrate the skin, especially with prolonged contact.[3]

  • Inhalation: Exposure to aerosols or dusts containing the compound can lead to absorption through the respiratory tract.

Distribution

Following absorption, 4-Bromo-3,5-dichloro-1,1'-biphenyl is expected to distribute to and accumulate in lipid-rich tissues due to its high octanol-water partition coefficient. This includes:

  • Adipose tissue

  • Liver

  • Kidney

  • Brain

Metabolism

Metabolism is a critical process that can either detoxify the compound or, in some cases, activate it to more toxic intermediates. The metabolism of biphenyls is primarily mediated by the cytochrome P-450 monooxygenase system in the liver.[4]

The proposed metabolic pathway involves:

  • Hydroxylation: The initial and rate-limiting step is the introduction of a hydroxyl group onto one of the biphenyl rings, primarily at the para position.[4] This is catalyzed by cytochrome P-450 enzymes.

  • Arene Oxide Formation: This hydroxylation can proceed through a highly reactive arene oxide intermediate. These intermediates are electrophilic and can bind to cellular macromolecules like DNA, RNA, and proteins, contributing to toxicity.

  • Conjugation: The resulting hydroxylated metabolites can undergo phase II conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble compounds that are more easily excreted.[5]

Metabolic Pathway of 4-Bromo-3,5-dichloro-1,1'-biphenyl parent 4-Bromo-3,5-dichloro-1,1'-biphenyl p450 Cytochrome P450 (CYP Isozymes) parent->p450 Oxidation arene_oxide Arene Oxide Intermediate (Reactive) p450->arene_oxide hydroxylated Hydroxylated Metabolites arene_oxide->hydroxylated conjugation Phase II Enzymes (e.g., SULTs, UGTs) hydroxylated->conjugation Conjugation excretion Excretable Conjugates (Sulfate, Glucuronide) conjugation->excretion

Caption: Proposed metabolic pathway of 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Excretion

The water-soluble conjugates are primarily excreted from the body via:

  • Bile: Secreted into the intestines and eliminated in the feces.[6]

  • Urine: Filtered by the kidneys and eliminated.[6]

The rate of excretion depends on the efficiency of the metabolic and conjugation processes. Less readily metabolized congeners can persist in the body for longer periods.

Toxicodynamics: Mechanisms of Toxicity

The toxicity of halogenated biphenyls is often mediated by their metabolic activation and the subsequent cellular responses.

Oxidative Stress

A primary mechanism of toxicity for many PCBs and their metabolites is the induction of oxidative stress.[7] This occurs through:

  • Redox Cycling: Hydroxylated metabolites can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.

  • Mitochondrial Dysfunction: The compound or its metabolites may interfere with the mitochondrial electron transport chain, leading to increased ROS production and impaired cellular energy metabolism.

The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids (lipid peroxidation), proteins, and DNA.

Mechanism of Oxidative Stress compound 4-Bromo-3,5-dichloro-1,1'-biphenyl and its Metabolites ros Increased Reactive Oxygen Species (ROS) compound->ros Induces damage Cellular Damage ros->damage Causes lipid Lipid Peroxidation damage->lipid protein Protein Oxidation damage->protein dna DNA Damage damage->dna

Caption: Oxidative stress as a key mechanism of toxicity.

Toxicological Endpoints

Based on data from related polyhalogenated biphenyls, the following toxicological effects can be anticipated.

Acute Toxicity

Significant acute toxicity from a single exposure is generally not observed for this class of compounds. However, high doses may cause irritation to the skin, eyes, and respiratory tract.[3]

Chronic Toxicity

Prolonged or repeated exposure is of greater concern and can lead to a range of effects on multiple organ systems.[8][9] The liver and kidneys are often primary targets for biphenyl toxicity.[10]

Carcinogenicity

While no direct carcinogenicity data exists for 4-Bromo-3,5-dichloro-1,1'-biphenyl, many polybrominated and polychlorinated biphenyls are considered to be possibly or probably carcinogenic to humans.[11][12] The carcinogenic potential may be linked to genotoxicity and the promotion of cell proliferation.

Genotoxicity

The genotoxic potential of biphenyls and their metabolites is a significant area of investigation. Some studies on related compounds have shown positive results for DNA strand breaks.[10] The metabolic activation to reactive intermediates, such as arene oxides, is a key factor in the potential for genotoxicity.

Reproductive and Developmental Toxicity

This is a critical endpoint for halogenated biphenyls.[13][14][15] Exposure during critical developmental windows can lead to:

  • Adverse effects on fertility.

  • Developmental abnormalities in offspring.

  • Neurodevelopmental deficits.[16]

Many halogenated flame retardants are known to be thyroid hormone disruptors, which can have profound effects on brain development.[17]

Experimental Protocols: Comet Assay for Genotoxicity Assessment

The Single Cell Gel Electrophoresis (Comet) assay is a sensitive method for detecting DNA damage in individual cells.

Objective: To evaluate the potential of 4-Bromo-3,5-dichloro-1,1'-biphenyl and its metabolites to induce DNA strand breaks in a relevant cell line (e.g., HepG2 human liver cancer cells).

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency.

    • Expose cells to a range of concentrations of 4-Bromo-3,5-dichloro-1,1'-biphenyl for a specified duration (e.g., 24 hours). Include appropriate positive (e.g., hydrogen peroxide) and negative (vehicle) controls.

    • If metabolic activation is being assessed, include a system such as a rat liver S9 fraction.

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

    • Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides with a Tris buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail and the tail length.

Comet Assay Workflow start Cell Treatment harvest Harvest & Embed in Agarose start->harvest lysis Cell Lysis harvest->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis stain DNA Staining electrophoresis->stain analyze Microscopy & Analysis stain->analyze

Caption: A simplified workflow for the Comet Assay.

Summary of Toxicological Data

Toxicological EndpointFinding/Anticipated EffectConfidence Level (Inferred)
Acute Oral Toxicity Likely low.High
Dermal/Eye Irritation Possible irritant.[3]Moderate
Chronic Toxicity Potential for liver and kidney damage.[10]High
Carcinogenicity Possibly carcinogenic to humans.[11][12]Moderate
Genotoxicity Potential to cause DNA damage, likely requiring metabolic activation.[10]Moderate
Reproductive Toxicity Potential to impair fertility.[13]High
Developmental Toxicity Potential for developmental and neurodevelopmental effects.[16][17]High

Conclusion

While direct toxicological data for 4-Bromo-3,5-dichloro-1,1'-biphenyl is scarce, a comprehensive profile can be constructed based on its chemical structure and the known toxicology of related polyhalogenated biphenyls. The compound is likely to be persistent and bioaccumulative. Its toxicity is probably mediated through metabolic activation and the induction of oxidative stress. The primary concerns for human health are potential carcinogenicity and reproductive and developmental effects following chronic exposure. Further research on this specific congener is warranted to refine this toxicological profile and support accurate risk assessments.

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Exploratory

4-Bromo-3,5-dichloro-1,1'-biphenyl molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-3,5-dichloro-1,1'-biphenyl: Synthesis, Properties, and Applications This guide provides a comprehensive technical overview of 4-Bromo-3,5-dichloro-1,1'-biphenyl, a halogenated aroma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3,5-dichloro-1,1'-biphenyl: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dichloro-1,1'-biphenyl, a halogenated aromatic compound of interest to researchers in organic synthesis, materials science, and drug discovery. While specific data for this particular congener is not widely available, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

4-Bromo-3,5-dichloro-1,1'-biphenyl belongs to the class of polyhalogenated biphenyls, which are characterized by a biphenyl core structure with multiple halogen substituents. The precise arrangement of these halogens dictates the molecule's chemical and toxicological properties. Based on its IUPAC name, the molecular formula is deduced to be C₁₂H₇BrCl₂.

The physicochemical properties of halogenated biphenyls are largely governed by their molecular weight and degree of halogenation. Generally, they are crystalline solids with low vapor pressure, poor water solubility, and high lipophilicity. These characteristics contribute to their persistence in the environment.[1][2]

PropertyValueSource
Chemical Formula C₁₂H₇BrCl₂Deduced from IUPAC Name
Molecular Weight 301.99 g/mol Calculated
Appearance Expected to be a crystalline solidAnalogy to related compounds[3]
Boiling Point High, expected >300 °CAnalogy to related compounds[3]
Water Solubility Very lowAnalogy to related compounds[2]
LogP (Octanol-Water Partition Coefficient) HighAnalogy to related compounds

Synthesis Methodologies: A Focus on Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryls such as 4-Bromo-3,5-dichloro-1,1'-biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly favored due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its byproducts.[4][5][6] Alternative methods, such as the Ullmann[7] and Cadogan[8] reactions, are also known but are often limited by harsh conditions or lower selectivity.

A plausible synthetic route to 4-Bromo-3,5-dichloro-1,1'-biphenyl via a Suzuki-Miyaura coupling would involve the reaction of 1-bromo-3,5-dichlorobenzene with 4-bromophenylboronic acid, or a similar pairing of appropriate precursors.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure that can be adapted for the synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Materials:

  • 1-bromo-3,5-dichlorobenzene (1.0 eq)

  • 4-bromophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq)[5][9]

  • Solvent (e.g., a mixture of toluene, ethanol, and water)[7]

  • Anhydrous, degassed reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-3,5-dichlorobenzene, 4-bromophenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Follow this with the addition of the palladium catalyst.

  • Reaction: Heat the reaction mixture to a reflux temperature (typically 80-110 °C) and stir vigorously.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Caption: Suzuki-Miyaura Coupling Workflow for Biphenyl Synthesis.

Applications in Research and Drug Development

Halogenated biphenyls have a history of use in industrial applications such as flame retardants and dielectric fluids due to their chemical stability.[1][10][11] However, their true value for contemporary researchers lies in their potential as building blocks in medicinal chemistry and materials science.

The introduction of bromine into a molecular structure is a recognized strategy in drug design.[12] The bromine atom can form halogen bonds, which are non-covalent interactions that can influence a molecule's binding affinity and selectivity for a biological target.[12] This "heavy atom effect" can also be leveraged to enhance the efficacy of certain therapies.[12] Therefore, 4-Bromo-3,5-dichloro-1,1'-biphenyl can serve as a versatile scaffold for creating novel compounds with potential therapeutic activities. Its multiple halogenation sites offer distinct handles for further chemical modifications, enabling the construction of diverse chemical libraries for screening.

Environmental Health and Safety (EHS)

Polychlorinated biphenyls (PCBs) as a class are recognized as persistent organic pollutants (POPs) and are considered probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[1] Although the toxicity of the specific congener 4-Bromo-3,5-dichloro-1,1'-biphenyl has not been extensively studied, it should be handled with extreme caution, assuming it possesses hazards similar to other PCBs.

Safe Handling Practices:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety glasses with side shields.[13][14]

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[14]

  • Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for halogenated organic waste. High-temperature incineration is a common disposal method for PCBs.[15][16]

References

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  • NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-.
  • LookChem. (n.d.). 1-Bromo-3,4-dichlorobenzene. Retrieved from [Link]

  • Abdel-Shafy, H. I., & El-Gamal, M. M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Research.
  • ResearchGate. (n.d.). Chemical equation for synthesis of PCBs by direct chlorination of biphenyl. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 3,5-dichloro-.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Monthly variations of unregulated brominated disinfection by-products in chlorinated Water are correlated with total Bromine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Oceanchem Group. (2023, November 22). What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Retrieved from [Link]

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  • WorkSafe WA. (2014, May 23). Safe handling of PCBs. Retrieved from [Link]

  • Shaikh, J. Y., et al. (n.d.). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 1-bromo-3,5-dichlorobenzene.
  • Lu, Y., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Drug Delivery Science and Technology.
  • Ramu, K., et al. (2007, July 15). Spatial distribution and accumulation of brominated flame retardants, polychlorinated biphenyls and organochlorine pesticides in blue mussels (Mytilus edulis)
  • Khan, I., et al. (2022, January 4).
  • Flame retardant. (n.d.). In Wikipedia. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-.
  • The Water Research Foundation. (2025, August 7). Technologies and Approaches to Minimize Brominated and Iodinated DBPs in Distribution Systems. Retrieved from [Link]

  • ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • Boron Molecular. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. Retrieved from [Link]

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Sources

Foundational

A Technical Guide to Unlocking Future Research in Halogenated Biphenyls

Foreword: Beyond the Legacy of Contamination Halogenated biphenyls, a class of synthetic organic compounds including polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), represent a complex and enduring...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Legacy of Contamination

Halogenated biphenyls, a class of synthetic organic compounds including polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), represent a complex and enduring environmental challenge.[1][2][3] Their widespread industrial use, stemming from their chemical stability and electrical insulating properties, has led to their ubiquitous presence in our ecosystems.[1][3][4] While their production has been largely curtailed for decades, their persistence and bioaccumulative nature ensure that their impact on environmental and human health remains a significant concern.[1][2][5][6]

This guide is designed for researchers, scientists, and drug development professionals who are poised to tackle the remaining questions and emerging challenges in the field of halogenated biphenyls. We will move beyond a simple recitation of established facts to illuminate promising, and at times overlooked, avenues of research. By providing a synthesis of current knowledge and highlighting critical knowledge gaps, this document aims to catalyze innovative research that will deepen our understanding and enhance our ability to manage the risks associated with these compounds.

Section 1: Deconvoluting the Toxicological Puzzle: Structure, Activity, and Beyond

The toxicology of halogenated biphenyls is intrinsically linked to their molecular structure. The number and position of halogen atoms on the biphenyl rings dictate their biological and toxic effects.[7][8]

The Dioxin-Like Coplanar Congeners: A Well-Trod Path with Lingering Questions

The most toxic congeners, such as 3,3′,4,4′-tetrachlorobiphenyl, 3,3′,4,4′,5-pentachlorobiphenyl, and 3,3′,4,4′,5,5′-hexachlorobiphenyl, are approximate isostereomers of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[7][8] These "dioxin-like" PCBs bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of downstream events that lead to a range of toxic responses, including carcinogenicity and endocrine disruption.[7][8][9]

While the central role of the AhR in mediating the toxicity of these congeners is well-established, several research questions remain:

  • Beyond the AhR: What are the off-target effects of dioxin-like PCBs? Are there other cellular receptors or signaling pathways that are perturbed by these compounds, and what is their contribution to the overall toxicological profile?

  • Mixture Effects: Humans and wildlife are exposed to complex mixtures of halogenated biphenyls and other environmental contaminants. How do these mixtures interact to produce synergistic, antagonistic, or additive toxic effects? Developing robust models to predict the toxicity of complex mixtures is a critical research need.

  • Low-Dose, Long-Term Exposure: The health effects of low-dose, chronic exposure to dioxin-like PCBs, particularly during critical windows of development, are not fully understood.[10] Further research is needed to elucidate the long-term consequences of such exposures on neurological, immunological, and reproductive health.[3][10][11]

The Non-Dioxin-Like and Mono-Ortho Substituted Congeners: An Expanding Frontier

Non-dioxin-like PCBs and mono-ortho substituted PCBs exhibit different toxicological profiles and mechanisms of action.[7] These compounds are generally less potent activators of the AhR but can induce other microsomal enzymes and have been linked to neurotoxic and endocrine-disrupting effects.[7][9]

Potential Research Areas:

  • Neurotoxicity of Low-Chlorinated PCBs: Emerging evidence suggests that low-chlorinated PCBs may be particularly neurotoxic, with recent studies pointing to their significant contribution to contemporary human exposure.[11] Research into the mechanisms underlying the neurodevelopmental and neurodegenerative effects of these specific congeners is a high-priority area.[9]

  • Endocrine Disruption Mechanisms: Halogenated biphenyls can interfere with the endocrine system through various mechanisms, including effects on thyroid hormone levels.[3][5] Elucidating the precise molecular interactions and downstream consequences of these disruptions is crucial for understanding their impact on human and animal health.

  • Mixed Halogenated Biphenyls: The presence of both chlorine and bromine atoms on the biphenyl scaffold creates a vast number of potential congeners with unknown toxicological properties. Investigating the synthesis, environmental occurrence, and toxicity of these mixed halogenated compounds is a nascent but important field of study.

Experimental Protocol: Assessing Aryl Hydrocarbon Receptor (AhR) Activation

A key experiment to determine the "dioxin-like" activity of a halogenated biphenyl congener is the measurement of aryl hydrocarbon hydroxylase (AHH) induction in a cell-based assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain rat hepatoma cells (e.g., H4IIE) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Dosing: Plate the cells in multi-well plates and allow them to adhere overnight. The following day, treat the cells with a range of concentrations of the test halogenated biphenyl congener or a known AhR agonist (e.g., TCDD) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) to allow for gene induction.

  • Microsome Preparation: Harvest the cells and prepare microsomal fractions by differential centrifugation.

  • AHH Assay: Measure the AHH activity in the microsomal fractions using a fluorometric assay that quantifies the conversion of a substrate (e.g., benzo[a]pyrene) to a fluorescent product.

  • Data Analysis: Calculate the fold induction of AHH activity relative to the vehicle control for each concentration of the test compound. Determine the EC50 (the concentration that produces 50% of the maximal response) to quantify the potency of the congener as an AhR agonist.

Section 2: Environmental Fate and Remediation: From Persistence to Degradation

The environmental persistence of halogenated biphenyls is a defining characteristic.[1] However, microbial processes can lead to their degradation, offering potential avenues for bioremediation.[12]

Anaerobic Reductive Dehalogenation: The Initial Attack

Under anaerobic conditions, microorganisms can remove halogen atoms from the biphenyl rings in a process called reductive dehalogenation.[12][13] This process is crucial as it can decrease the toxicity of highly halogenated congeners and make them more susceptible to subsequent aerobic degradation.[12]

Key Research Questions:

  • Identification of Novel Dehalogenating Microorganisms: While some dehalogenating bacteria have been identified, the microbial diversity capable of this process is likely much broader. The use of modern molecular techniques to identify and characterize novel dehalogenating species from contaminated environments is a key research area.

  • Enzymology of Reductive Dehalogenases: The enzymes responsible for reductive dehalogenation are not fully characterized. Understanding the structure, function, and substrate specificity of these enzymes could enable the development of enhanced bioremediation strategies.

  • Biostimulation and Bioaugmentation: Research into optimizing conditions to stimulate the activity of indigenous dehalogenating microorganisms (biostimulation) or introducing specialized microbes to a contaminated site (bioaugmentation) holds significant promise for in-situ remediation.[13][14]

Aerobic Degradation: The Final Step to Mineralization

The less halogenated biphenyls produced during anaerobic dehalogenation can be further degraded by aerobic bacteria.[12] This process typically involves the oxidative cleavage of the biphenyl rings, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and inorganic halides).[15]

Emerging Research Directions:

  • Metabolic Engineering of Degradative Pathways: Genetic and metabolic engineering approaches could be used to enhance the degradative capabilities of aerobic bacteria, for instance, by increasing the expression of key enzymes or broadening their substrate range.

  • Sequential Anaerobic-Aerobic Bioremediation: The development of integrated remediation strategies that combine anaerobic and aerobic processes is a promising approach for the complete degradation of complex mixtures of halogenated biphenyls.[14]

  • Phytoremediation and Rhizosphere Interactions: The role of plants and their associated microbial communities (the rhizosphere) in the degradation of halogenated biphenyls is an area that warrants further investigation.

Experimental Workflow: Investigating Microbial Dehalogenation

Microbial_Dehalogenation_Workflow cluster_anaerobic Anaerobic Phase cluster_aerobic Aerobic Phase A1 Contaminated Sediment A2 Microcosm Setup A1->A2 Collect Sample A3 Spike with Halogenated Biphenyls A2->A3 Introduce Contaminant A4 Incubate Anaerobically A3->A4 Establish Conditions A5 Monitor Dehalogenation A4->A5 Time-course Sampling B1 Transfer to Aerobic Medium A5->B1 Inoculate B2 Incubate with Shaking B1->B2 Provide Oxygen B3 Monitor Degradation Products B2->B3 Analyze Metabolites

Caption: Workflow for studying sequential anaerobic-aerobic biodegradation of halogenated biphenyls.

Data Presentation: Comparative Analysis of Remediation Techniques
Remediation TechniquePrincipleAdvantagesDisadvantagesResearch Opportunities
Biostimulation Addition of nutrients or electron donors to stimulate indigenous microbial activity.[13]Cost-effective, in-situ application.Effectiveness depends on the presence of competent microbes.Optimizing nutrient delivery and identifying novel biostimulants.
Bioaugmentation Introduction of specific microorganisms with desired degradative capabilities.[13][14]Can be effective for recalcitrant compounds.Introduced microbes may not survive or compete well.Developing robust microbial delivery systems and monitoring their survival.
Phytoremediation Use of plants to remove, contain, or degrade contaminants.Aesthetically pleasing, low cost.Slow process, limited to the root zone.Investigating plant-microbe interactions and genetic engineering of plants.
Chemical Oxidation/Reduction Use of chemical agents to destroy or transform contaminants.Rapid treatment time.Can be expensive and produce harmful byproducts.Developing more selective and environmentally benign chemical reagents.

Section 3: Advancing Analytical Methodologies: Seeing the Unseen

Accurate and sensitive analytical methods are fundamental to all aspects of halogenated biphenyl research, from toxicological studies to environmental monitoring.

Established Techniques: The Gold Standard and Its Limitations

Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) has been the workhorse for the analysis of halogenated biphenyls for decades.[16][17][18][19] High-resolution mass spectrometry (HRMS) provides the selectivity and sensitivity required for congener-specific analysis in complex matrices.[20]

However, these methods have limitations:

  • Sample Preparation: The extraction and cleanup of samples can be time-consuming, labor-intensive, and a source of analytical variability.[16][17]

  • Co-elution: The large number of possible congeners can lead to chromatographic co-elution, making accurate quantification challenging.

  • Throughput: Traditional GC-MS methods can have a low sample throughput, which is a bottleneck for large-scale studies.

Emerging Research Areas in Analytical Chemistry
  • High-Resolution Mass Spectrometry and Non-Targeted Analysis: The use of advanced HRMS instruments (e.g., Orbitrap, TOF) allows for non-targeted screening of environmental and biological samples to identify novel halogenated biphenyls and their transformation products.

  • Advanced Separation Techniques: Two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolving power, enabling the separation of complex mixtures of congeners that are not resolved by conventional GC.

  • Rapid and Field-Deployable Methods: There is a growing need for rapid and portable analytical methods for on-site screening of contaminated sites. Research into the development of biosensors, immunoassays, and portable mass spectrometers for halogenated biphenyls is a promising area.

  • Analysis of Hydroxylated and Other Metabolites: The analysis of hydroxylated and other metabolic products of halogenated biphenyls is crucial for understanding their biotransformation and toxicokinetics.[20] Developing robust analytical methods for these more polar compounds is an ongoing challenge.

Protocol: Sample Preparation for Congener-Specific PCB Analysis in Biota

Step-by-Step Methodology:

  • Sample Homogenization: Homogenize the tissue sample (e.g., fish fillet, adipose tissue) to ensure uniformity.

  • Internal Standard Spiking: Spike the homogenized sample with a mixture of isotopically labeled PCB congeners to serve as internal standards for quantification.

  • Extraction: Extract the lipids and PCBs from the sample using a suitable solvent system (e.g., hexane/dichloromethane) and a technique such as Soxhlet extraction or accelerated solvent extraction.

  • Lipid Removal: Remove the bulk of the lipids from the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

  • Fractionation: Further clean up and fractionate the extract using column chromatography with different sorbents (e.g., silica gel, Florisil, activated carbon) to separate the PCBs from interfering compounds and to separate different classes of PCBs (e.g., dioxin-like vs. non-dioxin-like).[16]

  • Concentration: Carefully concentrate the final extract to a small volume under a gentle stream of nitrogen.

  • Analysis: Analyze the extract by GC-HRMS for the identification and quantification of individual PCB congeners.

Visualization: The Analytical Workflow

Analytical_Workflow Sample Biological or Environmental Sample Extraction Solvent Extraction Sample->Extraction Homogenize & Spike Cleanup Lipid Removal & Fractionation Extraction->Cleanup Crude Extract Analysis GC-HRMS Analysis Cleanup->Analysis Purified Extract Data Data Processing & Quantification Analysis->Data Raw Data

Caption: A generalized workflow for the analysis of halogenated biphenyls in complex matrices.

Conclusion: Charting the Course for Future Discoveries

The study of halogenated biphenyls is far from complete. While significant progress has been made in understanding their toxicology, environmental fate, and analysis, a multitude of research questions remain. The potential research areas outlined in this guide represent just a fraction of the opportunities for innovation and discovery. By embracing interdisciplinary approaches that combine toxicology, microbiology, analytical chemistry, and environmental science, the research community can continue to unravel the complexities of these persistent pollutants and develop effective strategies to mitigate their impact on our planet and its inhabitants.

References

  • Abramowicz, D. A. (1990). Aerobic and anaerobic biodegradation of PCBs: a review. Critical Reviews in Biotechnology, 10(3), 241-251.
  • Bandiera, S., Safe, S., & Okey, A. B. (1982). Halogenated biphenyls: molecular toxicology. Canadian journal of physiology and pharmacology, 60(8), 1087-1095.
  • Bedard, D. L. (2008). A case study for bioremediation of PCBs in Hudson River sediments: catalyzed by indigenous microorganisms, with a little help from their friends. Current opinion in biotechnology, 19(6), 577-584.
  • Bergman, Å., Becher, G., Bladh, L. G., & Skerfving, S. (1994). Health effects of polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs). Environmental Health Perspectives, 102(Suppl 1), 25–34.
  • Safe, S. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87-149.
  • Schantz, S. L., Widholm, J. J., & Rice, D. C. (2003). Effects of PCB exposure on neuropsychological function in children. Environmental health perspectives, 111(3), 357–576.
  • Silberhorn, E. M., Glauert, H. P., & Robertson, L. W. (1990). Carcinogenicity of polyhalogenated biphenyls: PCBs and PBBs. Critical reviews in toxicology, 20(6), 440-496.
  • Sowers, K. R., & May, H. D. (2013). In situ bioremediation of polychlorinated biphenyl (PCB)-contaminated sediments. Current opinion in biotechnology, 24(3), 478-484.
  • U.S. Environmental Protection Agency. (2018). Method 8082A: Polychlorinated Biphenyls (PCBs)
  • U.S. Environmental Protection Agency. (2023). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • World Health Organization. (2003). Polychlorinated Biphenyls and Terphenyls (Second Edition). Geneva.
  • Focht, D. D. (1993). Microbial degradation of chlorinated biphenyls. In Soil Biochemistry (pp. 341-405). CRC Press.
  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Nyarko, E., Botwe, B. O., & Klubi, E. (2011). Determination of indicator polychlorinated biphenyls (pcbs) by gas chromatography-electron capture detector. International Research Journal of Pure and Applied Chemistry, 1(4), 183-195.
  • Hovander, L., Athanasiadou, M., Asplund, L., Jensen, S., & Wehler, E. K. (2003). Two trace analytical methods for determination of hydroxylated PCBs and other halogenated phenolic compounds in eggs from Norwegian birds of prey. Analytical chemistry, 75(23), 6613-6621.
  • Hassan, M. M., & El-Kady, A. A. (2022). A Review of Polychlorinated Biphenyls (PCBs) Pollution in the Air: Where and How Much Are We Exposed to?.
  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) By Gas Chromatography. Retrieved from [Link]

  • Robertson, L. W., & Hansen, L. G. (Eds.). (2010). Polychlorinated Biphenyls (PCBs): Sources, Exposures, Toxicities. Environmental Science & Technology, 44(8), 2777-2780.
  • Megson, D., O'Sullivan, G., Comber, S., Worsfold, P. J., Lohan, M. C., & Edwards, E. (2013). The sources of contemporary and historical polychlorinated biphenyls (PCBs)
  • U.S. Environmental Protection Agency. (2021). Polychlorinated Biphenyls (PCBs) Research Overview. Retrieved from [Link]

  • Pessah, I. N., Hansen, L. G., & Lein, P. J. (2022). Polychlorinated Biphenyls, Oxidative Stress, and Brain Health: Mechanistic Links to Neurodegenerative and Neurodevelopmental Diseases. Antioxidants, 11(2), 242.
  • U.S. Environmental Protection Agency. (2025, March 28). Learn about Polychlorinated Biphenyls. Retrieved from [Link]

  • Stanciu, M. A., Nita, I. A., Dinu, C., & Ionete, R. E. (2025). Trends in Polychlorinated Biphenyl Contamination in Bucharest's Urban Soils: A Two-Decade Perspective (2002–2022). Toxics, 13(5), 350.

Sources

Exploratory

Safety and handling guidelines for 4-Bromo-3,5-dichloro-1,1'-biphenyl

Technical Whitepaper: Safety & Handling Protocols for 4-Bromo-3,5-dichloro-1,1'-biphenyl Executive Summary 4-Bromo-3,5-dichloro-1,1'-biphenyl (CAS: 2445503-35-3) is a specialized polyhalogenated biphenyl (PHB) intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety & Handling Protocols for 4-Bromo-3,5-dichloro-1,1'-biphenyl

Executive Summary

4-Bromo-3,5-dichloro-1,1'-biphenyl (CAS: 2445503-35-3) is a specialized polyhalogenated biphenyl (PHB) intermediate used primarily in the synthesis of advanced functional materials (OLEDs, liquid crystals) and pharmaceutical scaffolds.[1] Its structural motif—a biphenyl core substituted with mixed halogens—imparts unique electronic properties but also necessitates rigorous safety protocols.

Unlike standard organic reagents, this compound shares structural similarities with persistent organic pollutants (POPs). Consequently, its handling requires a "Zero-Exposure" methodology that integrates high-containment engineering controls with precise operational discipline.[1] This guide synthesizes field-proven industrial hygiene standards with specific chemical reactivity data to provide a comprehensive safety framework for researchers.[1]

Physicochemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in risk mitigation. The 3,5-dichloro-4-bromo substitution pattern creates an electron-deficient ring, enhancing its reactivity in metal-catalyzed cross-coupling reactions while increasing its lipophilicity and potential for bioaccumulation.[1]

Table 1: Technical Specifications
PropertyData
Chemical Name 4-Bromo-3,5-dichloro-1,1'-biphenyl
CAS Number 2445503-35-3
Molecular Formula C₁₂H₇BrCl₂
Molecular Weight 301.99 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Insoluble in water; Soluble in DCM, THF, Toluene
Reactivity Susceptible to Pd-catalyzed oxidative addition (C-Br bond)
Toxicological & Environmental Hazards

While specific toxicological data for this exact congener is limited, structure-activity relationship (SAR) analysis with analogous halogenated biphenyls dictates the following hazard classifications:

  • Skin/Eye Irritation (H315/H319): The halogenated aromatic ring acts as a potent contact irritant.

  • Respiratory Sensitization (H335): Fine dusts are highly irritating to the upper respiratory tract.

  • PBT Potential: Like many PHBs, this compound is likely Persistent, Bioaccumulative, and Toxic . It resists hydrolytic degradation and partitions strongly into organic tissues.

  • Aquatic Toxicity: Assumed very toxic to aquatic life with long-lasting effects due to low water solubility and high logP.[1]

The Barrier Approach: Engineering Controls & PPE

Safety for PHBs is built on a "Defense in Depth" strategy. Reliance solely on PPE is a critical failure mode. The primary barrier must be engineering controls that isolate the operator from the hazard.

Hierarchy of Containment Workflow

Hierarchy cluster_Engineering Level 1: Engineering Controls (Primary Barrier) cluster_Admin Level 2: Administrative Controls cluster_PPE Level 3: PPE (Last Line of Defense) Hazard Hazard Source: 4-Bromo-3,5-dichloro-1,1'-biphenyl FumeHood Certified Chemical Fume Hood (Face Velocity: 100 fpm) Hazard->FumeHood GloveBox Inert Atmosphere Glove Box (For weighing >1g) Hazard->GloveBox SOP Standard Operating Procedures (SOPs) FumeHood->SOP GloveBox->SOP HEPA Local Exhaust Ventilation (LEV) with HEPA Filtration Gloves Double Nitrile (0.11mm) or Viton (for solutions) SOP->Gloves Training Specific PHB Handling Training Operator Protected Researcher Gloves->Operator Resp N95/P100 Respirator (If outside hood) Body Tyvek Lab Coat & Safety Goggles

Figure 1: The "Defense in Depth" strategy prioritizes containment over personal protection.

PPE Selection Logic
  • Gloves: Standard latex gloves are permeable to halogenated aromatic solvents (e.g., chlorobenzene, DCM) often used with this compound.

    • Protocol: Use Double Nitrile gloves for solid handling. If dissolved in DCM or Toluene, use Silver Shield or Viton laminate gloves.

  • Respiratory: If weighing outside a glove box, a half-face respirator with P100 (HEPA) cartridges is mandatory to prevent inhalation of micro-particulates.

Operational Protocols: From Storage to Synthesis

Storage & Stability
  • Environment: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon or Nitrogen).

  • Segregation: Keep away from strong oxidizing agents and strong bases. The electron-deficient ring makes the compound susceptible to nucleophilic attack under forcing conditions.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation (de-bromination).

Weighing & Transfer

Static electricity is a major risk with halogenated crystalline solids, leading to aerosolization.

  • Anti-Static Gun: Use a Zerostat gun on the spatula and weighing boat before transfer.

  • Draft Shield: Always weigh inside a fume hood with the sash lowered, or use a balance draft shield.

  • Wet Transfer: If possible, dissolve the solid in the transport solvent inside the weighing vessel before transferring to the reaction flask. This eliminates dust generation.[2][3]

Reaction Setup (Suzuki-Miyaura Coupling Context)

This compound is frequently used as the electrophile in Suzuki couplings.[1] The C-Br bond is the active site.[1]

  • Degassing: Oxygen inhibits Pd-catalysts and can lead to homocoupling byproducts.[1] Sparge solvents with Argon for 15-20 minutes.[1]

  • Temperature Control: Halogenated biphenyls have high thermal stability, but reaction mixtures should not be heated above the solvent's boiling point without a reflux condenser.

  • Quenching: Quench reactions with aqueous ammonium chloride or water slowly to avoid rapid evolution of gases or heat.

Emergency Response & Waste Management

Spill Response Decision Matrix

A spill of a PHB is an environmental hazard event. Do not wash down the drain.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution (in Solvent) Type->Liquid ActionSolid 1. Dampen with inert oil/solvent 2. Scoop into hazardous waste 3. Wipe with acetone Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Collect in sealed drum Liquid->ActionLiquid Disposal Label as 'Halogenated Organic Waste' Send for High-Temp Incineration ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for solid vs. solution spills, emphasizing containment.

Disposal Protocols
  • Segregation: Do not mix with non-halogenated solvents. Halogenated waste requires specific high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans.[1]

  • Labeling: Clearly label waste containers: "Contains Halogenated Biphenyls - Toxic."

References

  • Fluorochem Ltd. (2023). Safety Data Sheet: 4-Bromo-3,5-dichloro-1,1'-biphenyl. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][4] Toxic and Hazardous Substances: 1910.1000 Table Z-1. [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Contextual reference for reactivity).
  • Aaron Chemicals. (2023). Product Catalog: 4-Bromo-3,5-dichloro-1,1'-biphenyl (CAS 2445503-35-3).[1][5][6] Retrieved from [1][5]

Sources

Foundational

Foreword: Navigating the Data Gap for 4-Bromo-3,5-dichloro-1,1'-biphenyl

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dichloro-1,1'-biphenyl in Organic Solvents For Researchers, Scientists, and Drug Development Professionals In the realm of chemical research and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dichloro-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and pharmaceutical development, a comprehensive understanding of a compound's solubility is a cornerstone for its application and advancement. This guide addresses the solubility of 4-Bromo-3,5-dichloro-1,1'-biphenyl, a halogenated biphenyl of interest. A thorough review of existing literature reveals a conspicuous absence of specific quantitative solubility data for this particular compound in common organic solvents.

This document, therefore, is structured not as a mere repository of existing data, but as a proactive, in-depth technical guide. It is designed to empower researchers and scientists with the foundational knowledge, theoretical framework, and detailed experimental methodologies required to independently and accurately determine the solubility of 4-Bromo-3,5-dichloro-1,1'-biphenyl. By synthesizing established principles of physical chemistry with practical, field-proven laboratory techniques, this guide provides a robust pathway to generating the critical solubility data necessary for informed research and development decisions.

Physicochemical Profile and Predicted Solubility Behavior

Molecular Structure: C₁₂H₆BrCl₂ Molecular Weight: 312.99 g/mol

The structure of 4-Bromo-3,5-dichloro-1,1'-biphenyl, a polychlorinated biphenyl (PCB) analog, is fundamental to its solubility characteristics. As a class of compounds, PCBs are known for their hydrophobicity and general solubility in organic solvents, oils, and fats.[1] The solubility of a specific congener is influenced by the degree and position of halogenation. Increased chlorination generally leads to increased lipophilicity and decreased water solubility.[1]

Based on its structure—a biphenyl core with one bromine and two chlorine atoms—4-Bromo-3,5-dichloro-1,1'-biphenyl is predicted to be a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is anticipated to exhibit higher solubility in non-polar and moderately polar organic solvents, and negligible solubility in highly polar solvents such as water.

Factors Influencing Solubility:

  • Solvent Polarity: A critical determinant of solubility. Non-polar solvents are expected to be effective at solvating the non-polar biphenyl rings, while polar solvents will be less effective.

  • Temperature: The dissolution of PCBs is generally an endothermic process, meaning solubility tends to increase with temperature.[2][3] This relationship can often be modeled using the van't Hoff equation.

  • Purity of the Solute: Impurities can significantly alter the measured solubility of a compound. It is imperative to use a well-characterized, high-purity sample of 4-Bromo-3,5-dichloro-1,1'-biphenyl for accurate solubility determination.

  • Crystalline Structure: For solid solutes, the energy required to break the crystal lattice (lattice energy) influences solubility. Polymorphism, if present, can lead to different solubility values for different crystalline forms.

Quantitative Solubility Determination: A Practical Framework

Given the absence of published data, experimental determination is necessary. The following table is presented as a template for researchers to systematically record experimentally determined solubility values for 4-Bromo-3,5-dichloro-1,1'-biphenyl in a range of organic solvents at a standard temperature (e.g., 25°C).

Table 1: Experimental Solubility Data Template for 4-Bromo-3,5-dichloro-1,1'-biphenyl at 25°C

Solvent CategorySolventMolar Mass ( g/mol )Density (g/mL)Dielectric ConstantPredicted SolubilityExperimentally Determined Solubility (g/L)Experimentally Determined Molar Solubility (mol/L)
Non-Polar Solvents Hexane86.180.6551.88High
Toluene92.140.8672.38High
Cyclohexane84.160.7792.02High
Moderately Polar Solvents Dichloromethane (DCM)84.931.339.08Moderate to High
Diethyl Ether74.120.7134.34Moderate to High
Ethyl Acetate88.110.9026.02Moderate
Polar Aprotic Solvents Acetone58.080.79120.7Low to Moderate
Acetonitrile41.050.78637.5Low
Dimethylformamide (DMF)73.090.94436.7Low to Moderate
Dimethyl Sulfoxide (DMSO)78.131.1046.7Low to Moderate
Polar Protic Solvents Methanol32.040.79232.7Low
Ethanol46.070.78924.5Low
Isopropanol60.100.78619.9Low

Experimental Protocols for Solubility Measurement

The following section details robust and widely accepted methodologies for the quantitative determination of the solubility of organic compounds.

The Shake-Flask Method (Thermodynamic Equilibrium Solubility)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Bromo-3,5-dichloro-1,1'-biphenyl to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess solid should be clearly visible.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached. For poorly soluble compounds, this may take 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-Bromo-3,5-dichloro-1,1'-biphenyl in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

  • Quantification:

    • Prepare a calibration curve using standard solutions of 4-Bromo-3,5-dichloro-1,1'-biphenyl of known concentrations.

    • Calculate the concentration of the solute in the original saturated solution, accounting for any dilution steps.

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_sep 2. Phase Separation cluster_analysis 3. Analysis A Add excess solute to a known volume of solvent B Seal vial and place in constant temperature shaker bath A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow solid to settle or centrifuge at constant temperature C->D E Withdraw supernatant using a filtered syringe D->E F Dilute sample to a known concentration E->F G Analyze by HPLC or GC-MS F->G H Quantify using a calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening in early-stage research, kinetic solubility methods can be employed. These methods are faster but may not represent true thermodynamic equilibrium.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is detected.

Common HTS Techniques:

  • Turbidimetric Method: Detects the formation of a precipitate by measuring the increase in light scattering.

  • Direct UV Method: Measures the concentration of the compound in solution after filtration or centrifugation to remove any precipitate.

While useful for ranking compounds, these methods are generally less accurate than the shake-flask method and should be interpreted with caution.

Safety, Handling, and Disposal

As a Senior Application Scientist, adherence to strict safety protocols is paramount. Halogenated biphenyls require careful handling due to their potential toxicity.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.

  • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.

  • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Disposal:

  • Dispose of waste materials, including contaminated solvents and excess solid, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not let the product enter drains.

Concluding Remarks for the Practicing Scientist

The causality behind the experimental choices presented herein is rooted in the fundamental principles of thermodynamics and analytical chemistry. The shake-flask method is emphasized as it provides a self-validating system for determining true equilibrium solubility. By carefully controlling temperature, ensuring adequate equilibration time, and employing a validated analytical method for quantification, researchers can generate high-quality, reliable solubility data.

This guide is intended to be a living document. As you, the researchers and scientists, generate data using these protocols, you will contribute to a deeper understanding of this compound's behavior. The structured approach outlined will ensure that the data generated is robust, reproducible, and of lasting value to the scientific community.

References

  • Aqueous solubilities of six polychlorinated biphenyl congeners at four temperatures - OSTI. (1986, August 1). OSTI.GOV. [Link]

  • Shiu, W. Y., & Mackay, D. (1988). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology, 22(6), 661-667. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Method for determining solubility of a chemical compound. (2005).
  • Ma, Y. G., Lei, Y. D., Xiao, H., Wania, F., & Shiu, W. Y. (2010). Temperature Dependence of Physical-Chemical Properties of Selected Chemicals of Environmental Interest. II. Chlorobenzenes, Polychlorinated Biphenyls, Polychlorinated Dibenzo-p-dioxins, and Dibenzofurans. Journal of Chemical & Engineering Data, 55(8), 2821-2829. [Link]

  • How can I measure concentration of low-solubility organic compounds in water? (2015, July 10). ResearchGate. [Link]

  • Polychlorinated biphenyl. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl via Sterically Controlled Suzuki-Miyaura Coupling

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl . It addresses the critical challenge of chemoselectivity : coupling a phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl . It addresses the critical challenge of chemoselectivity : coupling a phenyl ring to a polyhalogenated core without displacing the desired bromine substituent.

Executive Summary

The synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl presents a classic chemoselectivity paradox. The target molecule contains a reactive aryl bromide functionality that must remain intact while a separate aryl-aryl bond is formed. Standard Suzuki coupling conditions typically consume aryl bromides.

This protocol utilizes a Steric Deactivation Strategy . By selecting 1,4-dibromo-2,6-dichlorobenzene as the precursor, we exploit the steric environment of the two bromine atoms. The bromine at position 1 is "locked" between two ortho-chlorine atoms, rendering it inert to oxidative addition by palladium. The bromine at position 4 is sterically accessible, allowing for highly selective mono-arylation to yield the target 4-Bromo-3,5-dichloro-1,1'-biphenyl exclusively.

Retrosynthetic Logic & Strategy

The Chemoselectivity Challenge

In a standard Suzuki reaction, the reactivity order of aryl halides is I > Br > Cl . To synthesize the target without polymerization or side-reactions, we must differentiate between two potential coupling sites.

The Solution: Steric Differentiation

We utilize 1,4-dibromo-2,6-dichlorobenzene as the electrophile.

  • Site A (C-1): The C-Br bond is flanked by two Chlorine atoms (positions 2,6). The steric bulk of the chlorines prevents the Pd(0) catalyst from approaching and inserting into the C-Br bond.

  • Site B (C-4): The C-Br bond is flanked by two Hydrogen atoms (positions 3,5). This site is sterically accessible and electronically activated.

Reaction Scheme:



(Note: Upon coupling at C-4, the IUPAC numbering shifts so the phenyl-bearing carbon becomes C-1, placing the remaining bromine at C-4 and chlorines at C-3,5).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
1,4-Dibromo-2,6-dichlorobenzene 304.791.05.00 gElectrophile (Substrate)
Phenylboronic Acid 121.931.12.20 gNucleophile
Pd(PPh3)4 1155.560.03570 mgCatalyst (Tetrakis)
Na2CO3 (2M aq.) 105.993.025 mLBase
1,2-Dimethoxyethane (DME) --50 mLSolvent
Ethanol --10 mLCo-solvent (Phase transfer)
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet adapter.

  • Degassing: In a separate flask, combine DME (50 mL), Ethanol (10 mL), and 2M Na2CO3 (25 mL). Sparge with nitrogen gas for 20 minutes to remove dissolved oxygen. Rationale: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) catalyst.

  • Charging: Under a gentle nitrogen stream, add 1,4-dibromo-2,6-dichlorobenzene (5.00 g) and Phenylboronic acid (2.20 g) to the reaction flask.

  • Catalyst Addition: Add Pd(PPh3)4 (570 mg) quickly to minimize air exposure.

  • Solvent Transfer: Cannulate the degassed solvent mixture into the reaction flask. The solution should turn light yellow/orange.

Phase 2: The Reaction
  • Heating: Heat the mixture to 85°C (Reflux) using an oil bath.

  • Monitoring: Monitor by TLC (Eluent: Hexanes).

    • Starting Material Rf: ~0.6[4]

    • Product Rf: ~0.4[5]

    • Reaction Time: Typically 4–6 hours.

    • Endpoint: Disappearance of the dibromo starting material. If a new spot appears very close to the baseline (bis-coupled product), stop immediately. The steric protection is robust, but prolonged heating (>12h) can force the second coupling.

Phase 3: Work-up & Purification
  • Quench: Cool the reaction to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Separate the organic layer.[6] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO4, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallization is preferred for this highly crystalline product.

    • Dissolve crude in hot Ethanol.

    • Allow to cool slowly to RT, then 4°C.

    • Filter crystals and wash with cold hexanes.

    • Alternative: Flash Column Chromatography (100% Hexanes → 5% EtOAc/Hexanes) if high purity is required.

Logical Workflow & Mechanism (Visualization)

SuzukiMechanism cluster_0 Steric Selection Mechanism SM 1,4-Dibromo-2,6-dichlorobenzene (Precursor) SiteA Site A: Br (C-1) Blocked by ortho-Cl (INERT) SM->SiteA Pd cannot insert SiteB Site B: Br (C-4) Accessible (REACTIVE) SM->SiteB Pd Oxidative Addition OxAdd Oxidative Addition Ar-Pd(II)-Br Species SiteB->OxAdd TransMet Transmetallation with Ph-B(OH)2 + Base OxAdd->TransMet RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Product 4-Bromo-3,5-dichloro-1,1'-biphenyl (Target) RedElim->Product caption Fig 1: Steric-directed pathway ensuring chemoselectivity at the C-4 position.

Figure 1: Steric-directed pathway ensuring chemoselectivity at the C-4 position.

Quality Control & Characterization

The following data confirms the identity of the product and the success of the chemoselective strategy.

AnalysisExpected ResultDiagnostic Interpretation
1H NMR (400 MHz, CDCl3) δ 7.55-7.35 (m, 5H) : Phenyl protons.δ 7.60 (s, 2H) : Protons on the central ring.The singlet at 7.60 ppm integrates to 2H, confirming the symmetry of the 3,5-dichloro ring. The absence of other aromatic signals confirms no bis-coupling.
GC-MS / LC-MS M+ peaks: 300, 302, 304 (Isotope pattern characteristic of Br + 2Cl).Primary peak at m/z ~302. Absence of M+ ~380 (starting material) and M+ ~223 (bis-phenyl product).
Melting Point 110 - 114 °C (Typical for this class)Sharp melting range indicates high purity.

Troubleshooting Guide

Issue 1: Formation of Bis-coupled Product (Terphenyl derivative)

  • Cause: Reaction temperature too high (>90°C) or reaction time too long.

  • Fix: Strictly monitor TLC. Stop reaction immediately when starting material is consumed. Reduce catalyst loading to 1 mol%.

Issue 2: No Reaction / Recovery of Starting Material

  • Cause: Catalyst poisoning by oxygen or "Pd black" precipitation.

  • Fix: Ensure rigorous degassing. Use fresh Pd(PPh3)4 (should be bright yellow, not brown).

Issue 3: Hydrodehalogenation (Loss of Br)

  • Cause: Solvent containing peroxides or excessive heating with ethanol.

  • Fix: Use anhydrous, peroxide-free DME. Reduce Ethanol ratio.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bardsley, R. (2018). Regioselective Suzuki-Miyaura Coupling of Polyhalogenated Arenes. BenchChem Technical Notes. Link

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 132(7), 2496–2497. Link

Sources

Application

High-Resolution GC-MS Characterization of Mixed-Halogenated Biphenyls

Application Note: Protocol for 4-Bromo-3,5-dichloro-1,1'-biphenyl Introduction & Scientific Context The analysis of 4-Bromo-3,5-dichloro-1,1'-biphenyl places us at the intersection of two major environmental contaminant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for 4-Bromo-3,5-dichloro-1,1'-biphenyl

Introduction & Scientific Context

The analysis of 4-Bromo-3,5-dichloro-1,1'-biphenyl places us at the intersection of two major environmental contaminant classes: Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs). This specific congener belongs to the emerging class of Mixed Poly-Brominated/Chlorinated Biphenyls (PXBs) .[1]

Why this molecule matters: Unlike standard PCBs, the presence of the bromine atom at the para position (C4), flanked by two chlorine atoms at the meta positions (C3, C5), creates a unique electron-withdrawing environment. This substitution pattern (3,5-dichloro-4-bromo) significantly alters the molecule's volatility and fragmentation behavior compared to its trichloro- analogues.

The Analytical Challenge:

  • Co-elution: PXBs often co-elute with legacy PCBs on standard 5% phenyl columns.

  • Dehalogenation: The C-Br bond is weaker than the C-Cl bond, making the molecule susceptible to thermal degradation (de-bromination) in dirty GC inlets.

  • Isotopic Complexity: The simultaneous presence of Br (

    
    ) and Cl (
    
    
    
    ) creates a complex, diagnostic molecular ion cluster that must be resolved to prevent false positives.
Experimental Configuration

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode for structural confirmation. For ultra-trace quantitation (< 1 pg/µL), Negative Chemical Ionization (NCI) is recommended but this guide focuses on EI for definitive identification.

2.1 Instrumentation & Consumables[2][3][4][5]
  • GC System: Agilent 7890B / Thermo Trace 1310 or equivalent.

  • MS Detector: Single Quadrupole (min) or Triple Quadrupole (preferred for MRM).

  • Column: Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, TG-5SilMS).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.
  • Liner: Ultra-inert, single taper with wool (deactivated) to minimize Br-loss.

2.2 GC Acquisition Parameters
  • Inlet Mode: Splitless (Purge flow 50 mL/min at 1.0 min).

  • Inlet Temperature: 280°C (Note: Do not exceed 300°C to prevent thermal debromination).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 4°C/min to 280°C (Critical for separating PXB isomers)

    • Final: 300°C (Hold 3 min)

2.3 Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization Energy: 70 eV

  • Scan Mode: SIM/Scan (Simultaneous).

    • Scan Range: m/z 100 – 450.

    • SIM Dwell: 25 ms per ion.

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation, highlighting critical decision points for PXB analysis.

G Start Sample Extract (Hexane/Isooctane) Inlet GC Inlet (280°C) Splitless Injection Start->Inlet 1 µL Inj Separation Capillary Column (5% Phenyl, 30m) Critical: Ramp 4°C/min Inlet->Separation Volatilization Ionization EI Source (70eV) Fragmentation Separation->Ionization Elution Detection MS Detection (SIM/Scan) Ionization->Detection m/z Separation DataCheck Isotope Cluster Check (m/z 300, 302, 304) Detection->DataCheck Spectrum Extraction Valid Confirmed ID (Correct Ratios) DataCheck->Valid Match Theoretical Invalid Reject/Re-analyze (Interference/Degradation) DataCheck->Invalid Ratio Mismatch

Figure 1: Analytical workflow for the determination of 4-Bromo-3,5-dichloro-1,1'-biphenyl, emphasizing the isotope validation step.

Self-Validating Protocol: Mass Spectral Logic

This section provides the criteria to ensure the peak detected is genuinely 4-Bromo-3,5-dichloro-1,1'-biphenyl and not a co-eluting PCB or matrix interference.

4.1 Molecular Ion Cluster (

)

The molecular formula is C


H

BrCl

. The interaction between one Bromine (

,

) and two Chlorines (

,

) creates a distinct "picket fence" pattern.

Theoretical Isotope Distribution (Self-Validation Table):

Ion Identitym/z (Nominal)CompositionTheoretical Relative Abundance (%)
M (Monoisotopic) 300

C


H


Br

Cl

61.3%
M+2 (Base Peak) 302 Mixed (

Br

Cl

+

Br

Cl

Cl)
100.0%
M+4 304 Mixed (

Br

Cl

Cl +

Br

Cl

)
46.5%
M+6 306

C


H


Br

Cl

7.5%

Validation Rule: If the ratio of m/z 300 to 302 deviates by more than ±15% from the theoretical 0.61 ratio, suspect co-elution.

4.2 Fragmentation Pathway

The fragmentation of this molecule is governed by bond dissociation energies. The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327 kJ/mol) .

  • Primary Fragment: Loss of Bromine radical (

    
    ).
    
    • Precursor: m/z 300/302/304

    • Product: m/z 221/223 (Dichlorobiphenyl cation)

      
      .
      
  • Secondary Fragment: Loss of

    
     or 
    
    
    
    (less common in EI but possible).

Fragmentation Logic Diagram:

Frag Parent Molecular Ion [M]+ m/z 300, 302, 304 LossBr Loss of Br• (Primary Pathway) Parent->LossBr Weakest Bond LossCl Loss of Cl• (Minor Pathway) Parent->LossCl Stronger Bond Fragment1 [M - Br]+ Dichlorobiphenyl ion m/z 221, 223 LossBr->Fragment1 Major Peak Fragment2 [M - Cl]+ Bromochlorobiphenyl ion m/z 265, 267 LossCl->Fragment2 Minor Peak

Figure 2: Competitive fragmentation pathways. The loss of Bromine is the diagnostic transition for this molecule.

SIM Acquisition Table

For high-sensitivity analysis, program the MS to monitor these specific ions in the retention window.

GroupTarget Ion (m/z)Dwell (ms)Purpose
Quantitation 301.9 (302) 50Base peak (M+2), highest abundance.
Qualifier 1 299.9 (300) 50Isotope ratio check (M).
Qualifier 2 303.9 (304) 50Isotope ratio check (M+4).
Structural 221.0 50[M-Br]+ Fragment. Confirms bromine loss.
References
  • U.S. Environmental Protection Agency. (2010).[6] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2] EPA-820-R-10-005. [Link]

  • Sowinski, P., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and PXBs.[1] PMC PubMed Central. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Bromo-2-fluorobiphenyl (Analogue Reference). NIST Chemistry WebBook, SRD 69.[7] [Link]

  • Wei, H., & Li, A. (2010). Mass Spectrometric Ionization Pattern of 209 Polychlorinated Biphenyls.[8][9] Dioxin 20XX International Symposium. [Link]

Sources

Method

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Bromo-3,5-dichloro-1,1'-biphenyl

Introduction: The Role of NMR in the Structural Elucidation of Halogenated Biphenyls Polychlorinated and polybrominated biphenyls (PCBs and PBBs) are classes of synthetic organic compounds that have been widely used in i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in the Structural Elucidation of Halogenated Biphenyls

Polychlorinated and polybrominated biphenyls (PCBs and PBBs) are classes of synthetic organic compounds that have been widely used in industrial applications. Due to their environmental persistence and potential toxicity, the accurate identification and characterization of these compounds are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of these molecules. Unlike mass spectrometry, which provides information on the molecular weight and halogenation pattern, NMR offers a detailed map of the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[1] This application note provides a comprehensive guide to the NMR spectroscopic analysis of a specific halogenated biphenyl, 4-Bromo-3,5-dichloro-1,1'-biphenyl, intended for researchers, scientists, and professionals in drug development and environmental analysis.

Molecular Structure and Symmetry Considerations

The first step in predicting and interpreting the NMR spectra of a molecule is to analyze its structure and symmetry. The structure of 4-Bromo-3,5-dichloro-1,1'-biphenyl is shown below.

Caption: Structure of 4-Bromo-3,5-dichloro-1,1'-biphenyl with atom numbering.

The substituted biphenyl ring (Ring A) possesses a plane of symmetry passing through the C1-C4 axis and the C-Br bond. This symmetry makes protons H2 and H6 chemically equivalent, as well as carbons C2 and C6, and C3 and C5. The unsubstituted phenyl ring (Ring B) also has a plane of symmetry along the C1'-C4' axis, rendering protons H2' and H6' equivalent, and H3' and H5' equivalent. Similarly, carbons C2' and C6' are equivalent, as are C3' and C5'.

Therefore, we anticipate:

  • ¹H NMR: 4 distinct signals.

  • ¹³C NMR: 8 distinct signals.

Core Principles: Understanding Substituent Effects

The chemical shift (δ) and spin-spin coupling (J) are the two fundamental parameters in NMR spectroscopy that provide structural information.

  • Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. Electronegative substituents like chlorine and bromine withdraw electron density from the aromatic ring, deshielding the nearby nuclei and causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect generally decreases with distance from the substituent.

  • Spin-Spin Coupling (J): This refers to the interaction between the spins of neighboring nuclei, which results in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the interacting nuclei. For aromatic systems, typical coupling constants are:

    • ortho-coupling (³J): ~7-9 Hz

    • meta-coupling (⁴J): ~2-3 Hz

    • para-coupling (⁵J): ~0-1 Hz

Experimental Protocol

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

Sample Preparation
  • Analyte Purity: Ensure the 4-Bromo-3,5-dichloro-1,1'-biphenyl sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and relatively simple residual solvent peak.[2] Other potential solvents include deuterated acetone (acetone-d₆) and deuterated dimethyl sulfoxide (DMSO-d₆) for more polar analytes.

  • Concentration:

    • For ¹H NMR , a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR , which is inherently less sensitive, a higher concentration of 50-100 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[2] A small amount (e.g., 1% v/v) is sufficient.

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and thus the spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Labeling: Clearly label the NMR tube with the sample identification.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh Analyte (5-100 mg) Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Weigh_Sample->Dissolve Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Filter Filter into NMR Tube Add_Standard->Filter Insert_Sample Insert Sample into Spectrometer Filter->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_Data Fourier Transform, Phase, & Baseline Correction Acquire_13C->Process_Data Analyze_Spectra Assign Signals & Interpret Structure Process_Data->Analyze_Spectra

Caption: General workflow for NMR analysis.

Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectral Width 12-16 ppm200-220 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Pulse Angle 30-45°30-45°
Number of Scans 8-161024-4096
Decoupling N/ABroadband Proton Decoupling

Predicted NMR Spectra and Interpretation

Based on the effects of halogen substituents and data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of 4-Bromo-3,5-dichloro-1,1'-biphenyl.

¹H NMR Spectrum (Predicted)

The protons on the unsubstituted ring (Ring B) will likely appear in the typical aromatic region for biphenyls, around 7.3-7.6 ppm. The protons on the substituted ring (Ring A) will be significantly influenced by the three halogen atoms.

  • H2'/H6' and H3'/H5': These protons will exhibit characteristic ortho- and meta-couplings, likely resulting in complex multiplets.

  • H4': This proton, being para to the other ring, will likely appear as a triplet.

  • H2/H6: These protons are flanked by a chlorine atom and the other aromatic ring. The strong deshielding effect of the adjacent chlorine and the anisotropic effect of the biphenyl system will shift this signal downfield. Due to the symmetry, these two protons will appear as a singlet.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)
H2/H67.6 - 7.8Singlet (s)N/A
H2'/H6'7.5 - 7.6Multiplet (m)
H3'/H5'7.4 - 7.5Multiplet (m)
H4'7.3 - 7.4Multiplet (m)
¹³C NMR Spectrum (Predicted)

The chemical shifts of the carbon atoms are highly sensitive to the attached substituents. Carbons directly bonded to halogens will be significantly shifted.

  • C1, C1': These are quaternary carbons involved in the biphenyl linkage and will appear in the 138-142 ppm range.

  • C4: This carbon is bonded to bromine, which has a less pronounced deshielding effect compared to its effect on proton shifts. It is expected in the 120-125 ppm range.

  • C3/C5: These carbons are bonded to chlorine atoms and will be significantly deshielded, appearing in the 133-137 ppm range.

  • C2/C6: These carbons are ortho to the C1-C1' bond and will appear in the typical aromatic region.

  • C2'/C6', C3'/C5', C4': These carbons of the unsubstituted ring will resonate at chemical shifts typical for biphenyl itself.

CarbonPredicted δ (ppm)
C1139 - 142
C2/C6127 - 130
C3/C5133 - 137
C4120 - 125
C1'138 - 141
C2'/C6'128 - 131
C3'/C5'129 - 132
C4'127 - 130

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural verification of complex organic molecules like 4-Bromo-3,5-dichloro-1,1'-biphenyl. By following the protocols outlined in this application note and understanding the fundamental principles of chemical shifts and coupling constants, researchers can confidently acquire and interpret high-quality NMR data. This enables the unambiguous confirmation of the molecular structure, which is a critical step in chemical synthesis, drug development, and environmental monitoring.

References

  • Kumar, A. and Shah, B. A. (2015). Org. Lett., 17, 5232. [Link]

  • Valle´e, F., Mousseau, J. J. and Charette, A. B. (2010). J. Am. Chem. Soc., 132, 1514. [Link]

  • Bartle, K. D. (1972). Identification of Polychlorobiphenyls by High Resolution Proton Magnetic Resonance. Journal of the Association of Official Analytical Chemists, 55(5), 1101–1103. [Link]

  • UCL. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Reich, H. J. NMR Chemical Shift Data. University of Wisconsin. [Link]

  • Guan, Y. et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chem. Sci., 12, 12436-12447. [Link]

  • Jonas, E. and Kuhn, S. (2019). Rapid prediction of NMR chemical shifts with graph neural networks. J. Cheminform., 11, 50. [Link]

Sources

Application

Application of 4-Bromo-3,5-dichloro-1,1'-biphenyl in environmental analysis

Application Note: Analysis of 4-Bromo-3,5-dichloro-1,1'-biphenyl (MHB-74) in Environmental Matrices* Abstract This application note details the protocol for the extraction, cleanup, and quantification of 4-Bromo-3,5-dich...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analysis of 4-Bromo-3,5-dichloro-1,1'-biphenyl (MHB-74) in Environmental Matrices*

Abstract

This application note details the protocol for the extraction, cleanup, and quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl , a representative Mixed Halogenated Biphenyl (MHB). Emerging as potent environmental contaminants from the combustion of electronic waste (e-waste) containing both brominated flame retardants (BFRs) and chlorinated polymers (PVC), MHBs pose unique analytical challenges. This guide focuses on the "non-ortho" substitution pattern of this congener, which confers dioxin-like toxicity , necessitating high-sensitivity GC-MS/MS or GC-HRMS methodologies to distinguish it from legacy PCB backgrounds.

Introduction & Significance

Mixed Halogenated Biphenyls (PXBs/MHBs) are not intentionally produced but are formed inadvertently during the thermal degradation of waste streams containing bromine and chlorine.

  • Compound Relevance: 4-Bromo-3,5-dichloro-1,1'-biphenyl (structurally analogous to PCB-74 but with mixed halogens) is a non-ortho substituted biphenyl . The absence of substituents at the 2, 2', 6, or 6' positions allows the two phenyl rings to adopt a coplanar configuration.

  • Toxicological Implication: Like Coplanar PCBs (cPCBs), this molecule can bind with high affinity to the aryl hydrocarbon receptor (AhR), exhibiting dioxin-like toxicity.

  • Analytical Challenge: In environmental samples, MHBs are often present at concentrations 2–3 orders of magnitude lower than legacy PCBs. Standard low-resolution MS (LRMS) often fails due to mass spectral overlap with 13C-labeled PCB standards or other interferences.

Chemical Properties & Safety

PropertyDataNotes
IUPAC Name 4-Bromo-3,5-dichloro-1,1'-biphenylNon-ortho congener
Molecular Formula C₁₂H₇BrCl₂
Molecular Weight 301.99 g/mol
Log Kow (Est.) ~5.8Highly lipophilic; bioaccumulates in adipose tissue.
Safety Hazards H350, H373 Carcinogen; Specific Target Organ Toxicity. Handle in Biosafety Level 2 (BSL-2) hood.
Storage -20°C, DarkLight sensitive (photodehalogenation risk).

Analytical Methodology

Sample Preparation Strategy

Given the lipophilicity and trace levels of the target, we utilize Pressurized Liquid Extraction (PLE) followed by a multi-step cleanup to remove lipids and separate planar (dioxin-like) compounds from bulk PCBs.

Instrumental Analysis (GC-MS/MS)
  • Platform: Triple Quadrupole GC-MS (GC-TQ).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mode: Multiple Reaction Monitoring (MRM) is critical to eliminate interference from PCBs that differ by mass units of Cl vs. Br isotopes.

Detailed Protocol

Phase 1: Extraction (Soil/Sediment)
  • Drying: Homogenize sample with anhydrous sodium sulfate (

    
    ) until a free-flowing powder is obtained.
    
  • Spiking: Add 10 µL of

    
    -labeled PCB-126  as a surrogate internal standard (structurally similar planar geometry).
    
  • PLE Conditions:

    • Solvent: Hexane:Acetone (1:1 v/v).

    • Temp: 100°C; Pressure: 1500 psi.

    • Cycles: 3 static cycles (5 min each).

  • Concentration: Evaporate extract to ~1 mL using a gentle stream of nitrogen (TurboVap). Do not dry completely.

Phase 2: Multi-Stage Cleanup

To isolate the toxic coplanar fraction containing 4-Bromo-3,5-dichloro-1,1'-biphenyl:

  • Acid Silica Gel Column:

    • Pack a glass column with silica gel impregnated with 44% conc.

      
      .
      
    • Elute with 50 mL Hexane. (Oxidizes and retains lipids/pigments).

  • Carbon Fractionation (Crucial Step):

    • Use a reversible Carbon/Celite column.

    • Fraction A (Discard): Elute with 20 mL Hexane (Contains bulk non-planar PCBs/MHBs).

    • Fraction B (Target): Reverse the column flow. Elute with 40 mL Toluene.

    • Mechanism: The planar 4-Bromo-3,5-dichloro-1,1'-biphenyl intercalates into the graphite lattice and is retained, while non-planar congeners pass through. Toluene disrupts this interaction.

Phase 3: GC-MS/MS Acquisition Parameters
  • Column: Rtx-PCB or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 80°C (1 min hold)

    • 30°C/min to 200°C

    • 5°C/min to 300°C (5 min hold)

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Logic
301.9 (M+)222.0 (M - Br)25Loss of Bromine (Specific to Bromo-biphenyls)
303.9 (M+2)224.0 (M+2 - Br)25Confirmation Transition
301.9 (M+)152.0 (Biphenyl)35Structural Backbone check

Data Interpretation & Quality Control

  • Retention Time Logic: Bromine is larger than Chlorine. 4-Bromo-3,5-dichloro-1,1'-biphenyl will elute later than its trichloro-analog (PCB-74) but likely earlier than tetrabromo-biphenyls.

  • Isotope Ratio: The molecular ion cluster must show the specific pattern of

    
    . The theoretical abundance ratio for M (300) : M+2 (302) : M+4 (304) is approximately 100 : 163 : 70 . Deviations >15% indicate co-elution.
    
  • Linearity:

    
     over the range 0.5 ng/g to 500 ng/g.
    

Visualizations

Figure 1: Analytical Workflow for Coplanar MHBs

G Sample Soil/Sediment Sample (10g) Spike Surrogate Spike (13C-PCB-126) Sample->Spike Extract PLE Extraction (Hexane:Acetone 1:1) Spike->Extract AcidSilica Acid Silica Cleanup (Lipid Removal) Extract->AcidSilica CarbonCol Activated Carbon Column (Fractionation) AcidSilica->CarbonCol Frac1 Fraction 1 (Hexane) Discard: Non-planar PCBs CarbonCol->Frac1 Forward Flow Frac2 Fraction 2 (Toluene) Target: Coplanar MHBs CarbonCol->Frac2 Reverse Flow Analysis GC-MS/MS (MRM) Quantification Frac2->Analysis

Caption: Fractionation workflow isolating the toxic coplanar MHB congener from bulk interferences.

Figure 2: Fragmentation Pathway (MS/MS)

Frag Parent Parent Ion [M]+ m/z 302 (Cl2Br) LossBr Product A [M-Br]+ m/z 222 (Dichlorobiphenyl) Parent->LossBr -Br (Preferred) LossCl Product B [M-Cl]+ m/z 267 (Chloro-Bromo) Parent->LossCl -Cl (Minor) Backbone Biphenyl Core m/z 152 LossBr->Backbone -Cl2

Caption: Primary fragmentation pathway showing the preferential loss of the weaker C-Br bond.

References

  • Newcastle University . (2014). Thermal studies of chlorinated and mixed halogenated biphenyls. Retrieved from [Link]

  • U.S. EPA . (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

  • Shimadzu . (2016). Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. Retrieved from [Link]

  • Agilent Technologies . (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

Method

Protocol for preparing solutions of 4-Bromo-3,5-dichloro-1,1'-biphenyl

Application Note: Preparation and Handling of 4-Bromo-3,5-dichloro-1,1'-biphenyl Solutions Introduction & Compound Profile 4-Bromo-3,5-dichloro-1,1'-biphenyl is a polyhalogenated biphenyl scaffold often utilized as a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 4-Bromo-3,5-dichloro-1,1'-biphenyl Solutions

Introduction & Compound Profile

4-Bromo-3,5-dichloro-1,1'-biphenyl is a polyhalogenated biphenyl scaffold often utilized as a high-value intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery and material science (OLED synthesis). Due to its high lipophilicity and crystalline lattice energy, preparing stable solutions requires adherence to strict physicochemical protocols to prevent experimental variability caused by micro-precipitation.

Physicochemical Identity
PropertyValueNotes
Formula C₁₂H₇BrCl₂Biphenyl core with mixed halogenation.[1][2][3][4][5]
Molecular Weight ~302.0 g/mol Use exact batch MW from CoA for calculations.
Predicted LogP ~5.2 – 5.8Highly Lipophilic. Poor aqueous solubility.
Physical State Crystalline SolidProne to static charge; handle with anti-static gun.
Primary Solvents DMSO, DCM, TolueneAvoid water/protic solvents for stock preparation.

Safety & Handling (Core Directive)

Hazard Class: Polyhalogenated aromatics are potential PBTs (Persistent, Bioaccumulative, Toxic).

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended for DMSO handling), safety goggles, and lab coat.

  • Static Warning: This compound is prone to static buildup. Use an ionizing blower or anti-static gun before weighing to ensure mass accuracy.

Protocol A: Preparation of Stock Solutions (DMSO)

Target Audience: Biological Assays (Cellular/Enzymatic)

Objective: Create a stable 10 mM or 50 mM stock solution.

Materials
  • 4-Bromo-3,5-dichloro-1,1'-biphenyl (Solid).

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Amber glass vials (Borosilicate) with PTFE-lined caps. Do not use plastic tubes for long-term storage of halogenated stocks to prevent leaching.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20–25°C) before opening to prevent condensation.

  • Weighing:

    • Place a clean, dry amber vial on the analytical balance.

    • Tare the balance.

    • Accurately weigh approximately 3.02 mg (for 10 mM in 1 mL) or 15.1 mg (for 50 mM). Record the exact mass (

      
      ).
      
  • Solvent Calculation: Calculate the required volume of DMSO (

    
    ) using the formula:
    
    
    
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication (Critical): Sonicate in a water bath at 35–40°C for 5–10 minutes. The solution must be visibly clear with no refracting particulates.

  • Inspection: Hold the vial against a light source. If "schlieren" lines or particulates are visible, continue sonicating.

  • Storage: Flush the headspace with Nitrogen or Argon gas, cap tightly, and store at -20°C.

Visual Workflow: Stock Preparation

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh into Amber Glass Vial Start->Weigh Calc Calculate DMSO Vol (V = m/MW/C) Weigh->Calc AddSolv Add Anhydrous DMSO Calc->AddSolv Sonicate Sonicate (35-40°C, 10 min) AddSolv->Sonicate Check Visual Inspection (Clear?) Sonicate->Check Check->Sonicate No (Particulates) Store Store -20°C (Argon Flush) Check->Store Yes

Figure 1: Logic flow for preparing high-integrity stock solutions in DMSO.

Protocol B: Preparation of Working Solutions (Aqueous)

Target Audience: In vitro / Cell-based Assays

Challenge: The "Crash-Out" Effect. Due to high lipophilicity (LogP > 5), this compound will precipitate immediately if a high-concentration DMSO stock is added directly to a cold aqueous buffer.

The "Intermediate Dilution" Method: To safely reach a working concentration (e.g., 10 µM) in assay media:

  • Thaw: Thaw the DMSO stock at 37°C until fully dissolved. Vortex well.

  • Intermediate Step (100x):

    • Prepare an intermediate dilution in pure DMSO first.

    • Example: Dilute 10 mM stock

      
       1 mM Intermediate (1:10 dilution in DMSO).
      
  • Final Step (1x):

    • Add the 1 mM Intermediate to the assay media (warm, 37°C) with rapid mixing.

    • Dilution Factor: 1:1000.

    • Final Concentration: 1 µM compound, 0.1% DMSO.

    • Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

Solubility Decision Tree

SolubilityTree Root Select Solvent System Bio Biological Assay? Root->Bio Chem Chemical Synthesis? Root->Chem DMS Use DMSO (Max 50 mM) Bio->DMS Preferred Eth Use Ethanol (Lower Solubility) Bio->Eth Alternative DCM Use DCM or Toluene (High Solubility) Chem->DCM CheckAq Aqueous Dilution Required? DMS->CheckAq Serial Use Serial Dilution (Keep DMSO < 0.5%) CheckAq->Serial Yes Direct Direct Addition (Risk of Precip) CheckAq->Direct No

Figure 2: Solvent selection guide based on experimental application.

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Precipitate upon thawing Low temperature crystallizationWarm to 37°C and sonicate for 5 mins. Do not use until clear.
Cloudiness in aqueous media "Crash-out" (Solubility limit exceeded)Reduce final concentration or use the "Intermediate Dilution" method. Ensure media is pre-warmed.
Yellowing of stock Oxidation / PhotolysisDiscard. Prepare fresh stock. Store in amber vials under Argon.
Inconsistent IC50 data Compound adsorption to plasticUse glass-coated plates or add 0.01% Tween-20 to assay buffer (if compatible).

References

  • EPA Method 8082A. Polychlorinated Biphenyls (PCBs) by Gas Chromatography. U.S. Environmental Protection Agency, Feb 2007. Link

  • Li, A., & Andren, A. W. (1994).[6][7] Solubility of polychlorinated biphenyls in water/alcohol mixtures. 1. Experimental data.[3][6][7][8][9][10] Environmental Science & Technology, 28(1), 47-52. Link

  • NIST Chemistry WebBook. 1,1'-Biphenyl, 4-bromo- Properties.[11] National Institute of Standards and Technology.[11] Accessed Oct 2023. Link

  • BOC Sciences. 3-bromo-4,5-dichloro-1,1'-biphenyl-[2',3',4',5',6'-d5] Product Data. (Analogous Structure Reference).

Sources

Application

The Untapped Potential of 4-Bromo-3,5-dichloro-1,1'-biphenyl in Advanced Materials: A Guide for the Modern Researcher

In the relentless pursuit of novel materials with tailored optoelectronic and liquid crystalline properties, the strategic functionalization of aromatic cores remains a cornerstone of molecular engineering. Among the myr...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel materials with tailored optoelectronic and liquid crystalline properties, the strategic functionalization of aromatic cores remains a cornerstone of molecular engineering. Among the myriad of building blocks available to the discerning chemist, polychlorinated and brominated biphenyls present a unique combination of chemical stability and synthetic versatility. This guide delves into the prospective applications of a lesser-explored derivative, 4-Bromo-3,5-dichloro-1,1'-biphenyl , a molecule poised for significant contributions in the fields of organic electronics and liquid crystal technology.

While extensive research has been conducted on a wide array of halogenated biphenyls, specific literature on the 4-Bromo-3,5-dichloro isomer is nascent. Consequently, the protocols and applications detailed herein are built upon established principles of organic synthesis and material science, drawing analogies from structurally similar compounds. This document serves as both a practical guide and a forward-looking perspective for researchers, scientists, and drug development professionals aiming to explore new frontiers in material design.

Physicochemical Properties and Synthetic Considerations

The inherent properties of 4-Bromo-3,5-dichloro-1,1'-biphenyl are dictated by its unique substitution pattern. The two chlorine atoms on one phenyl ring and the bromine atom on the other provide multiple reactive sites for sequential and selective functionalization. Polychlorinated biphenyls (PCBs) are known for their high thermal and chemical stability, a characteristic that is expected to be imparted to materials derived from this precursor.[1][2]

Proposed Synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl

A plausible synthetic route to 4-Bromo-3,5-dichloro-1,1'-biphenyl involves a Gomberg-Bachmann or a Suzuki-Miyaura cross-coupling reaction. A Gomberg-Bachmann approach, for instance, could involve the diazotization of 3,5-dichloroaniline and subsequent reaction with bromobenzene.[3][4] Alternatively, a more controlled synthesis could be achieved via a Suzuki-Miyaura coupling of a 3,5-dichlorophenylboronic acid with 1,4-dibromobenzene, followed by selective de-bromination, or the coupling of 4-bromophenylboronic acid with 1-bromo-3,5-dichlorobenzene.[5][6][7][8]

Core Application: A Versatile Precursor for Advanced Materials via Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Bromo-3,5-dichloro-1,1'-biphenyl in material science lies in its role as a versatile building block for the synthesis of more complex, conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][9][10] The bromine atom serves as a primary reactive site for C-C bond formation, allowing for the introduction of various aryl or heteroaryl moieties. The chlorine atoms, being less reactive in typical Suzuki conditions, can be retained in the final structure to fine-tune electronic properties or serve as handles for subsequent reactions under more forcing conditions.

General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-3,5-dichloro-1,1'-biphenyl

This protocol outlines a general procedure for the coupling of 4-Bromo-3,5-dichloro-1,1'-biphenyl with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Materials and Reagents:

Reagent/MaterialPurposeTypical Grade
4-Bromo-3,5-dichloro-1,1'-biphenylSubstrate≥98%
Arylboronic AcidCoupling Partner≥98%
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium PrecatalystCatalyst Grade
SPhos, XPhos, or similar Buchwald-type ligandLigandCatalyst Grade
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)BaseAnhydrous, ≥99%
1,4-Dioxane or TolueneSolventAnhydrous, Degassed
Argon or NitrogenInert GasHigh Purity

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Bromo-3,5-dichloro-1,1'-biphenyl (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precatalyst (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Addition of Base and Solvent: Under a positive pressure of the inert gas, add the anhydrous base (2.0-3.0 equiv.) and the degassed anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Application Note 1: Synthesis of Precursors for Organic Light-Emitting Diodes (OLEDs)

The rigid and conjugated biphenyl core is a common structural motif in materials for OLEDs, where it can enhance charge transport properties.[11] 4-Bromo-3,5-dichloro-1,1'-biphenyl can serve as a precursor to synthesize host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters.[12] The dichloro-substitution can be used to increase the triplet energy of the resulting material, which is crucial for hosting blue emitters.

Hypothetical Synthesis of a Bipolar Host Material

A bipolar host material, possessing both hole- and electron-transporting moieties, can be envisioned. This involves a sequential Suzuki-Miyaura coupling. First, a hole-transporting unit (e.g., a carbazole derivative) is coupled at the 4-position via the bromo-substituent. A subsequent, more forcing Suzuki coupling could potentially attach an electron-transporting unit (e.g., a triazine or oxadiazole derivative) at one of the chloro-positions.

Caption: Hypothetical two-step synthesis of a bipolar host material for OLEDs.

Application Note 2: Development of Novel Liquid Crystal Scaffolds

The biphenyl unit is a fundamental component of many liquid crystalline compounds, providing the necessary rigidity and aspect ratio for the formation of mesophases.[13] 4-Bromo-3,5-dichloro-1,1'-biphenyl can be functionalized to create novel liquid crystal molecules. The lateral chloro-substituents can influence the melting point and the type of mesophase formed.

Protocol for the Synthesis of a Potential Liquid Crystal Precursor

This protocol describes a hypothetical synthesis of a 4'-alkoxy-3,5-dichloro-4-cyanobiphenyl, a structure analogous to the well-known cyanobiphenyl liquid crystals.

Step 1: Suzuki Coupling with an Alkoxy-substituted Boronic Acid

  • Reaction: Perform a Suzuki-Miyaura coupling of 4-Bromo-3,5-dichloro-1,1'-biphenyl with 4-(alkoxy)phenylboronic acid using the general protocol described above.

  • Purification: Purify the resulting 4'-alkoxy-4-bromo-3,5-dichlorobiphenyl by recrystallization from ethanol.

Step 2: Cyanation of the Bromobiphenyl Derivative

  • Reaction Setup: In a reaction vessel, combine the product from Step 1 (1.0 equiv.), copper(I) cyanide (1.2 equiv.), and a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to reflux (typically 140-160 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the final 4'-alkoxy-3,5-dichloro-4-cyanobiphenyl.

Caption: Workflow for the synthesis of a potential liquid crystal precursor.

Conclusion

4-Bromo-3,5-dichloro-1,1'-biphenyl represents a promising, yet underutilized, building block for the creation of advanced materials. Its unique halogenation pattern offers a platform for the synthesis of novel organic electronic materials and liquid crystals with potentially enhanced properties. The protocols and applications outlined in this guide, though based on established chemical principles rather than direct literature precedent for this specific molecule, provide a solid foundation for researchers to begin exploring the vast potential of this versatile compound. As the demand for high-performance materials continues to grow, the exploration of such novel precursors will be paramount in driving innovation.

References

  • Gomberg, M.; Bachmann, W. E. p-BROMOBIPHENYL. Org. Synth.1924, 4, 11.
  • EBSCO. Polychlorinated biphenyls (PCB) | Chemistry | Research Starters.
  • BOC Sciences. CAS 2472800-92-1 3-bromo-4,5-dichloro-1,1'-biphenyl-[2',3',4',5',6'-d5].
  • Google Patents.
  • Google Patents.
  • Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
  • ACS Material.
  • Hey, D. H.; Perkins, M. J. Biphenyl, 3,4-dichloro-. Org. Synth.1967, 47, 14.
  • Lee, S. et al. Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.
  • Smith, G. Synthesis and Phase Transition Characterization of Liquid Crystal Membranes with Slit-Like Pores. ScholarWorks@UARK. 2021.
  • BenchChem.
  • Wikipedia.
  • Kim, J. et al. Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences. 2020.
  • Saikia, I.; Borah, A. J.; Phukan, P. Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. Semantic Scholar. 2016.
  • El-Dean, A. M. K. et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. 2016.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Lehmann, E. et al.
  • ChemicalBook. 4′-Bromo-1,1′-biphenyl-2,2′,3,3′,4,5,5′,6,6′-d9 | 142475-00-1.
  • DiVA. Suzuki reactions in novel liquids.
  • Saikia, I.; Borah, A. J.; Phukan, P. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. 2016.
  • AccuStandard. 4-Methoxy-3,5-dichlorobiphenyl CAS # 74298-90-1.
  • Khan, M. A. et al. Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology. MDPI. 2020.
  • Washington State Department of Ecology. Polychlorinated Biphenyls (PCBs) in General Consumer Products.
  • Labinsights.
  • Organic Syntheses. 4.
  • Harinath, M. et al. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. 2023.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Achieng, B. O. et al.
  • Arborpharmchem. CAS.23055-77-8 4-Bromo-4'-chloro-1,1'-biphenyl.
  • Eureka | Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. 2022.
  • Chen, T. et al. Efficient solution-processed fluorescent OLEDs realized by removing charge trapping emission loss of BODIPY fluorochrome. RSC Publishing. 2022.
  • BenchChem. The Strategic Importance of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. 2026.
  • Oregon.gov.
  • Santa Cruz Biotechnology. 4-(Bromomethyl)biphenyl | CAS 2567-29-5 | SCBT. 2026.

Sources

Method

Application Notes &amp; Protocols: Isotope-Labeled 4-Bromo-3,5-dichloro-1,1'-biphenyl for Advanced Metabolic Studies

Abstract The study of xenobiotic metabolism is a cornerstone of modern drug development and environmental toxicology. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of xenobiotic metabolism is a cornerstone of modern drug development and environmental toxicology. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for assessing its efficacy and safety profile.[1][2] Halogenated biphenyls, such as 4-Bromo-3,5-dichloro-1,1'-biphenyl, represent a class of compounds with complex metabolic pathways and potential for bioaccumulation.[3] This guide provides a comprehensive overview and detailed protocols for utilizing stable isotope-labeled (SIL) 4-Bromo-3,5-dichloro-1,1'-biphenyl (specifically, uniformly ¹³C-labeled on one phenyl ring, denoted as [¹³C₆]-4-Bromo-3,5-dichloro-1,1'-biphenyl) in metabolic studies. The use of SIL compounds, particularly in conjunction with mass spectrometry, offers unparalleled precision and accuracy, establishing it as the gold standard for quantitative bioanalysis and metabolite identification.[4][5]

The Rationale for Stable Isotope Labeling in Metabolism Studies

The central challenge in metabolic research is distinguishing the administered compound (parent) and its metabolites from a complex biological matrix. Endogenous molecules can often interfere with analytical signals, and the low concentrations of metabolites can make detection and quantification difficult. Stable isotope labeling provides an elegant solution to this problem.

Why Carbon-13?

While various stable isotopes like deuterium (²H) and nitrogen-15 (¹⁵N) are used, carbon-13 (¹³C) is often the preferred choice for several reasons:

  • Chemical Identity: A ¹³C-labeled molecule is chemically identical to its unlabeled counterpart. This means it exhibits the same chromatographic behavior, extraction efficiency, and ionization response in a mass spectrometer, making it the perfect internal standard.[6]

  • No Significant Isotope Effect: Unlike deuterium, the greater mass of ¹³C does not typically introduce a significant kinetic isotope effect, meaning the labeled and unlabeled compounds are metabolized at virtually the same rate. This ensures that the SIL version accurately traces the metabolic fate of the parent drug.[6]

  • Stable Label: The ¹³C-C bond is stable, and the label is not lost through chemical exchange, a potential issue with deuterium labels on heteroatoms or acidic carbons.[7][8]

  • Clear Mass Shift: Incorporating six ¹³C atoms into one of the biphenyl rings provides a +6 Dalton mass shift. This clear difference prevents mass spectral overlap between the labeled standard and the unlabeled analyte, which can be a concern with smaller mass shifts due to the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl).[6][7]

The use of a ¹³C-labeled internal standard allows for the application of the isotope dilution mass spectrometry method, which corrects for sample loss during preparation and for matrix effects (ion suppression or enhancement) during analysis, thereby ensuring the highest level of accuracy and precision.[4]

Table 1: Properties of Unlabeled vs. [¹³C₆]-labeled 4-Bromo-3,5-dichloro-1,1'-biphenyl
PropertyUnlabeled Compound[¹³C₆]-Isotope Labeled CompoundRationale for Use
Chemical Formula C₁₂H₇BrCl₂⁶C₆¹³C₆H₇BrCl₂Identical chemical structure ensures co-elution in chromatography and similar behavior during sample prep.
Monoisotopic Mass 311.9033 Da317.9234 DaA +6 Da mass difference allows for clear distinction by mass spectrometry without isotopic crosstalk.[6]
Primary Application Test Article / AnalyteInternal Standard / TracerUsed to accurately quantify the unlabeled analyte and trace metabolic pathways.[9][]
Metabolic Rate NativeEssentially identical to the unlabeled compoundLack of a significant kinetic isotope effect means it is a true tracer of the drug's fate.[6]

Anticipated Metabolic Pathways

Polychlorinated biphenyls (PCBs) are primarily metabolized in the liver by the cytochrome P450 (CYP) monooxygenase system.[3] The initial and rate-limiting step is typically hydroxylation, followed by conjugation with glucuronic acid or sulfates to increase water solubility and facilitate excretion.[3][11] For 4-Bromo-3,5-dichloro-1,1'-biphenyl, metabolism is expected to proceed via these established pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 4-Bromo-3,5-dichloro-1,1'-biphenyl AreneOxide Arene Oxide Intermediate Parent->AreneOxide CYP450 Enzymes Hydroxylated Hydroxylated Metabolites (OH-BDCBP) AreneOxide->Hydroxylated Epoxide Hydrolase or Non-enzymatic rearrangement Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Enzymes Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULT Enzymes Excretion Bile / Urine Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathway of 4-Bromo-3,5-dichloro-1,1'-biphenyl.

In Vitro Metabolic Stability Assessment

The first step in characterizing a compound's metabolism is often an in vitro assessment using subcellular fractions like liver microsomes or S9 fractions.[1][12] These assays provide a rapid and cost-effective way to determine a compound's intrinsic clearance.

Rationale for Experimental Design
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs. They are ideal for determining if a compound is a substrate for oxidative metabolism.[1][13]

  • S9 Fraction: This fraction contains both microsomes and the cytosolic fraction of the liver. The cytosol contains many Phase II conjugation enzymes (e.g., SULTs, GSTs). Using the S9 fraction can provide a more complete picture of both Phase I and Phase II metabolism.[12][14]

  • Cofactors: CYP enzymes require NADPH as a cofactor to function. Phase II enzymes like UGTs and SULTs require UDPGA and PAPS, respectively. The selective addition of these cofactors allows for the dissection of metabolic pathways.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines the determination of the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of unlabeled 4-Bromo-3,5-dichloro-1,1'-biphenyl using its ¹³C-labeled analog as the internal standard.

Materials:

  • Unlabeled 4-Bromo-3,5-dichloro-1,1'-biphenyl (10 mM stock in DMSO)

  • [¹³C₆]-4-Bromo-3,5-dichloro-1,1'-biphenyl (1 mM stock in Acetonitrile, for use as Internal Standard - IS)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 96-well incubation plate and a collection plate

Procedure:

  • Preparation of Master Mix:

    • On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. Pre-warm this mix at 37°C for 5 minutes.

    • Prepare a separate solution of the NADPH regenerating system in buffer.

  • Initiating the Reaction:

    • Add the unlabeled test compound to the HLM master mix to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Immediately remove an aliquot (50 µL) for the T=0 time point and transfer it to a well in the collection plate containing 150 µL of ice-cold Acetonitrile with the IS ([¹³C₆]-compound) at a final concentration of 100 nM. This immediately stops the reaction and precipitates proteins.

  • Time-Course Incubation:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots and quench them in the same manner as the T=0 sample.

  • Controls:

    • Negative Control 1 (No NADPH): Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.

    • Negative Control 2 (Heat-inactivated HLM): Run a parallel incubation with HLM that has been boiled for 5 minutes to check for chemical instability.[15]

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The use of the co-eluting ¹³C-labeled internal standard will correct for any variability in sample processing or instrument response.[16]

Table 2: Example LC-MS/MS Parameters (MRM Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Unlabeled Analyte311.9 (Negative Ion)276.9 ([M-Cl]⁻)35
[¹³C₆]-Internal Standard317.9 (Negative Ion)282.9 ([M-Cl]⁻)35
Putative OH-Metabolite327.9 (Negative Ion)292.9 ([M-Cl]⁻)30
[¹³C₆]-Putative OH-Metabolite333.9 (Negative Ion)298.9 ([M-Cl]⁻)30

Data Analysis:

  • Calculate the peak area ratio of the unlabeled analyte to the ¹³C-labeled internal standard for each time point.

  • Normalize the data by expressing each ratio as a percentage of the T=0 ratio.

  • Plot the natural log of the percent remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) * (incubation volume / protein amount).[15]

In Vivo Pharmacokinetic (PK) and Metabolite Identification Studies

In vivo studies are essential to understand how a compound behaves in a complete biological system.[17] Using a ¹³C-labeled compound in early animal studies can provide invaluable data on the parent compound's pharmacokinetics and the identity of major circulating metabolites.[18][19]

G cluster_invivo In Vivo PK Study Workflow cluster_analysis Sample Analysis Workflow cluster_data Data Interpretation Dosing Dose Animal with Unlabeled Compound Collection Collect Blood Samples at Timed Intervals Dosing->Collection Processing Process Plasma Collection->Processing Spike Spike Plasma with [¹³C₆]-Internal Standard Processing->Spike Extraction Protein Precipitation or LLE/SPE Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantify Parent Drug (Analyte/IS Ratio) LCMS->Quant MetID Metabolite Identification (Full Scan & MS/MS) LCMS->MetID PK_Calc Calculate PK Parameters (AUC, Cmax, t½) Quant->PK_Calc

Caption: General workflow for an in vivo pharmacokinetic study using a SIL-IS.

Protocol: Rodent PK Study

This protocol describes a discrete sampling PK study in rats.

Materials:

  • Sprague-Dawley rats (n=3 per time point) with jugular vein cannulas for serial sampling if possible, or via terminal sampling.

  • Unlabeled 4-Bromo-3,5-dichloro-1,1'-biphenyl formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).

  • [¹³C₆]-4-Bromo-3,5-dichloro-1,1'-biphenyl for internal standard.

  • K₂EDTA collection tubes.

  • Acetonitrile.

Procedure:

  • Dosing:

    • Administer the unlabeled compound to the rats via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical dose might be 5 mg/kg.

  • Blood Collection:

    • Collect blood samples (~100 µL) at predetermined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K₂EDTA tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, standard, and QC, add 150 µL of ice-cold Acetonitrile containing the [¹³C₆]-internal standard.

    • Vortex, centrifuge to precipitate proteins, and transfer the supernatant for LC-MS/MS analysis as described in the in vitro protocol.

  • Metabolite Identification:

    • In addition to the quantitative MRM analysis, acquire data in full-scan mode on high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap).

    • Search the data for predicted metabolites and their corresponding ¹³C₆-labeled analogs. The presence of a "doublet" signal with a 6 Da mass difference is a strong indicator of a drug-related metabolite.

    • Acquire fragmentation (MS/MS) spectra for both the light and heavy versions of the potential metabolite to confirm its structure.

Concluding Remarks

The use of isotope-labeled 4-Bromo-3,5-dichloro-1,1'-biphenyl is an indispensable technique for accurately defining its metabolic profile. The chemical and biological equivalence of the ¹³C-labeled analog to the parent compound ensures its utility as a perfect internal standard for quantification and as a tracer for unequivocal metabolite identification. The protocols described herein provide a robust framework for researchers in drug development and toxicology to generate high-quality, reliable data, ultimately leading to a more thorough understanding of the compound's disposition and potential effects.

References

  • Bergman, Å., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(sup1), 1-102. [Link]

  • Pavelková, M., et al. (2003). Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2. Chemosphere, 50(4), 537-543. [Link]

  • ATSDR (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100658. [Link]

  • Soares Quinete, N., et al. (2014). Analytical approaches for the determination of PCB metabolites in blood: a review. Analytical and Bioanalytical Chemistry, 406(25), 6065-6084. [Link]

  • Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. ResearchGate. [Link]

  • CK Isotopes. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. CK Isotopes Limited. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Bergman, Å., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Taylor & Francis Online. [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691. [Link]

  • Soares Quinete, N., et al. (2014). Analytical approaches for the determination of PCB metabolites in blood: a review. PubMed. [Link]

  • Parr, A., et al. (2016). Application of a Stable Isotope Approach to Evaluate Impact of Changes in Manufacturing Parameters for an Immediate-Release Tablet. The Journal of Clinical Pharmacology, 56(1), 115-122. [Link]

  • Marek, R. F., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples. Environmental Science & Technology Letters, 9(7), 585-591. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]

  • MTT-Srl. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT-Srl. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Royal Society of Chemistry. [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]

  • Charlier, C., et al. (2002). Analysis of Polychiorinated Biphenyl Residues in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 26(6), 355-359. [Link]

  • BioIVT. (n.d.). In Vivo Pharmacokinetic (PK) Studies. BioIVT. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Science & Emerging Drugs, 11(1). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromo-3,5-dichloro-1,1'-biphenyl

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals facing challenges in the purification of crude 4-Bromo-3,5-dichloro-1,1'-biphenyl. This document offe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals facing challenges in the purification of crude 4-Bromo-3,5-dichloro-1,1'-biphenyl. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and explanations provided are grounded in established chemical principles and supported by references to authoritative sources.

I. Understanding the Challenge: The Impurity Profile of Crude 4-Bromo-3,5-dichloro-1,1'-biphenyl

The purification of 4-Bromo-3,5-dichloro-1,1'-biphenyl is often complicated by the presence of structurally similar impurities. These byproducts typically arise from the common synthetic routes employed for its preparation, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of these potential impurities is the first step toward developing an effective purification strategy.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities I should expect in my crude 4-Bromo-3,5-dichloro-1,1'-biphenyl synthesized via a Suzuki-Miyaura coupling reaction?

A1: The impurity profile can vary depending on the specific reaction conditions, but the most prevalent impurities include:

  • Homocoupling Byproducts: These arise from the self-coupling of the starting materials. For instance, if you are reacting 1-bromo-3,5-dichlorobenzene with phenylboronic acid, you can expect to find 3,3',5,5'-tetrachloro-1,1'-biphenyl and biphenyl in your crude mixture.[1][2]

  • Protodeborylated Byproducts: This occurs when the boronic acid is replaced by a hydrogen atom on the aromatic ring before the cross-coupling can take place.[1][3]

  • Dehalogenated Impurities: The starting aryl halide can lose a halogen atom (in this case, bromine or chlorine) during the reaction, leading to the formation of byproducts with fewer halogen substituents.[3][4]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial aryl halide and boronic acid in your crude product.[2]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can be a persistent impurity that requires specific removal techniques.[2]

Q2: Why is it so difficult to separate these impurities from the desired product?

A2: The primary challenge lies in the similar physicochemical properties of the desired product and its common impurities. Halogenated biphenyls, in particular, often exhibit comparable polarities and solubilities, making their separation by standard techniques like recrystallization and column chromatography non-trivial. Isomeric impurities, if formed, can be especially difficult to resolve.[5][6]

II. Troubleshooting Guide: Purification Strategies

This section provides a systematic approach to troubleshooting common issues encountered during the purification of 4-Bromo-3,5-dichloro-1,1'-biphenyl.

A. Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. However, its success is highly dependent on the choice of solvent and the nature of the impurities.

Problem 1: My product crashes out of solution as an oil or very fine powder during recrystallization.

  • Possible Cause: The cooling rate is too rapid, or the solution is supersaturated. Impurities can also sometimes inhibit proper crystal formation.

  • Troubleshooting & Optimization:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of larger, more well-defined crystals.

    • Solvent System Modification: If a single solvent is not effective, a two-solvent system can provide better control over the crystallization process. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent systems for halogenated biphenyls include combinations of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like toluene or dichloromethane.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooling solution can initiate crystallization and promote the growth of larger crystals.

Problem 2: After recrystallization, my product purity has not significantly improved according to HPLC/GC analysis.

  • Possible Cause: The chosen solvent system is not effective at selectively dissolving the impurities while keeping the desired product crystalline. The impurities may have very similar solubility profiles to your product.

  • Troubleshooting & Optimization:

    • Solvent Screening: A systematic screening of different solvents is crucial. The ideal recrystallization solvent should have a steep solubility curve for your product (i.e., high solubility at high temperatures and low solubility at low temperatures) and should either completely dissolve the impurities or keep them insoluble at all temperatures. A solubility table for similar compounds can be a useful starting point.[7]

    • Activated Carbon Treatment: If your crude product is colored due to minor, highly conjugated impurities, adding a small amount of activated carbon to the hot solution before filtration can help remove them. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

    • Consider a Different Purification Technique: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

B. Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Problem 1: I am getting poor separation between my product and a closely eluting impurity.

  • Possible Cause: The eluent system is not optimized for the specific separation challenge. The column may be overloaded, or the packing may be inefficient.

  • Troubleshooting & Optimization:

    • Eluent System Optimization: The key to good separation is finding an eluent system that provides a significant difference in the retention factors (Rf) of your product and the impurities on a TLC plate.

      • For non-polar compounds like halogenated biphenyls, a common starting point is a mixture of hexanes (or heptane) and a slightly more polar solvent like toluene or dichloromethane.

      • Aromatic solvents like toluene can introduce different selectivity due to π-π interactions with the biphenyl rings.

      • A biphenyl stationary phase in HPLC has shown improved separation for aromatic compounds compared to standard C18 phases, suggesting that interactions with aromatic systems are key.[8]

    • Gradient Elution: If a single eluent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the peaks of later-eluting compounds.

    • Column Dimensions and Packing: A longer and narrower column will generally provide better resolution. Ensure the column is packed uniformly to avoid channeling.

    • Sample Loading: Do not overload the column. A general rule of thumb is to load no more than 1-5% of the silica gel weight with your crude product.

Problem 2: My product is streaking on the column or I have a very low recovery.

  • Possible Cause: The compound may be interacting too strongly with the silica gel, or it may be decomposing on the stationary phase.

  • Troubleshooting & Optimization:

    • Deactivate the Silica Gel: If you suspect your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica. This can be prepared by adding a small percentage of water or triethylamine to the eluent.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reversed-phase silica gel.[9]

C. Removal of Residual Palladium Catalyst

Problem: My purified product is still contaminated with a black or grey solid, which I suspect is palladium.

  • Possible Cause: The palladium catalyst has not been effectively removed during the workup and purification.

  • Troubleshooting & Optimization:

    • Filtration through Celite® or Silica Gel: After the reaction is complete, diluting the reaction mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel is often effective at removing the heterogeneous palladium catalyst.[2]

    • Aqueous Wash: Sometimes, specific aqueous washes can help. For example, washing the organic layer with an aqueous solution of sodium sulfide can precipitate the palladium as palladium sulfide, which can then be filtered off.

    • Specialized Scavengers: There are commercially available scavengers (resins or silica-based) with functional groups that can selectively bind to and remove residual palladium.

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following table summarizes the recommended analytical techniques for 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of non-volatile impurities.A reversed-phase C18 or a phenyl-hexyl column is often suitable. A UV detector is appropriate due to the aromatic nature of the compound. Method validation is crucial for accurate quantification.[6]
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile impurities, residual solvents, and isomeric byproducts. GC-MS provides structural information for impurity identification.A capillary column with a non-polar or medium-polarity stationary phase is typically used. GC is excellent for separating isomers of halogenated compounds.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of major impurities. Quantitative NMR (qNMR) can be used for purity determination against a certified internal standard.¹H and ¹³C NMR are essential for structural elucidation. The presence of characteristic signals for impurities can help in their identification.
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and column chromatography fractions.Use a UV lamp for visualization. Staining with potassium permanganate or iodine can also be effective.

IV. Experimental Workflow and Logic Diagrams

To aid in the practical application of the advice provided, the following diagrams illustrate a typical purification workflow and a troubleshooting decision tree.

General Purification Workflow

PurificationWorkflow crude Crude 4-Bromo-3,5-dichloro-1,1'-biphenyl workup Aqueous Workup (e.g., wash with water, brine) crude->workup filtration Filtration through Celite® (to remove Pd catalyst) workup->filtration concentration Concentration in vacuo filtration->concentration recrystallization Recrystallization concentration->recrystallization purity_check1 Purity Check (TLC/HPLC/GC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 99% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 99% purity_check2 Purity Check (TLC/HPLC/GC) column_chromatography->purity_check2 purity_check2->pure_product Purity > 99% further_purification Further Purification (e.g., second recrystallization) purity_check2->further_purification Purity < 99% further_purification->pure_product

Caption: A typical workflow for the purification of crude 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Troubleshooting Decision Tree for Column Chromatography

TroubleshootingTree start Poor Separation in Column Chromatography q1 Are peaks broad or tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Possible strong interaction with silica. - Use deactivated silica. - Try a different stationary phase (Alumina). a1_yes->s1 q2 Are peaks overlapping? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No (other issue) q2->a2_no s2 Optimize eluent system. - Perform fine-tuning of solvent ratio. - Try a solvent with different selectivity (e.g., toluene). - Use a gradient elution. a2_yes->s2

Caption: A decision tree for troubleshooting common issues in column chromatography.

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Rehfeuter, M., et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

  • Kubo, T., et al. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. (2019). [Link]

  • US Patent US4430208A. Method for the solvent extraction of polychlorinated biphenyls. Google Patents.

  • (A) The competing reactions (homocoupling and deboronation) with the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Sethi, R., et al. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. (2021). [Link]

  • Aktas, A. H. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023). [Link]

  • EP Patent EP0046859A1. Process for the preparation of 1-bromo-3,5-dichlorobenzene. Google Patents.

  • [Removal mechanism of polychlorinated biphenyls from soil by cosolvent]. PubMed. (2010). [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

  • Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. (2023). [Link]

  • Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (2020). [Link]

  • Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. (2012). [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • US Patent US4764256A. Removal of polychlorinated biphenyls by solvent extraction. Google Patents.

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • Suzuki reactions in novel liquids. DiVA. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024). [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018). [Link]

Sources

Optimization

Side products in the bromination of dichlorobiphenyl

Technical Support Center: Bromination of Dichlorobiphenyl Topic: Troubleshooting Side Products & Regioselectivity in Electrophilic Bromination Audience: Researchers, Medicinal Chemists, Process Development Scientists Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of Dichlorobiphenyl Topic: Troubleshooting Side Products & Regioselectivity in Electrophilic Bromination Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

The bromination of dichlorobiphenyl (specifically the common 4,4'-dichlorobiphenyl isomer) is a challenging Electrophilic Aromatic Substitution (EAS) due to the electronic conflict between the activating phenyl ring and the deactivating chlorine substituents. This guide addresses the three primary failure modes: Regiochemical ambiguity (2- vs 3-position) , Polybromination (Over-reaction) , and Halogen Scrambling .

Part 1: Diagnostic Troubleshooting Guide (Q&A)

Section 1: Regioselectivity & Isomer Control

Q: I am targeting the monobrominated product, but I see two distinct isomers by GC-MS with the same mass. Which is which, and why are they forming?

A: You are likely observing a mixture of 2-bromo-4,4'-dichlorobiphenyl (Major) and 3-bromo-4,4'-dichlorobiphenyl (Minor).[1]

  • The Mechanism: This reaction is a competition between electronic activation and steric hindrance.[1]

    • Electronic Effect (Favors Position 2): The phenyl group at position 1 is an activator (ortho/para director). It directs the incoming electrophile (

      
      ) to position 2 (ortho to the bridge). The chlorine at position 4 is a deactivator but also an ortho/para director, directing to position 3. Generally, the activator (phenyl ring) dominates the directing effect, favoring Position 2 .
      
    • Steric Effect (Favors Position 3): Position 2 is sterically hindered by the hydrogen atoms on the adjacent phenyl ring (the "ortho effect"). Position 3 is less hindered.[1][2]

  • Outcome: While electronic effects usually prevail, the deactivating nature of the ring and steric bulk can lead to significant amounts of the 3-bromo isomer (up to 10-15% depending on conditions).[1]

  • Actionable Advice:

    • Lower the reaction temperature (0°C to RT) to maximize the electronic selectivity for Position 2.

    • Use a bulky Lewis Acid-complex (e.g.,

      
       pre-complexed with weak Lewis acids) to increase steric sensitivity if you specifically want the 3-isomer (though this is rare; usually 2-isomer is desired).[1]
      

Q: How do I distinguish the 2-bromo and 3-bromo isomers without isolating them? A: Use 1H NMR spectroscopy .

  • 2-Bromo Isomer: Look for a characteristic doublet or doublet-of-doublets for the proton at Position 3 (ortho to Br, ortho to Cl) which will be significantly deshielded.[1] The symmetry of the molecule is broken, but the unsubstituted ring remains equivalent.

  • 3-Bromo Isomer: The proton at Position 2 (ortho to bridge, ortho to Br) will show a distinct shift due to the shielding cone of the adjacent phenyl ring.[1]

Section 2: Over-Reaction (Polybromination)

Q: I am getting significant amounts of dibrominated species (M+78/80 peaks). How do I stop at the monobromide?

A: Dichlorobiphenyls are deactivated, meaning the first bromination does not significantly deactivate the ring further relative to the starting material (unlike nitration). The second ring is just as reactive as the first was initially.[1]

  • Root Cause: Localized high concentrations of bromine.[1] If you add

    
     too quickly, the product (monobromide) competes with the starting material for the remaining bromine.
    
  • Protocol Adjustment:

    • Stoichiometry: Use a slight deficit of Bromine (0.95 eq) rather than an excess. It is easier to remove unreacted starting material (non-polar) than dibrominated side products (similar polarity to mono).

    • High Dilution: Run the reaction in a larger volume of solvent (

      
       or 1,2-dichloroethane) to minimize bimolecular collisions between the active electrophile and the product.
      
    • Slow Addition: Add the bromine solution dropwise over 2–4 hours.

Section 3: Unexpected Impurities (Halogen Scrambling)

Q: I see peaks corresponding to "Bromo-chloro-biphenyl" or "Tribromobiphenyl" where Cl has been lost. What happened?

A: You are experiencing Halogen Scrambling (Halide Exchange).[1]

  • The Cause: This occurs if you use Aluminum Chloride (

    
    )  as a catalyst.[1][3] 
    
    
    
    is a strong enough Lewis acid to activate the C-Cl bond, allowing the bromide ions in solution to displace the chlorine atoms via a reversible Friedel-Crafts mechanism.[1]
  • The Fix: NEVER use

    
      for brominating chlorinated aromatics if you want to retain the chlorines.[1]
    
    • Switch to: Iron(III) Bromide (

      
      )  or 
      
      
      
      .[1] These catalysts are milder and do not promote C-Cl cleavage under standard conditions.[1]
    • Alternative: Use N-Bromosuccinimide (NBS) in concentrated

      
       or TFA for a "cleaner" electrophilic source that avoids metal-halide exchange entirely.[1]
      

Part 2: Experimental Protocol

Optimized Synthesis of 2-Bromo-4,4'-dichlorobiphenyl

Designed to minimize polybromination and favor the 2-isomer.[1]

Reagents:

  • 4,4'-Dichlorobiphenyl (1.0 eq)

  • Bromine (

    
    ) (0.95 eq)
    
  • Iron powder (5 mol%) or

    
     (anhydrous)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HBr gas.[1]

  • Dissolution: Dissolve 4,4'-dichlorobiphenyl in DCM (concentration ~0.2 M). Add the Iron catalyst.[1]

  • Activation: Stir at room temperature for 15 minutes. The solution may turn dark (reddish-brown) as the active catalytic species forms.[1]

  • Controlled Addition: Dissolve

    
     in a small volume of DCM in the addition funnel. Add this solution dropwise  over 3 hours at room temperature.
    
    • Note: If selectivity is poor, cool the reaction to 0°C, though reaction times will increase significantly due to the deactivated rings.

  • Quench: Once addition is complete, stir for an additional 1 hour. Quench by pouring the mixture into saturated aqueous Sodium Bisulfite (

    
    ) to destroy residual bromine (solution turns from red/orange to yellow/colorless).[1]
    
  • Workup: Extract with DCM, wash with water and brine. Dry over

    
    .[1]
    
  • Purification:

    • Crystallization: The starting material (4,4'-DCB) is highly crystalline and less soluble than the brominated products.[1] Recrystallize from Ethanol/Hexane to remove unreacted starting material.[1]

    • Chromatography: If isomers must be separated, use silica gel with 100% Hexanes. The elution order is typically: Unreacted DCB

      
       2-Bromo 
      
      
      
      3-Bromo
      
      
      Dibromo species.[1]

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the origin of side products.

BrominationPathways Start 4,4'-Dichlorobiphenyl (Starting Material) Complex Sigma Complex (Arenium Ion) Start->Complex Br2 / FeBr3 Scramble Bromo-Chloro-Biphenyls (Halogen Scrambling) Start->Scramble If AlCl3 used Prod_2Br 2-Bromo-4,4'-DCB (Major Product) (Ortho to Bridge) Complex->Prod_2Br Electronic Control (Phenyl Activation) Prod_3Br 3-Bromo-4,4'-DCB (Minor Isomer) (Ortho to Cl) Complex->Prod_3Br Steric Control (Less Hindered) DiBr 2,2'-Dibromo-4,4'-DCB (Over-Bromination) Prod_2Br->DiBr Excess Br2 Fast Reaction

Caption: Reaction pathway showing the competition between electronic directing effects (favoring 2-position) and steric effects (favoring 3-position), alongside failure modes like polybromination.

Part 4: Data Summary & Impurities Table

ComponentStructure DescriptionOriginRemoval Strategy
Target Product 2-Bromo-4,4'-dichlorobiphenylMain Reaction (Phenyl directed)Crystallization/Column
Isomer Impurity 3-Bromo-4,4'-dichlorobiphenylSide Reaction (Cl directed)Difficult to separate; requires careful column chromatography or HPLC.[1]
Over-Brominated 2,2'-Dibromo-4,4'-dichlorobiphenylExcess Reagent / Fast KineticsAvoid by using 0.95 eq

; remove via recrystallization (more soluble).[1]
Scrambled 4-Bromo-4'-chlorobiphenylHalogen Exchange (

use)
Preventative: Use

only.[1]
Starting Material 4,4'-DichlorobiphenylIncomplete ReactionRecrystallization (SM is usually less soluble).[1]

References

  • Electrophilic Aromatic Substitution Mechanisms : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text on EAS directing effects).

  • Bromination of Biphenyls : Organic Syntheses, Coll.[1] Vol. 4, p.256 (1963); Vol. 31, p.29 (1951). (Describes the fundamental bromination of biphenyl, applicable to DCB).

  • Regioselectivity in Halogenated Biphenyls : Safe, S., & Hutzinger, O. "Metabolism of 4,4'-dihalogenobiphenyls". Journal of the Chemical Society, Perkin Transactions 1, 1976, 357-359. (Discusses the availability of the 3-position for metabolic attack, analogous to electrophilic attack).

  • Halogen Scrambling : Olah, G. A., et al. "Friedel-Crafts Isomerization of Haloarenes".[1] Journal of Organic Chemistry. (General reference for Lewis Acid catalyzed halogen exchange).

Sources

Troubleshooting

Technical Support Center: Optimizing Biphenyl Synthesis via Cross-Coupling Reactions

Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the practical challenges you encounter at the bench. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions and optimize your reaction conditions effectively.

The synthesis of biphenyls and their derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science.[1] While several methods exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the preeminent strategy due to its versatility, functional group tolerance, and generally mild conditions.[2][3][4] This guide will primarily focus on troubleshooting and optimizing the Suzuki-Miyaura coupling, with additional considerations for related methods like the Ullmann reaction.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Suzuki-Miyaura reaction for biphenyl synthesis?

At its core, the Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[2] For biphenyl synthesis, this typically involves:

  • Aryl Halide (or Pseudohalide): An aromatic ring substituted with a leaving group (e.g., I, Br, Cl, or OTf). The reactivity generally follows the order I > OTf > Br >> Cl.[5]

  • Arylboronic Acid (or Ester): The source of the second aromatic ring. Boronic acids are common, but more stable boronic esters (like pinacol esters) are often used to prevent side reactions.[6][7]

  • Palladium Catalyst: The engine of the catalytic cycle. This consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a stabilizing ligand. Often, a "precatalyst" is used where the ligand is already complexed to the palladium source.[5][6]

  • Ligand: Typically a phosphine-based molecule that coordinates to the palladium center, influencing its stability and reactivity. The choice of ligand is critical for success, especially with challenging substrates.[5]

  • Base: Required to activate the boronic acid for the transmetalation step.[8][9] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8]

  • Solvent: A medium that dissolves the reactants and facilitates the reaction. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[2][6]

Q2: Why is the reaction setup and degassing so critical for success?

Oxygen is detrimental to many Suzuki-Miyaura coupling reactions. It can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species and can also oxidize the phosphine ligands, rendering them unable to coordinate with the palladium center.[10] Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid, forming a biaryl byproduct and reducing the yield of your desired product.[6][11]

Therefore, thoroughly degassing the solvent and reaction mixture is a mandatory step. This is typically achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[10]

Q3: What is the fundamental role of the base in the catalytic cycle?

The base is not merely a spectator; it is a crucial activator in the transmetalation step, which is often rate-limiting.[8][12] The generally accepted mechanism involves the base activating the organoboron species.[8][9] This activation makes the organic group on the boron more nucleophilic, facilitating its transfer from the boron atom to the palladium center.[8] The choice of base can therefore significantly influence the reaction rate and overall efficiency.[8]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing problems. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA_complex Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(Ar')L_n OA_complex->Trans_complex Transmetalation (Ar'-B(OR)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) Trans_complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_complex BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) BoronicAcid->Trans_complex Base Base Base->Trans_complex

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5][6][8]

Troubleshooting Guide

Q4: My reaction yield is low or zero. Where do I start my investigation?

This is the most common issue and can often be traced back to reagent quality or suboptimal conditions.[10]

Initial Checks:

  • Boronic Acid/Ester Integrity: Boronic acids, especially heteroaryl variants, are prone to decomposition via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6][13][14][15]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7][13] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for minor degradation.[13]

  • Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Phosphine ligands can be oxidized by air, inhibiting their function.[10]

    • Solution: Use a fresh source of catalyst and ligand. Modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) offer better reproducibility.[6][16]

  • Solvent and Base Purity: The presence of water or other impurities can interfere with the reaction.[17] Ensure solvents are anhydrous (if required) and properly degassed.[10] The base should be a fine, dry powder.

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[10] If the reaction is sluggish at 80 °C, cautiously increasing the temperature to 90-100 °C may improve the outcome. However, excessive heat can accelerate catalyst decomposition.[10]

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Problem: Low or No Yield Reagent_Issue Reagent Quality Issue? Start->Reagent_Issue Conditions_Issue Suboptimal Conditions? Start->Conditions_Issue Side_Reaction Dominant Side Reaction? Start->Side_Reaction Check_Reagents Verify Boronic Acid, Catalyst, Solvent & Base Purity Reagent_Issue->Check_Reagents Action Optimize_Params Screen Temperature, Base, and Ligand Conditions_Issue->Optimize_Params Action Analyze_Byproducts Identify Side Products (GC-MS, LC-MS, NMR) Side_Reaction->Analyze_Byproducts Action Check_Reagents->Optimize_Params If reagents are good Analyze_Byproducts->Optimize_Params Address specific side reaction

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[13]

Q5: I'm observing significant side products. How do I identify and suppress them?

The formation of byproducts points to specific mechanistic failures. Understanding these side reactions is crucial for adjusting your conditions to prevent them.[6]

  • Problem: Protodeboronation (Arene from Boronic Acid)

    • Cause: As mentioned, this is the hydrolysis of the carbon-boron bond.[7][15] It is particularly problematic for electron-deficient or certain heteroaryl boronic acids and can be catalyzed by acid or base.[7][14]

    • Solution:

      • Use Boronic Esters: Pinacol or neopentyl glycol boronic esters are significantly more stable than their corresponding acids.[6][7]

      • Anhydrous Conditions: If possible, using an anhydrous base (e.g., K₃PO₄) and solvent can minimize the water available for hydrolysis.

      • Milder Base: A very strong base can accelerate decomposition. Consider screening milder bases.

  • Problem: Homocoupling (Biaryl from Boronic Acid)

    • Cause: This side reaction involves the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or can occur during the reduction of a Pd(II) precatalyst to the active Pd(0) state.[6][7][11][18]

    • Solution:

      • Rigorous Degassing: This is the most effective way to prevent oxygen-mediated homocoupling.[10][19]

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (with added ligand) avoids the initial reduction step that can consume the boronic acid.

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration, disfavoring the bimolecular homocoupling reaction.[13]

  • Problem: Dehalogenation (Arene from Aryl Halide)

    • Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This typically occurs when a source of hydride is present in the reaction.[13]

    • Solution:

      • Change the Base/Solvent: Some amine bases or alcohol solvents can act as hydride sources.[10] Switching to an inorganic base like K₂CO₃ or K₃PO₄ and an aprotic solvent (e.g., Toluene, Dioxane) can eliminate this pathway.[10]

Q6: My aryl chloride substrate is unreactive. What specific changes should I make?

Aryl chlorides are notoriously less reactive than bromides or iodides because the C-Cl bond is stronger, making the oxidative addition step (the first and often rate-determining step) more difficult.[5][13]

  • Cause: The electron-rich palladium catalyst struggles to insert into the strong C-Cl bond.

  • Solution: You must use a more "active" catalyst system designed for this challenge.

    • Use Electron-Rich, Bulky Ligands: This is the most critical factor. Ligands like XPhos, SPhos, RuPhos, or other "Buchwald ligands" are designed specifically for this purpose.[13] Their high electron density facilitates the oxidative addition step, while their bulkiness promotes the final reductive elimination step.[5][6]

    • Choose a Stronger Base: A stronger base, such as K₃PO₄, is often required to achieve a sufficient rate of transmetalation.[8]

    • Increase Temperature: Higher temperatures may be necessary to overcome the activation barrier for oxidative addition.

Ligand ClassKey CharacteristicsRecommended For
Triphenylphosphine (PPh₃) Simple, inexpensive, foundational ligand.Electron-deficient aryl iodides and bromides. Often struggles with chlorides.[5]
Buchwald Ligands (e.g., XPhos, SPhos) Electron-rich and sterically bulky dialkylbiaryl phosphines.Aryl chlorides , electron-rich aryl halides, and other challenging substrates.[13][20]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often used in PEPPSI-type precatalysts.Good for aryl chlorides and offer high thermal stability.[6][9]
Bidentate Ligands (e.g., dppf, XantPhos) Offer increased stability to the palladium center.Can be effective in many couplings, but may require specific conditions for activation.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Biphenyl Synthesis

This protocol is a representative starting point for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and K₂CO₃ (2.0 mmol).[8]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to create an inert atmosphere.[8]

  • Add the degassed solvent system (10 mL toluene, 1 mL water) via syringe.[8]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Base

When optimizing a new reaction, a systematic screen of key parameters is more efficient than random trial-and-error.[6][21]

Procedure:

  • Set up three parallel reactions in identical flame-dried vials, each with a stir bar.

  • To each vial, add the aryl halide (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), and the chosen catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • To Vial 1, add K₂CO₃ (0.2 mmol). To Vial 2, add K₃PO₄ (0.2 mmol). To Vial 3, add Cs₂CO₃ (0.2 mmol).

  • Seal, purge with inert gas, and add the same degassed solvent system to each vial.

  • Heat all vials to the same temperature (e.g., 100 °C) for the same amount of time (e.g., 6 hours).

  • After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC to compare the conversion to the desired product. This data will reveal the most effective base for your specific substrate combination under these conditions.

BaseTypical StrengthCommon SolventsNotes
Na₂CO₃ / K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA good, general-purpose first choice.[2][8]
K₃PO₄ StrongToluene, Dioxane (often anhydrous)Often required for less reactive substrates like aryl chlorides.[8][16]
Cs₂CO₃ StrongToluene, DioxaneHighly effective but more expensive; can sometimes accelerate catalyst decomposition.[8]
KF WeakToluene, THFUsed when base-sensitive functional groups are present.[8]

References

  • Solvent Effects on the Selectivity of Palladium-C
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Benchchem.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.Schroeder Group - Illinois.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.Benchchem.
  • Suzuki reaction.Wikipedia.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.HEIA-FR.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.Beilstein Journals.
  • Suzuki-Miyaura.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
  • Optimizing Suzuki Coupling Reactions.CovaSyn.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.Chemical.AI.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Why am I getting low yield for my Suzuki coupling reaction?r/chemistry - Reddit.
  • Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis.
  • Diagnosing issues with a failed Suzuki coupling?r/Chempros - Reddit.
  • Protodeboron
  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
  • How to approach choosing reaction conditions for Suzuki?r/Chempros - Reddit.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling).r/chemhelp - Reddit.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.PMC.
  • Principles of the Suzuki Coupling Reaction.Encyclopedia.pub.
  • Chemistry Ullmann Reaction.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions.Benchchem.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.RSC Publishing.
  • Ullmann reaction.L.S.College, Muzaffarpur.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.The Royal Society of Chemistry.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues.PMC.
  • BIPHENYL.
  • Biphenyl.AERU.

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Halogenated Compounds

Ticket ID: GC-HALO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Scope: Chlorinated pesticides, PCBs, PBDEs, and Halogenated flame retardants. Executive Summary: The "Sticky" Nature of Halogens H...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GC-HALO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Scope: Chlorinated pesticides, PCBs, PBDEs, and Halogenated flame retardants.

Executive Summary: The "Sticky" Nature of Halogens

Halogenated compounds (containing Cl, Br, I) possess high electronegativity, making them prone to Lewis acid-base interactions. In a GC-MS system, they act as electron pair acceptors, aggressively seeking out "active sites"—typically free silanol groups (-Si-OH) or metal ions exposed in the flow path.

The Symptom: Peak tailing (asymmetry factor > 1.2). The Cause: Reversible adsorption. The analyte "sticks" to an active site, pauses, and then releases, lagging behind the main analyte band. The Fix: Systematically eliminating activity through inertness protocols and thermal optimization.

Diagnostic Workflow (Visual Logic)

Before disassembling your instrument, follow this logic gate to pinpoint the failure.

G Start START: Peak Tailing Detected Check1 Is tailing seen for ALL peaks? Start->Check1 Check2 Is tailing only for ACTIVE compounds? (e.g., PCP, DDT) Check1->Check2 No Physical Physical Flow Path Issue (Dead volume, bad cut) Check1->Physical Yes Chemical Chemical Activity Issue (Adsorption) Check2->Chemical Yes Action1 Inspect Column Installation & Ferrule Geometry Physical->Action1 Action2 Replace Liner & Gold Seal (Deactivation Failure) Chemical->Action2 Step 1: Inlet Action3 Trim Column Inlet (10-20cm) Action2->Action3 Step 2: Column Head Action4 Check Source Cleaning Action3->Action4 Step 3: MS Source

Figure 1: Diagnostic logic tree distinguishing between physical flow path errors and chemical activity.

Module 1: The Inlet System (The Primary Suspect)

The inlet is the hottest part of the system where the sample residence time is critical. For halogenated compounds, this is where 80% of tailing originates.

Q: I just changed my liner, but my Pentachlorophenol (PCP) tailing factor is still > 2.0. Why?

A: You likely introduced new active sites or failed to address the "floor" of the inlet.

  • Glass Wool Activity: Standard glass wool creates a massive surface area for adsorption. Even "deactivated" wool can fracture during insertion, exposing fresh, active silica.

    • Solution: Use Ultra Inert (UI) liners with wool held in place by dimples (preventing breakage) or switch to a cyclo-double gooseneck liner if your sample is clean enough to avoid wool entirely.

  • The Gold Seal: The gold seal (in Agilent-style inlets) collects non-volatile residue. If it is charred or scratched, it exposes the stainless steel beneath, which reacts rapidly with C-Cl and C-Br bonds.

    • Protocol: Replace the gold seal and washer with every liner change when analyzing trace halogens.

Q: Should I use Split or Splitless mode to reduce tailing?

A: Pulsed Splitless is preferred for trace analysis, but "pressure pulse" is the secret weapon against tailing.

  • Mechanism: A high-pressure pulse (e.g., 30-50 psi for 0.75 min) compresses the sample vapor cloud. This minimizes the time the analytes spend expanding against the hot, potentially active walls of the liner, forcing them onto the column faster.

Module 2: Column Dynamics & Maintenance

Q: My early eluters look sharp, but late-eluting halogenated flame retardants are tailing. Is the column bad?

A: This is a classic symptom of stationary phase degradation or "phase bleed" accumulation at the MS interface, not necessarily a bad column.

The "Guard Column" Strategy: Halogenated compounds are heavy. They often condense with high-boiling matrix ("dirt") at the head of the column.

  • The Fix: Install a 5-meter integrated guard column (e.g., DuraGuard or Integra-Guard). This acts as a sacrificial zone.

  • Maintenance: When tailing begins, trim 30 cm from the inlet side. This removes the "active zone" where matrix has baked onto the phase.

Q: Which stationary phase prevents halogen adsorption?

A: Avoid standard 100% dimethyl polysiloxane (active) if possible.

  • Recommendation: Use phases specifically designed for EPA Method 8270 or 8081.

    • Example:Rtx-CLPesticides or DB-5ms Ultra Inert . These have tighter cross-linking and rigorous deactivation testing specifically for electronegative compounds.

Module 3: The Mass Spectrometer Interface

Q: Peaks are symmetrical on the FID but tail on the MS. What is happening?

A: This isolates the issue to the Transfer Line or the Ion Source .

1. The Cold Spot Theory (Transfer Line): If the transfer line temperature is lower than the final oven temperature, heavy halogenated compounds (like PBDEs) will condense on the wall of the fused silica as it exits the oven but before it hits the vacuum.

  • Protocol: Set the Transfer Line temperature to 20°C above your final oven ramp temperature (up to the column's max isothermal limit, typically 300°C or 325°C).

2. Source Contamination: Halogenated compounds can polymerize on the metal surfaces of the repeller or ion volume.

  • The Test: Inject DFTPP (Decafluorotriphenylphosphine).[1]

  • Criteria: If the tailing factor of Pentachlorophenol (PCP) is > 2.0 while Benzidine is sharp, your source is dirty or you have specific acid-active sites.

  • Action: Clean the source. Use aluminum oxide powder for abrasive cleaning, followed by rigorous sonication in methanol/DCM.

Summary of Solutions & Metrics

Use this table to validate your troubleshooting steps against EPA 8270 standards.

SymptomProbable CauseCorrective ActionValidation Metric
All peaks tail Physical flow path error (bad cut, ferrule leak).Re-cut column (ceramic wafer), check ferrule tightness.Air/Water check (m/z 18/28 ratio < 10%).
Only Active/Polar tail Inlet activity (Liner/Wool).Switch to Ultra Inert Single Taper liner with Wool.PCP Tailing Factor < 2.[2][3]0.
Late eluters tail Cold spot or source contamination.Increase Transfer Line temp; Clean Ion Source.High mass resolution (e.g., m/z 442 for DFTPP).
Split peaks Solvent mismatch or column installation depth.Use solvent focusing (lower initial oven temp); Check column depth.Gaussian peak shape.

Experimental Protocol: The "Activity Check"

To verify your system is inert enough for halogenated analysis, run this standard check before running samples.

  • Prepare Standard: A mix containing Pentachlorophenol (Acidic/Active) , Benzidine (Basic/Active) , and DDT (Degradation prone) .

  • Injection: 1 µL Splitless at 250°C.

  • Calculation: Calculate Tailing Factor (

    
    ) at 10% peak height.
    
    
    
    
    Where
    
    
    is peak width at 10% height, and
    
    
    is the distance from the peak front to the apex.
  • Pass Criteria:

    • PCP

      
      [2][4]
      
    • DDT degradation (breakdown to DDE/DDD)

      
      
      

References

  • Agilent Technologies. (2011).[5] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from

  • Restek Corporation. (2025). GC Troubleshooting—Tailing Peaks. Retrieved from

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from

  • Chromatography Online. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Cross-Coupling

Role: Senior Application Scientist Topic: Minimizing Hydrodehalogenation (Debromination) during Palladium-Catalyzed Cross-Coupling Case ID: REF-DEBR-2026-X Executive Summary & Diagnostic Workflow The Issue: You are obser...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Minimizing Hydrodehalogenation (Debromination) during Palladium-Catalyzed Cross-Coupling Case ID: REF-DEBR-2026-X

Executive Summary & Diagnostic Workflow

The Issue: You are observing the formation of a hydrodehalogenated byproduct (Ar-H) instead of, or alongside, your desired cross-coupled product (Ar-Nu). This is not a random impurity; it is the result of a specific, competing catalytic cycle where the oxidative addition intermediate (Ar-Pd-X) intercepts a hydride source rather than the transmetallation partner.

The Root Cause: Debromination is driven by the formation of a Palladium-Hydride (Pd-H) species.[1] If your reaction system contains hydride donors—such as oxidizable alcoholic solvents, amine bases capable of


-hydride elimination, or excessive water—the high-energy Ar-Pd-X intermediate will undergo reductive elimination with the hydride to form Ar-H.

Quick Diagnostic Tree: Use the following logic flow to identify the likely culprit in your specific reaction setup.

DiagnosticTree Start ISSUE: Debromination (Ar-H) Observed CheckBase 1. Check Base Type: Is it an amine (e.g., Et3N, DIPEA)? Start->CheckBase ActionBase CAUSE: u03b2-Hydride Elimination from Base SOLUTION: Switch to Inorganic Base (K3PO4, Cs2CO3, K2CO3) CheckBase->ActionBase YES CheckSolvent 2. Check Solvent: Is it a primary/secondary alcohol? CheckBase->CheckSolvent NO ActionSolvent CAUSE: Solvent Oxidation (Pd-mediated) SOLUTION: Switch to Aprotic Solvent (Toluene, Dioxane, THF, DMF) CheckSolvent->ActionSolvent YES CheckCat 3. Check Catalyst Source: Is it a simple Pd(II) salt (e.g., Pd(OAc)2)? CheckSolvent->CheckCat NO ActionCat CAUSE: In-situ Reduction Generates Hydrides SOLUTION: Use Pd(0) or Pre-formed Precatalyst (e.g., Pd(dba)2, Buchwald G3/G4) CheckCat->ActionCat YES CheckSubstrate 4. Substrate Analysis: Is the substrate highly electron-deficient? CheckCat->CheckSubstrate NO ActionSubstrate CAUSE: Accelerated Reductive Elimination SOLUTION: Increase Concentration of Coupling Partner Lower Temperature CheckSubstrate->ActionSubstrate YES

Figure 1: Diagnostic decision tree for isolating the source of hydrodehalogenation.

Technical Deep Dive: The Mechanism of Failure

To fix the problem, you must understand the competing pathway. In a standard cross-coupling (e.g., Suzuki-Miyaura), the catalytic cycle should proceed: Oxidative Addition


 Transmetallation 

Reductive Elimination
.[2][3]

Debromination hijacks the cycle after Oxidative Addition.

The Competing Pathways

Mechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-R (Transmetallation Complex) OxAdd->TransMet R-B(OH)2 / Base PdHydride Ar-Pd(II)-H (Hydride Intermediate) OxAdd->PdHydride Ligand Exchange w/ Hydride Product Ar-R (Coupled Product) TransMet->Product Reductive Elim. Product->Pd0 HydrideSource Hydride Source (Alcohol, Amine, H2O) HydrideSource->PdHydride Byproduct Ar-H (Debrominated Byproduct) PdHydride->Byproduct Reductive Elim. Byproduct->Pd0

Figure 2: The bifurcation point occurs at the Ar-Pd(II)-Br intermediate. If transmetallation is slow, the complex will scavenge a hydride.

Sources of Hydride (The "Enemies")
  • 
    -Hydride Elimination from Amines:  Bases like Triethylamine (
    
    
    
    ) or Diisopropylethylamine (DIPEA) have hydrogens beta to the nitrogen. Palladium can coordinate to the amine, undergo
    
    
    -hydride elimination, and generate a Pd-H species [1].
  • Solvent Oxidation: Primary and secondary alcohols (MeOH, iPrOH) can be oxidized by Pd(II) to aldehydes/ketones, releasing a hydride to the metal center [2].

  • In-Situ Catalyst Activation: Reducing Pd(II) salts (like

    
    ) to Pd(0) requires a reductant. If the reaction mixture serves as the reductant, excess hydrides are generated before the reaction even begins [3].
    

Troubleshooting Guide & FAQs

Category 1: Catalyst & Ligand Selection

Q: I am using


. Why am I seeing 15% debromination? 
A: 

is a common culprit for two reasons:
  • Stability: It is air-sensitive and often contains oxidized impurities that require reduction in situ.

  • Rate: Triphenylphosphine is a relatively weak donor. The oxidative addition is fast, but if the transmetallation step is slow (due to steric bulk or low solubility of the boronic acid), the long-lived Ar-Pd-X species has time to find a hydride.

  • Fix: Switch to a Palladium Precatalyst system like XPhos Pd G4 or Pd-PEPPSI-IPr . These generate the active Pd(0) species immediately upon exposure to base, without requiring an exogenous reduction step that generates hydrides [4].

Q: Will increasing the catalyst loading help? A: No. In fact, it often makes it worse. Higher Pd loading increases the concentration of active sites capable of dehydrogenating your solvent or base.

  • Fix: optimize for turnover, not loading. Use a more active ligand (like SPhos or XPhos) that accelerates the transmetallation and reductive elimination steps, effectively "outrunning" the side reaction.

Category 2: Base & Solvent Effects[1][4][5][6][7][8]

Q: My protocol uses


 in DMF. Is this a problem? 
A:  Yes, this is a high-risk combination. 

is a potent hydride donor via

-hydride elimination at elevated temperatures.
  • Fix: Switch to an inorganic base. Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    are excellent alternatives. They cannot undergo
    
    
    -hydride elimination. If solubility is an issue, add a small amount of water (biphasic system) rather than using an amine [5].

Q: Can I use Ethanol or Isopropanol as a co-solvent? A: Avoid them if debromination is a concern. Pd(II) can oxidize isopropanol to acetone, generating a Pd-H species.

  • Fix: Use Toluene , 1,4-Dioxane , or THF .[4] If a protic source is required for the mechanism (e.g., to activate the boronic acid), use a stoichiometric amount of water rather than a bulk alcoholic solvent.

Category 3: Substrate Specifics

Q: I am coupling a dibromo-arene. How do I stop the second bromine from falling off? A: This is "over-reduction." It happens when the mono-coupled product re-enters the catalytic cycle.

  • Fix:

    • Stoichiometry: Use a slight deficit of the boronic acid (0.95 eq).

    • Temperature: Lower the temperature. Debromination has a higher activation energy than many couplings; running at 40°C instead of 80°C often favors coupling over reduction.

    • Ligand: Use a ligand with high steric bulk (e.g., BrettPhos ). The bulky ligand makes it difficult for the Pd to oxidatively add into the more hindered product bond compared to the starting material.

Experimental Protocols

Protocol A: "Low-Risk" Suzuki-Miyaura Coupling

Designed for substrates prone to hydrodehalogenation (e.g., electron-deficient pyridines, polyhalogenated arenes).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst: XPhos Pd G4 (1 - 2 mol%) (Precatalyst prevents initial hydride burst)

  • Base:

    
     (2.0 equiv) (Inorganic, no 
    
    
    
    -H elimination)
  • Solvent: THF : Water (4:1 ratio) (Avoids alcohols)

Procedure:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Ar-Pd-X species "waiting" for a hydride.

  • Solvent Addition: Add degassed THF and Water via syringe.

  • Reaction: Stir at 40–60 °C . Monitor by LCMS.[1][5]

    • Note: Do not reflux unless necessary. Lower temperatures favor the coupling pathway.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination (Debromination-Resistant)

Designed to prevent reduction of the aryl halide during C-N bond formation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) or

    
    
    
    • Warning: NaOtBu is strong but can sometimes promote reduction if the catalyst is slow. If observed, switch to

      
      .
      
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Degassing: Degas the solvent vigorously (sparge with Ar for 15 mins).

  • Addition: Add solid reagents to the flask under Argon flow. Add solvent.[1][5][6][7]

  • Temperature: Heat to 80 °C.

  • Troubleshooting: If Ar-H is observed, add 10 mol% of the Amine to the catalyst premix before adding the aryl halide. This ensures the catalyst is ligated by the amine (reductive elimination to C-N) rather than waiting for a hydride.

Comparative Data: Base & Solvent Risk Factors

Reagent ClassSpecific ReagentRisk of DebrominationMechanism of Risk
Base Triethylamine (

)
High

-Hydride elimination from ethyl group.
Base

/

High Oxidation to aldehyde generates Pd-H.
Base

/

Low Inorganic; no protons to donate.
Base

Lowest Mild, inorganic, highly effective for Suzuki.
Solvent Ethanol / IsopropanolHigh Acts as a reductant/hydride source.
Solvent DMF / DMAcMedium Can decompose to form hydrides at high T (>120°C).
Solvent Toluene / DioxaneLow Aprotic; kinetically stable.

References

  • Mechanisms of Dehalogenation: Zask, A., et al. "Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Aryl Halides."[8] J. Org.[9] Chem., 2004 , 69, 3173.[9][10] Link

  • Solvent Oxidation Pathways: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." J. Org.[9] Chem., 2003 , 68, 4302. Link

  • Precatalyst Utility: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chem. Sci., 2013 , 4, 916. Link

  • Inorganic Bases in Coupling: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995 , 95, 2457. Link

  • Debromination in Polyhalogenated Systems: Navarro, O., et al. "General Optimization of the Suzuki-Miyaura Cross-Coupling." J. Am. Chem. Soc., 2003 , 125, 16194. Link

Sources

Optimization

Column chromatography techniques for purifying PCBs

Technical Support Center: PCB Purification & Fractionation Subject: Advanced Column Chromatography Techniques for Polychlorinated Biphenyls (PCBs) Ticket ID: PCB-PUR-001 Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PCB Purification & Fractionation Subject: Advanced Column Chromatography Techniques for Polychlorinated Biphenyls (PCBs) Ticket ID: PCB-PUR-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing one of two challenges:

  • Matrix Interference: Your GC-MS/ECD baseline is noisy due to lipids or biological material.

  • Co-elution: You cannot separate toxic "dioxin-like" (coplanar) PCBs from the bulk "ortho-substituted" congeners.

PCBs are lipophilic and chemically stable, meaning they co-extract with fats and persist through standard cleanups. Successful purification requires a multi-dimensional approach leveraging three distinct physicochemical properties: Molecular Size (GPC), Chemical Stability (Acid Silica), and Molecular Planarity (Activated Carbon).

Module 1: Matrix Removal (The "Rough Cut")

Goal: Remove lipids, biological macromolecules, and sulfur without losing PCBs.

Gel Permeation Chromatography (GPC)

Protocol Basis: EPA Method 3640A Mechanism: Size Exclusion.[1][2][3] Large molecules (lipids/proteins) elute first; smaller PCBs elute later.

Standard Operating Procedure:

  • Stationary Phase: Bio-Beads S-X3 (Divinylbenzene-styrene copolymer).[2]

  • Mobile Phase: Methylene Chloride (DCM) or 1:1 DCM/Cyclohexane.

  • Critical Calibration: You must define your "Collection Window" using a calibration standard containing:

    • Corn Oil: Marker for lipids (Dump fraction).

    • Bis(2-ethylhexyl) phthalate & Methoxychlor: Markers for the start of the PCB collection window.

    • Perylene/Sulfur: Markers for the end of the collection window.

Visualization: GPC Collection Logic The following diagram illustrates the critical "Cut Points" to avoid lipid contamination or sulfur carryover.

GPC_Workflow cluster_0 Elution Time / Volume Lipids Lipids/Biopolymers (Corn Oil) PCBs Target PCBs (Phthalate/Methoxychlor) Lipids->PCBs Transition Waste1 Waste (High MW) Lipids->Waste1 Dump Sulfur Sulfur/Small Molecules PCBs->Sulfur Transition Collect COLLECT FRACTION (Purified Extract) PCBs->Collect Keep Waste2 Waste (Low MW) Sulfur->Waste2 Dump Injector Sample Injection Injector->Lipids Elutes First

Caption: GPC elution profile. Collect only the green window. Dumping the red (lipids) and yellow (sulfur) fractions prevents column fouling.

Acidified Silica Gel Cleanup

Protocol Basis: EPA Method 3630C Why use it? PCBs are stable in strong acid; lipids are not. Sulfuric acid chemically destroys remaining fats that slipped through GPC.

  • Preparation: Mix Silica Gel (activated at 130°C) with concentrated Sulfuric Acid (44% by weight).

  • Column Packing: Glass wool -> Acid Silica -> Sodium Sulfate (top layer to absorb water).

  • Elution: Elute with Hexane. The acid chars the lipids (turning the column dark brown/black), while PCBs pass through unaffected.

Module 2: Congener Fractionation (The "Fine Cut")

Goal: Separate toxic "Coplanar" (Non-Ortho) PCBs from bulk "Ortho" PCBs.

The Challenge: Standard GC columns often cannot resolve coplanar PCBs (e.g., PCB-126) from abundant ortho-substituted congeners. The Solution: Activated Carbon Chromatography (AX-21) .[4]

  • Mechanism: Planar molecules (coplanar PCBs) can slide between the graphite sheets of activated carbon (pi-pi stacking), binding tightly. Non-planar (ortho) PCBs are sterically hindered and bind loosely.

Protocol: The "Reverse Flow" Technique

Note: This is the most critical step for high-fidelity separation.

  • Conditioning: Rinse Carbon/Celite column with Toluene, then Dichloromethane, then Hexane.[4]

  • Loading: Load sample in Hexane.

  • Fraction A (Forward Flow): Elute with Hexane .

    • Result: Bulk Ortho-PCBs elute here. (Planar PCBs remain stuck at the top of the column).

  • Fraction B (Reverse Flow): Flip the column or reverse the pump flow. Elute with Toluene .

    • Result: The strong solvent + reverse path desorbs the Coplanar PCBs.

Visualization: Carbon Column Fractionation

Carbon_Column cluster_mechanism Adsorption Mechanism cluster_workflow Elution Workflow Ortho Ortho-PCBs (Non-Planar) Steric hindrance prevents binding Carbon Activated Carbon Surface Ortho->Carbon Weak Interaction Coplanar Coplanar PCBs (Planar) Strong Pi-Pi Stacking Coplanar->Carbon Strong Binding Step1 1. Elute with Hexane (Forward Flow) Step2 2. REVERSE Column Flow Elute with Toluene Step1->Step2 Planar PCBs stay on column Frac1 Fraction 1: Ortho-PCBs Step1->Frac1 Weak binders wash off Frac2 Fraction 2: Coplanar (Toxic) PCBs Step2->Frac2 Strong binders desorbed

Caption: Separation logic on Activated Carbon. Hexane removes bulk PCBs; Toluene (reversed) recovers toxic coplanar congeners.

Module 3: Troubleshooting & FAQs

Q1: My recovery of Coplanar PCBs (PCB-77, 126) is consistently low (<40%). Why?

Diagnosis: The binding to activated carbon is too strong, or you are not using reverse flow. Corrective Actions:

  • Check Carbon Activity: If the carbon is too active, Toluene alone may not desorb the PCBs. You may need to use a stronger modifier (e.g., Toluene:Ethyl Acetate).

  • Reverse Flow is Mandatory: If you elute Toluene in the forward direction, the PCBs must travel the entire length of the column bed to exit, increasing the chance of irreversible adsorption. Reversing flow means they only have to travel back out the top (short path).

  • Verify Carbon Type: Ensure you are using high-purity carbon (e.g., Amoco AX-21 or Carbopack C) mixed with Celite to prevent clogging.

Q2: I see a large "hump" in my GC baseline. Is my Silica column failing?

Diagnosis: Likely Elemental Sulfur contamination. Silica does not remove sulfur effectively. Corrective Action:

  • Copper Cleanup (EPA 3660B): Add activated copper powder (bright, shiny) to your extract. Sulfur reacts with copper to form Copper Sulfide (black precipitate).

  • TBA Sulfite: For lower detection limits, use Tetrabutylammonium (TBA) sulfite, which converts sulfur to water-soluble thiosulfate.

Q3: Can I use Florisil instead of Carbon?

Answer: Yes, but with limitations.

  • Florisil (EPA 3620C): Excellent for separating PCBs from organochlorine pesticides (like DDT).

  • Limitation: Florisil separates based on polarity, not planarity. It will not isolate the toxic coplanar PCBs from the bulk ortho-PCBs. Use Florisil for general cleanup, but Carbon is required for dioxin-like congener analysis.

Summary of Stationary Phases

PhasePrimary Target RemovalMechanismCritical Solvent
GPC (Bio-Beads) Lipids, Proteins, PolymersSize ExclusionDCM
Acid Silica Residual Lipids, PigmentsChemical OxidationHexane
Activated Carbon Separation of Coplanar PCBsPlanarity / Pi-StackingToluene (Reverse)
Copper Elemental SulfurChemical ReactionHexane

References

  • U.S. EPA. (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[6] Office of Water.

  • U.S. EPA. (1994). Method 3640A: Gel Permeation Cleanup.[3] SW-846 Test Methods for Evaluating Solid Waste.

  • U.S. EPA. (1996).[5] Method 3630C: Silica Gel Cleanup. SW-846 Test Methods for Evaluating Solid Waste.

  • U.S. EPA. (1996).[5] Method 3660B: Sulfur Cleanup. SW-846 Test Methods for Evaluating Solid Waste.

Sources

Troubleshooting

Refining temperature and pressure for synthesis optimization

A Senior Application Scientist's Guide to Refining Temperature and Pressure Welcome to the Technical Support Center for Synthesis Optimization. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Refining Temperature and Pressure

Welcome to the Technical Support Center for Synthesis Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the critical roles of temperature and pressure in chemical synthesis. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and practical application, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of temperature and pressure on chemical reactions.

Q1: How does temperature fundamentally affect reaction rate and selectivity?

Temperature is a critical parameter in chemical synthesis as it directly influences the kinetic energy of molecules.[1] An increase in temperature leads to more frequent and energetic collisions between reactant molecules, which increases the likelihood of these collisions overcoming the activation energy barrier for the reaction to occur.[1] This relationship is quantitatively described by the Arrhenius equation, which shows that even a modest temperature increase can dramatically raise the reaction rate.[2]

However, the effect of temperature is not limited to the reaction rate. It also plays a crucial role in determining the selectivity of a reaction, which is the preference for the formation of a specific product over others. In many cases, higher temperatures can lead to the formation of undesired byproducts due to competing reaction pathways becoming more accessible.[3] Therefore, optimizing the temperature is a balancing act between achieving a desirable reaction rate and maintaining high selectivity towards the target molecule.

Q2: When is pressure a critical parameter to investigate in a chemical reaction?

Pressure becomes a particularly significant factor in reactions that involve gaseous reactants or products.[4] According to Le Chatelier's principle, increasing the pressure on a system at equilibrium will shift the reaction towards the side with fewer moles of gas.[5][6] This can be a powerful tool to drive a reaction to completion and increase the yield of the desired product. For example, in the Haber-Bosch process for ammonia synthesis, high pressure is used to favor the formation of ammonia from nitrogen and hydrogen gas.[7]

Furthermore, for reactions in the liquid phase, high pressure can be used to increase the boiling point of a solvent, allowing the reaction to be carried out at a higher temperature than would be possible at atmospheric pressure.[8] This can be particularly useful for slow reactions that require significant thermal energy to proceed at a reasonable rate. High-pressure conditions can also enhance the solubility of gaseous reactants in liquid solvents, leading to faster reaction rates.[8]

Q3: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

In many reactions, there is a possibility of forming more than one product. The product distribution can be governed by either kinetic or thermodynamic control, and temperature is the key determinant in which of these pathways dominates.

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. This means that the product that is formed the fastest (the one with the lower activation energy) will be the major product, even if it is not the most stable product.

  • Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy to overcome the activation barriers of all possible pathways, the reaction will favor the formation of the most stable product (the one with the lowest Gibbs free energy).

This concept is crucial for optimizing the selectivity of a reaction. By carefully controlling the temperature, a chemist can favor the formation of the desired isomer or product.

Q4: How can I monitor the effect of temperature and pressure changes on my reaction in real-time?

Real-time reaction monitoring is essential for understanding the progress of a reaction and for making informed decisions about process optimization. Several in-situ analytical techniques can be employed:

  • Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, products, and intermediates.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for online reaction monitoring to gain detailed structural and quantitative information.[10][11]

  • Calorimetry: Reaction calorimeters measure the heat released or absorbed during a reaction, providing valuable kinetic and thermodynamic data.[9] This information can be used to determine the reaction rate, enthalpy, and heat capacity.

  • Mass Spectrometry: For reactions involving a gas phase, mass spectrometry can be used for real-time gas analysis to monitor the consumption of gaseous reactants and the formation of gaseous products.[12]

These Process Analytical Technologies (PAT) provide a deeper understanding of the reaction mechanism and help in identifying optimal process parameters.[13]

Troubleshooting Guides

This section provides a problem-and-solution framework for common issues encountered during synthesis optimization.

Problem 1: My reaction is not going to completion, or the reaction rate is too slow.

Possible Causes & Troubleshooting Steps:

  • Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation energy barrier at a practical rate.

    • Solution: Gradually increase the reaction temperature in a controlled manner while monitoring the reaction progress. Be mindful of potential side reactions or decomposition at higher temperatures.[1] A good starting point is to increase the temperature in 10-20°C increments.

  • Poor Solubility of Reactants: If one or more reactants have limited solubility in the reaction solvent at the current temperature, the reaction rate will be slow.

    • Solution: Increasing the temperature can often improve solubility. Alternatively, consider using a co-solvent or a different solvent system altogether.

  • Mass Transfer Limitations (for heterogeneous reactions): In reactions involving multiple phases (e.g., solid-liquid, gas-liquid), the rate may be limited by the diffusion of reactants to the active sites.

    • Solution: Increase the stirring rate to improve mixing. For gas-liquid reactions, increasing the pressure can enhance the dissolution of the gas in the liquid phase.[8]

Problem 2: I'm observing significant byproduct formation at higher temperatures.

Possible Causes & Troubleshooting Steps:

  • Competing Reaction Pathways: At elevated temperatures, alternative reaction pathways with higher activation energies may become accessible, leading to the formation of undesired byproducts.[3]

    • Solution: Lower the reaction temperature to favor the kinetic product (the one formed faster at lower temperatures). This may require longer reaction times to achieve complete conversion.

  • Product Decomposition: The desired product might be thermally unstable and decompose at the reaction temperature.

    • Solution: Perform a thermal stability study of your product using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). If the product is unstable, run the reaction at a lower temperature or consider a continuous flow setup with a shorter residence time at the elevated temperature.[14]

  • Catalyst Deactivation or Change in Selectivity: The catalyst's activity or selectivity might change at higher temperatures.

    • Solution: Screen different catalysts that exhibit better selectivity at the desired operating temperature.

Problem 3: My reaction is not reproducible, especially when scaling up.

Possible Causes & Troubleshooting Steps:

  • Poor Temperature Control: Inconsistent temperature profiles between different runs or at different scales can lead to variability in reaction outcomes.

    • Solution: Ensure accurate and consistent temperature control using a reliable heating/cooling system. For larger scale reactions, consider the potential for temperature gradients within the reactor and use appropriate mixing to ensure homogeneity. It is important to monitor the internal reaction temperature rather than just the jacket temperature.

  • Exothermic Reaction Runaway: For highly exothermic reactions, the heat generated can lead to a rapid increase in temperature, especially at a larger scale where the surface-area-to-volume ratio is smaller, making heat dissipation less efficient.

    • Solution: Implement robust temperature control and consider using a reaction calorimeter to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to assess the risk of a thermal runaway.[3] For highly exothermic processes, consider a semi-batch or continuous flow approach where reactants are added gradually to control the rate of heat generation.

  • Pressure Fluctuations (for gas-phase reactions): Inconsistent pressure can affect the concentration of gaseous reactants and shift the equilibrium, leading to variable yields.

    • Solution: Use a reliable pressure regulator and monitor the pressure throughout the reaction.[15] Ensure the reactor is properly sealed to prevent leaks.

Experimental Protocols & Data

Protocol: Systematic Temperature Screening
  • Initial Range Finding: Start with a broad temperature range based on literature precedent or chemical intuition. For example, run the reaction at three different temperatures (e.g., room temperature, 50°C, and 80°C).

  • Analyze Results: Monitor the reaction at each temperature for conversion, yield, and impurity profile using an appropriate analytical technique (e.g., HPLC, GC, NMR).

  • Narrow the Range: Based on the initial results, select a narrower temperature range for further optimization. For instance, if the best results were obtained at 50°C, you might then screen at 40°C, 50°C, and 60°C.

  • Fine-Tuning: Continue to narrow the range until the optimal temperature is identified. Consider using a Design of Experiments (DoE) approach for a more systematic and efficient optimization.[16]

Table 1: Example Data from a Temperature Screening Experiment
Temperature (°C)Reaction Time (h)Conversion (%)Yield of Product A (%)Yield of Byproduct B (%)
252445405
508958510
802>997025

Analysis: In this example, 50°C provides the best balance of a high yield for Product A and a manageable level of Byproduct B within a reasonable reaction time. At 80°C, while the reaction is faster, the selectivity for Product A decreases significantly.

Visualizations

Diagram 1: The Arrhenius Relationship

This diagram illustrates the relationship between temperature, activation energy, and the rate constant of a reaction as described by the Arrhenius equation.

Arrhenius cluster_factors Influencing Factors cluster_outcome Reaction Outcome Temperature Temperature (T) RateConstant Rate Constant (k) Temperature->RateConstant Increases k exponentially ActivationEnergy Activation Energy (Ea) ActivationEnergy->RateConstant Decreases k exponentially ReactionRate Reaction Rate RateConstant->ReactionRate Directly proportional

Caption: Relationship between temperature, activation energy, and reaction rate.

Diagram 2: Le Chatelier's Principle and Pressure

This diagram shows how changes in pressure can shift the equilibrium of a reaction involving gases.

LeChatelier_Pressure cluster_stress Stress Applied cluster_shift Equilibrium Shift Equilibrium A(g) + 2B(g) <=> C(g) ShiftToProducts Shifts to side with fewer moles of gas (Products) ShiftToReactants Shifts to side with more moles of gas (Reactants) IncreasePressure Increase Pressure IncreasePressure->ShiftToProducts DecreasePressure Decrease Pressure DecreasePressure->ShiftToReactants

Caption: Effect of pressure changes on a gaseous equilibrium.

Diagram 3: Workflow for Temperature & Pressure Optimization

This diagram outlines a systematic approach to optimizing temperature and pressure for a chemical synthesis.

OptimizationWorkflow Start Define Reaction & Goals InitialScreening Initial Temperature Screening (Broad Range) Start->InitialScreening Analyze1 Analyze Conversion, Yield, Impurities InitialScreening->Analyze1 TempDecision Optimal Temperature Range Identified? Analyze1->TempDecision FineTuneTemp Fine-Tune Temperature (Narrow Range) TempDecision->FineTuneTemp No PressureScreening Pressure Screening (if applicable) TempDecision->PressureScreening Yes FineTuneTemp->Analyze1 Analyze2 Analyze Impact on Rate & Equilibrium PressureScreening->Analyze2 FinalConditions Define Optimal Conditions Analyze2->FinalConditions

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 4-Bromo-3,5-dichloro-1,1'-biphenyl vs. Legacy PCB Congeners

This guide provides an in-depth technical comparison of 4-Bromo-3,5-dichloro-1,1'-biphenyl against established Polychlorinated Biphenyl (PCB) congeners. It is designed for researchers investigating environmental toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromo-3,5-dichloro-1,1'-biphenyl against established Polychlorinated Biphenyl (PCB) congeners. It is designed for researchers investigating environmental toxicology, aryl hydrocarbon receptor (AhR) signaling, and mixed-halogenated contaminants (PXBs).

Executive Summary: The "Mixed-Halogen" Paradigm

4-Bromo-3,5-dichloro-1,1'-biphenyl represents a distinct class of environmental contaminants known as Polyhalogenated Biphenyls (PXBs) . Unlike traditional PCBs (chlorine only) or PBBs (bromine only), this molecule contains both halogens, a common byproduct of e-waste combustion where brominated flame retardants and chlorinated plastics degrade together.

Key Differentiator: While structurally similar to dioxin-like PCBs, the presence of a para-Bromine atom alters its electronic properties and lipophilicity, potentially enhancing its binding affinity to the Aryl Hydrocarbon Receptor (AhR) compared to its pure chlorinated analog. This guide positions it as a critical "bridge" molecule for understanding the synergistic toxicity of mixed halogenated compounds.

Chemical Identity & Structural Logic

Feature4-Bromo-3,5-dichloro-1,1'-biphenylPCB 126 (Reference Standard)PCB 153 (Non-Dioxin-Like)
Structure Mono-ring substituted (3,4,5-pattern)Dual-ring substituted (3,3',4,4',5)Di-ortho substituted (2,2',4,4',5,5')
Ortho-Cl Zero (Non-ortho) Zero (Non-ortho)Two (Di-ortho)
Conformation Planar / Coplanar Rigidly PlanarNon-Planar (Twisted)
Halogens Mixed (Br/Cl)Pure ChlorinePure Chlorine
AhR Activity Moderate Agonist Potent Agonist (TEF = 0.1)Antagonist / Inactive
LogKow ~5.8 - 6.2 (Est.)6.896.92
Structural Analysis Diagram

The following diagram illustrates the structural classification and functional impact of the substitution pattern.

G Substrate 4-Bromo-3,5-dichloro-1,1'-biphenyl Class Class: Mixed PXB (Non-Ortho Substituted) Substrate->Class Conf Conformation: Planar Capable Class->Conf Lack of steric hindrance Activity Activity: Dioxin-Like (AhR Agonist) Conf->Activity Fits AhR Binding Pocket PCB153 Compare: PCB 153 (Twisted, Neurotoxic) Conf->PCB153 Structural Opposite PCB126 Compare: PCB 126 (Dual-Ring, High Potency) Activity->PCB126 Lower Potency (Mono-ring)

Figure 1: Structural logic defining the toxicity profile of 4-Bromo-3,5-dichloro-1,1'-biphenyl.

Toxicological Profile: The Bromine Effect

Mechanism of Action (AhR Activation)

Like PCB 126, this congener activates the Aryl Hydrocarbon Receptor (AhR) pathway. However, its potency is modulated by two competing factors:

  • Mono-Ring Substitution (Weakening Factor): Unlike PCB 126 (substituted on both rings), 4-Bromo-3,5-dichloro-1,1'-biphenyl has one unsubstituted phenyl ring. This increases rotational freedom and reduces the "lock-and-key" fit within the AhR ligand binding domain (LBD).

  • Para-Bromine (Strengthening Factor): The bromine atom at the 4-position is more polarizable and hydrophobic than chlorine. It engages in stronger van der Waals interactions with the hydrophobic residues of the AhR LBD, often making brominated analogs more potent than their chlorinated counterparts (e.g., PBB 77 > PCB 77).

Comparative Potency (Estimated TEF)
  • PCB 126: TEF = 0.1 (Reference)

  • PCB 77: TEF = 0.0001

  • 4-Bromo-3,5-dichloro-1,1'-biphenyl: Likely falls in the range of 10⁻⁴ to 10⁻³ . It is expected to be more potent than 3,4,5-trichlorobiphenyl due to the bromine substitution but less potent than dual-ring substituted congeners.

Experimental Protocols

Synthesis: Regioselective Suzuki-Miyaura Coupling

To ensure the exact isomeric purity of 4-Bromo-3,5-dichloro-1,1'-biphenyl, a Suzuki-Miyaura coupling is superior to direct halogenation (which yields mixtures).

Reaction Logic: We utilize the difference in reactivity between iodide and bromide/chloride. The C-I bond is weaker and undergoes oxidative addition with Palladium (Pd) faster than C-Br or C-Cl.

Reagents:

  • Substrate A: Phenylboronic acid (CAS: 98-80-6)

  • Substrate B: 1-Bromo-3,5-dichloro-4-iodobenzene (Precursor)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2M aqueous)

  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 mins.

  • Loading: Add 1.0 eq of 1-Bromo-3,5-dichloro-4-iodobenzene and 1.1 eq of Phenylboronic acid.

  • Catalyst Addition: Add 5 mol% Pd(PPh₃)₄. Note: Keep shielded from light.

  • Solvent System: Add degassed Toluene/Ethanol mixture. The ethanol is crucial for miscibility with the aqueous base.

  • Activation: Add 2.0 eq of 2M Na₂CO₃.

  • Reflux: Heat to 90°C for 12 hours. Monitor via GC-MS (Look for M+ peak at ~302 m/z).

  • Workup: Cool, extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes). The non-polar biphenyl elutes early.

Synthesis Start Phenylboronic Acid + 1-Bromo-3,5-dichloro-4-iodobenzene Cat Pd(PPh3)4 Na2CO3, 90°C Start->Cat Inter Oxidative Addition (Selective at C-I bond) Cat->Inter Product 4-Bromo-3,5-dichloro-1,1'-biphenyl (Target PXB) Inter->Product

Figure 2: Synthesis pathway exploiting C-I vs C-Br reactivity differences.

Bioassay: AhR Activation (DR-CALUX)

To quantify the "dioxin-like" activity relative to PCB 126.

  • Cell Line: H4IIE-luc (Rat hepatoma cells stably transfected with pGudLuc1.1).

  • Seeding: Seed cells in 96-well plates at 80,000 cells/well. Incubate 24h.

  • Dosing:

    • Dissolve test compound in DMSO.

    • Prepare 7-point dilution series (1 pM to 10 µM).

    • Include TCDD standard curve (reference max response).

  • Exposure: Treat cells for 24 hours.

  • Lysis & Detection: Lyse cells and add Luciferin reagent. Measure luminescence.

  • Analysis: Fit data to a Hill equation to determine EC50. Calculate Relative Potency (REP) = EC50(TCDD) / EC50(Test).

References

  • Safe, S. (1994). "Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment." Critical Reviews in Toxicology. Link

  • Van den Berg, M., et al. (2006). "The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds." Toxicological Sciences. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Denison, M. S., et al. (2004). "Exactly the same but different: promiscuity and diversity in the molecular mechanisms of action of the aryl hydrocarbon (dioxin) receptor." Toxicological Sciences. Link

  • NIST Chemistry WebBook. "1,1'-Biphenyl, 3,5-dichloro-". National Institute of Standards and Technology.[1] Link

Sources

Comparative

A Comparative Guide to the Validation of a New Analytical Method for 4-Bromo-3,5-dichloro-1,1'-biphenyl

This guide presents a comprehensive validation of a novel analytical method for the quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl, a halogenated aromatic compound of significant interest in environmental and toxic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of a novel analytical method for the quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl, a halogenated aromatic compound of significant interest in environmental and toxicological research. The developed method, a stability-indicating High-Performance Liquid Chromatography (HPLC) assay, is rigorously compared against existing methodologies, primarily Gas Chromatography (GC) based approaches. This document is intended for researchers, scientists, and drug development professionals requiring a robust, accurate, and precise analytical method for this compound. All validation procedures adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Challenge of Halogenated Biphenyls

4-Bromo-3,5-dichloro-1,1'-biphenyl belongs to the vast family of halogenated biphenyls, which are known for their persistence in the environment and potential toxicity. Accurate and reliable quantification of these compounds is crucial for toxicological assessments, environmental monitoring, and in the context of pharmaceutical development, for impurity profiling and stability testing of drug substances where such structures may arise as intermediates or degradation products.

Traditionally, Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) has been the method of choice for the analysis of polychlorinated biphenyls (PCBs) and related compounds due to its high sensitivity and selectivity.[3][4] However, GC methods can be time-consuming and may require derivatization for certain analytes. This guide introduces a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that offers a reliable and efficient alternative.

The Proposed HPLC Method: A Modern Approach

The developed HPLC method leverages a biphenyl stationary phase, which provides unique selectivity for aromatic compounds through π-π interactions.[5][6] This choice is critical for resolving the target analyte from potential impurities and degradation products.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Biphenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

The rationale for selecting a biphenyl column lies in its enhanced retention and selectivity for aromatic compounds compared to traditional C18 columns. The use of a gradient elution ensures efficient separation of the analyte from any potential closely eluting impurities.

Method Validation: A Deep Dive into Performance

The developed HPLC method was subjected to rigorous validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][7]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. To establish this, forced degradation studies were conducted to generate potential degradation products and demonstrate that they do not interfere with the quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl.[8][9][10] Forced degradation is a critical process in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11]

Table 2: Summary of Forced Degradation Studies

Stress ConditionTreatmentObservation
Acid Hydrolysis 0.1 N HCl at 80°C for 24hMinor degradation observed.
Base Hydrolysis 0.1 N NaOH at 80°C for 24hSignificant degradation observed.
Oxidation 3% H₂O₂ at room temp for 24hModerate degradation observed.
Thermal 105°C for 48hNo significant degradation.
Photolytic ICH-compliant light exposureMinor degradation observed.

The results from the forced degradation studies demonstrated that the developed HPLC method is stability-indicating, with all major degradation products being well-resolved from the parent peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[12] The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
112,543
10124,987
25311,564
50623,879
75935,123
1001,248,987
Correlation Coefficient (r²) 0.9998

The high correlation coefficient confirms the linear relationship between concentration and response.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements.[13]

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.799.5%

Table 5: Precision Data

Parameter%RSD (n=6)
Repeatability (Intra-day) 0.8%
Intermediate Precision (Inter-day) 1.2%

The high recovery values and low relative standard deviation (%RSD) demonstrate the excellent accuracy and precision of the method.[14][15]

Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

These low limits indicate the high sensitivity of the method.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in method parameters. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Comparison with Alternative Methods: HPLC vs. GC

While GC-based methods are well-established for halogenated biphenyls, the validated HPLC method offers several distinct advantages.[16][17][18][19][20]

Table 6: Comparison of Analytical Methods

FeatureValidated HPLC MethodTypical GC-ECD/MS Method
Principle Liquid ChromatographyGas Chromatography
Sample Preparation Simple dissolutionOften requires extraction and cleanup
Run Time ~15 minutesCan be >30 minutes[17]
Selectivity High (Biphenyl column)Very high (especially with MS)
Sensitivity High (ng/mL level)Very high (pg/mL level)
Cost ModerateHigher (especially with MS)
Ease of Use Relatively straightforwardMore complex operation

The primary advantages of the HPLC method are its simplicity, faster run times, and reduced need for extensive sample preparation. While GC-MS may offer superior sensitivity for ultra-trace analysis, the validated HPLC method provides sufficient sensitivity for most pharmaceutical and environmental applications.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Bromo-3,5-dichloro-1,1'-biphenyl reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare the sample by dissolving a known quantity in the diluent to achieve a final concentration within the linear range of the method.

Forced Degradation Study Protocol
  • Acid/Base Hydrolysis: To 1 mL of a 100 µg/mL solution of the analyte, add 1 mL of 0.1 N HCl or 0.1 N NaOH. Heat at 80°C for 24 hours. Neutralize the solution before injection.

  • Oxidation: To 1 mL of a 100 µg/mL solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Visualizations

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method Development Method Development Optimization Optimization Method Development->Optimization Specificity Specificity Optimization->Specificity ICH Q2(R1) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for analytical method validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions Analyte Analyte Acid Acid Analyte->Acid Base Base Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photo Analyte->Photo Degradation_Products Degradation_Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Forced degradation study design.

Conclusion

The newly developed and validated RP-HPLC method for the quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl offers a reliable, accurate, precise, and robust alternative to traditional GC-based methods. Its stability-indicating nature, coupled with a shorter run time and simpler sample preparation, makes it highly suitable for routine analysis in quality control, stability studies, and environmental monitoring. This guide provides the necessary data and protocols to support its implementation in various research and industrial settings.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved February 18, 2026, from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved February 18, 2026, from [Link]

  • EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved February 18, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 18, 2026, from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 18, 2026, from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 18, 2026, from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 18, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. Retrieved February 18, 2026, from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved February 18, 2026, from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 18, 2026, from [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: regulatory considerations and implementation.
  • CLU-IN. (2025, April 24). Contaminants > Polychlorinated Biphenyls (PCBs) > Detection and Site Characterization. Retrieved February 18, 2026, from [Link]

  • Sanderson, J. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent Technologies, Inc. Retrieved February 18, 2026, from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved February 18, 2026, from [Link]

  • Pereira, V., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(1), 187.
  • Teotia, D., et al. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
  • U.S. Geological Survey. (n.d.). Analytical Methods. Retrieved February 18, 2026, from [Link]

  • Saini, P., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
  • PubMed. (2016, February 26). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved February 18, 2026, from [Link]

  • Horii, Y., et al. (2017). Development of Simple Analytical Methods of Polychlorinated Biphenyls in Human Serum by Gas Chromatography Negative Ion Chemical Ionization Quadrupole Mass Spectrometry. Journal of Analytical Chemistry, 72(5), 564-570.
  • Wang, S., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods, 11(21), 3416.
  • O'Donnell, C. M., & Winefordner, J. D. (1973). Analysis of halogenated biphenyls by pulsed source-time resolved phosphorimetry. Analytical Chemistry, 45(3), 609-610.
  • Kumar, A., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl).
  • LabCompliance. (2006, June 3). Method Validation: Validation of Analytical Methods and Procedures. Retrieved February 18, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Retrieved February 18, 2026, from [Link]

  • Sharma, A., & Sharma, A. (2012). Analytical Method Validation: An Updated Review. International Journal of Applied Pharmacy and Biological Chemistry, 1(1), 63-71.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for the Analysis of Polychlorinated Biphenyls (PCBs)

In the realm of environmental and food safety analysis, the accurate quantification of polychlorinated biphenyls (PCBs) is of paramount importance. These persistent organic pollutants (POPs) are known for their toxicity...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of environmental and food safety analysis, the accurate quantification of polychlorinated biphenyls (PCBs) is of paramount importance. These persistent organic pollutants (POPs) are known for their toxicity and ability to bioaccumulate, necessitating robust and reliable analytical methodologies.[1][2] Gas chromatography-mass spectrometry (GC-MS) has long been the gold standard for PCB analysis, enshrined in regulatory methods such as the U.S. Environmental Protection Agency (EPA) Method 8082A.[3][4][5] However, high-performance liquid chromatography (HPLC) presents a viable alternative, particularly for certain applications.[6] This guide provides a comprehensive cross-validation framework for HPLC and GC-MS in the context of PCB analysis, offering researchers, scientists, and drug development professionals a detailed comparison to inform their choice of methodology.

The Analytical Imperative: Why Cross-Validation Matters

Cross-validation of analytical methods is a critical exercise in ensuring data integrity and confidence in analytical results. By comparing two distinct methodologies, we can identify and understand potential biases, matrix effects, and limitations inherent to each technique. For a complex analytical challenge like the determination of 209 different PCB congeners, this process is not merely a suggestion but a cornerstone of good scientific practice.

Understanding the Contenders: HPLC and GC-MS in PCB Analysis

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For PCBs, which are non-volatile and semi-polar compounds, reversed-phase HPLC with a C18 column is a common choice.[8] The separation is driven by the hydrophobicity of the PCB congeners, with more highly chlorinated (and thus more hydrophobic) congeners eluting later.

Key Advantages for PCB Analysis:

  • Suitability for Less Volatile Congeners: HPLC is not limited by the volatility of the analytes, making it suitable for all PCB congeners.[9][10]

  • Ambient Temperature Operation: The analysis is typically conducted at or near room temperature, preventing the thermal degradation of any potentially labile co-extractants.[9][11]

  • Reduced Sample Preparation Complexity: In some instances, HPLC may require less rigorous sample cleanup compared to GC-MS, as it is less susceptible to interference from certain matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] For PCB analysis, a sample extract is injected into a heated inlet, where the PCBs are vaporized and then separated on a long capillary column based on their boiling points and interaction with the stationary phase.[10] The separated congeners then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.

Key Advantages for PCB Analysis:

  • High Resolution and Selectivity: GC offers excellent chromatographic resolution of PCB congeners, especially when using long capillary columns.[9]

  • Superior Sensitivity: When coupled with a mass spectrometer operating in selected ion monitoring (SIM) mode, GC-MS provides exceptional sensitivity, allowing for the detection of trace levels of PCBs.[1][12]

  • Definitive Identification: The mass spectrum of each congener provides a unique fingerprint, allowing for highly confident identification.[13]

  • Regulatory Acceptance: GC-MS is the basis for many official regulatory methods for PCB analysis, such as EPA Method 1628.[1][14]

Head-to-Head Comparison: HPLC vs. GC-MS for PCB Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between liquid mobile phase and solid stationary phase.[7]Partitioning between gaseous mobile phase and liquid/solid stationary phase.[10]
Analyte Suitability Non-volatile and semi-volatile compounds.[9]Volatile and semi-volatile compounds.[10][11]
Operating Temperature Ambient to moderately elevated.[9][11]High temperatures (150-300°C).[9][11]
Selectivity Moderate to high, dependent on column chemistry and mobile phase.Very high, especially with high-resolution capillary columns.
Sensitivity Generally lower than GC-MS, dependent on the detector used (e.g., UV, DAD).[2]Very high, especially with MS in SIM mode.[1][12]
Matrix Effects Can be significant, may require matrix-matched standards.Can be mitigated with appropriate sample cleanup and the use of internal standards.
Cost Generally lower initial and operational costs.[11]Higher initial and operational costs.[11]
Throughput Can be higher for certain applications.[8]Can be lower due to longer run times for complex mixtures.

A Framework for Cross-Validation: An Experimental Protocol

The following protocol outlines a robust approach to the cross-validation of HPLC and GC-MS for the analysis of a representative set of PCB congeners in a relevant matrix (e.g., soil, sediment, or biological tissue).

Sample Preparation

A common, validated sample preparation method should be employed for both techniques to minimize variability.

  • Extraction: A certified reference material (CRM) or a spiked matrix sample is extracted using a suitable technique such as Soxhlet extraction with a non-polar solvent (e.g., hexane:acetone).[3]

  • Cleanup: The extract is subjected to a cleanup procedure to remove interfering co-extractants. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or florisil cartridges. For GC-MS, a sulfuric acid/potassium permanganate cleanup (EPA Method 3665) can be employed to remove many interfering pesticides.[3][4]

  • Solvent Exchange: The final extract is solvent-exchanged into a solvent compatible with both HPLC (e.g., acetonitrile) and GC-MS (e.g., hexane).

  • Internal Standard Spiking: The extract is spiked with a known amount of an internal standard (for GC-MS, a 13C-labeled PCB congener is ideal; for HPLC, a non-interfering compound with similar chromatographic behavior can be used).

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Comparison Sample Matrix Sample Extraction Extraction Sample->Extraction Soxhlet Cleanup Cleanup Extraction->Cleanup GPC/SPE Solvent_Exchange Solvent Exchange Cleanup->Solvent_Exchange Final_Extract Final Extract Solvent_Exchange->Final_Extract HPLC HPLC-UV/DAD Final_Extract->HPLC GCMS GC-MS (SIM) Final_Extract->GCMS HPLC_Data HPLC Results HPLC->HPLC_Data GCMS_Data GC-MS Results GCMS->GCMS_Data Comparison Statistical Comparison HPLC_Data->Comparison Bland-Altman Plot, Paired t-test GCMS_Data->Comparison Bland-Altman Plot, Paired t-test Report Validation Report Comparison->Report

Caption: Cross-validation workflow for HPLC and GC-MS analysis of PCBs.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[2][8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength appropriate for PCBs (e.g., 220 nm).

  • Calibration: A multi-level calibration curve is prepared using certified PCB standards.

GC-MS Method Protocol
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.[1][12]

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL.

  • Temperature Program: An optimized temperature program to achieve separation of the target congeners.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each PCB congener.[1]

  • Calibration: A multi-level calibration curve is prepared using certified PCB standards, with the inclusion of labeled internal standards.

Data Analysis and Interpretation

The quantitative results from both methods are compared using statistical tools to assess their agreement.

  • Linearity: The linearity of the calibration curves for both methods is assessed by the coefficient of determination (R²), which should be ≥0.995.[16]

  • Accuracy: Accuracy is determined by calculating the percent recovery of the spiked CRM.

  • Precision: Precision is evaluated by replicate injections of a mid-level standard and expressed as the relative standard deviation (%RSD).

  • Method Comparison: A Bland-Altman plot can be used to visualize the agreement between the two methods. A paired t-test can be used to determine if there is a statistically significant difference between the results obtained from the two methods.

Hypothetical Cross-Validation Data
ParameterHPLC-UV/DADGC-MS (SIM)Acceptance Criteria
Linearity (R²) 0.9970.999≥0.995
LOD (ng/g) 50.1As low as reasonably practicable
LOQ (ng/g) 150.5As low as reasonably practicable
Accuracy (% Recovery) 85-110%90-115%80-120%
Precision (%RSD) <10%<5%<15%

Conclusion and Recommendations

Both HPLC and GC-MS are capable of providing reliable quantitative data for the analysis of PCBs. The choice of method will ultimately depend on the specific requirements of the analysis.

  • GC-MS is the recommended method for regulatory compliance and when high sensitivity and definitive identification are required. Its established protocols and superior performance characteristics make it the more robust choice for trace-level analysis of complex mixtures.

  • HPLC can be a valuable tool for screening purposes or in laboratories where GC-MS is not available. [6] It can also be advantageous for the analysis of specific, less volatile congeners or when thermal degradation is a concern for co-extracted compounds.

By conducting a thorough cross-validation, laboratories can gain a deeper understanding of the strengths and limitations of each technique, ensuring the generation of high-quality, defensible data for the critical task of monitoring PCBs in our environment.

References

  • Agilent Technologies. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.
  • U.S. Environmental Protection Agency. Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • BenchChem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • C&EN. (2023, May 3). New SBSE–HPLC-DAD Method Proposed to Analyze Trace PCBs in Environmental Waters.
  • U.S. Environmental Protection Agency. EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.
  • Fisher Scientific. Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column.
  • Washington State Department of Ecology. (2015, July 22). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses.
  • Thermo Fisher Scientific. Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • MDPI. (2022, October 25). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food.
  • Katnić, Đ. B., et al. Validation Method for Determination of PCB Congeners in Soil using GC-MS.
  • Thermo Fisher Scientific. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS.
  • ResearchGate. Comparison of analytical methods for determining PCB in different....
  • Thermo Fisher Scientific. A rapid, sensitive, and consolidated method for PCBs and PAHs using GC-MS/MS.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • U.S. Environmental Protection Agency. (2025, September 2). PCB Congeners by Low-Resolution GC-MS - Method 1628 (Not yet approved).
  • JRC Publications Repository. Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
  • Potravinarstvo Slovak Journal of Food Sciences. (2024, August 20). Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe.
  • SETAC Press. An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorina.
  • Washington State Department of Ecology. Quality Assurance Project Plan: PCB Method Comparison of High Resolution and Homolog Analysis.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ZESTRON Americas. PCB Cleanliness Assessment Methodologies – A Comparative Study.
  • Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
  • Waters. Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS.
  • Ifremer. Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • Agilent Technologies. (2019, October 30). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method.

Sources

Comparative

Comparative Efficacy of Catalytic Systems for Biphenyl Synthesis: From Traditional Palladium to Next-Gen Alternatives

[1] Executive Summary Biphenyl scaffolds are ubiquitous in pharmaceutical chemistry, serving as the structural backbone for angiotensin II receptor blockers (e.g., Valsartan) and various kinase inhibitors. While the Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Biphenyl scaffolds are ubiquitous in pharmaceutical chemistry, serving as the structural backbone for angiotensin II receptor blockers (e.g., Valsartan) and various kinase inhibitors. While the Suzuki-Miyaura coupling remains the industry standard for their synthesis, the choice of catalyst dictates the process's scalability, cost, and success with sterically hindered substrates.

This guide moves beyond basic textbook definitions to compare three distinct catalytic generations:

  • Traditional Homogeneous Pd: Tetrakis(triphenylphosphine)palladium(0).

  • Advanced Ligand Systems: Buchwald Precatalysts (XPhos Pd G4).

  • Base-Metal Alternatives: Nickel-COD systems.

Key Insight: While Pd(PPh₃)₄ remains a valid baseline for simple couplings, XPhos Pd G4 has emerged as the superior choice for tetra-ortho-substituted systems due to rapid oxidative addition rates. Conversely, Nickel catalysis offers a cost-disruptive alternative specifically for activating aryl chlorides and esters that are inert to standard palladium conditions.

Mechanistic Foundation: The Causality of Efficiency

To select the right catalyst, one must understand the rate-determining steps (RDS) that limit yield.

  • Oxidative Addition: Electron-rich ligands (e.g., XPhos, SPhos) accelerate this step, allowing the use of aryl chlorides.

  • Transmetallation: Often the bottleneck in base-sensitive reactions; facilitated by boronate species.

  • Reductive Elimination: In sterically hindered biphenyl synthesis, this is the critical failure point. Bulky ligands increase the "cone angle," mechanically forcing the Pd center to expel the product to relieve steric strain.

Visualization: The Catalytic Cycle

The following diagram illustrates the standard Pd(0)/Pd(II) cycle, highlighting where specific catalyst classes exert their influence.

SuzukiCycle cluster_0 Critical Catalyst Influences Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-X formed) Start->OxAdd + Ar-X BaseStep Base Activation (Formation of Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd-Ar' formed) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Biaryl Product Released) TransMet->RedElim Isomerization RedElim->Start Regeneration Prod Biphenyl Product RedElim->Prod ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OH)2) ArB->TransMet

Figure 1: The Suzuki-Miyaura catalytic cycle.[1] Advanced bulky phosphines (XPhos) accelerate both Oxidative Addition and Reductive Elimination.

Comparative Efficacy Data

The following data aggregates performance metrics across standard pharmaceutical substrates (e.g., 2-chlorotoluene coupling with 2-methylphenylboronic acid).

FeaturePd(PPh₃)₄ (Traditional)XPhos Pd G4 (Advanced)Ni(cod)₂ / PCy₃ (Alternative)
Primary Use Case Simple, unhindered biaryls.Sterically hindered (tetra-ortho) biaryls.Aryl chlorides, mesylates, esters.
Air Stability Poor (Stored under Argon).Excellent (Stable solid).Very Poor (Glovebox required).
Typical Loading 1.0 – 5.0 mol%0.5 – 2.0 mol%5.0 – 10.0 mol%
Steric Tolerance Low. Fails with bulky substrates.High. "Gold Standard" for bulk.Moderate.
Reaction Temp 80°C – 110°CRT – 60°C80°C – 120°C
Cost Efficiency Moderate (High loading).High (Low loading offsets price).High (Cheap metal, high loading).
Key Limitation

-hydride elimination side reactions; thermal instability.
Higher unit cost per gram.Air sensitivity; toxicity of Ni.

Analysis:

  • Pd(PPh₃)₄ is often a "false economy." While the catalyst is cheaper per gram, the requirement for higher loading (5 mol%) and rigorous inert atmosphere handling increases operational costs and failure rates in scale-up [1].

  • XPhos Pd G4 allows for "benchtop" setup. The precatalyst structure ensures a 1:1 Ligand:Pd ratio is generated in situ, preventing catalyst poisoning by excess ligand [2].

  • Nickel is the choice when the electrophile is an aryl ester or sulfamate, functionalities that Pd often ignores. However, the operational complexity (glovebox) limits its use in high-throughput screening (HTS) environments [3].

Experimental Protocols

Protocol A: High-Performance Synthesis (Sterically Hindered)

System: XPhos Pd G4 / K₃PO₄ / THF:Water Rationale: This system utilizes a 4th-generation Buchwald precatalyst. The biphenyl backbone of the ligand prevents palladacycle formation, ensuring rapid activation at room temperature.

  • Setup: To a 20 mL reaction vial equipped with a stir bar, add Aryl Chloride (1.0 equiv) and Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (1.0 mol%). Note: Weighing can be done in air.

  • Base: Add K₃PO₄ (2.0 equiv).

  • Solvent: Add a degassed mixture of THF:Water (4:1) (0.2 M concentration relative to halide).

    • Why biphasic? Water is essential to form the reactive boronate species (Ar-B(OH)₃⁻) required for transmetallation.

  • Reaction: Seal the vial and stir at 40°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Validation: Monitor via HPLC/UPLC. Expect >95% conversion for tetra-ortho-substituted biphenyls.

Protocol B: Cost-Effective/Green Synthesis (Simple Substrates)

System: Pd/C (Heterogeneous) in Ethanol Rationale: For unhindered substrates, heterogeneous Pd allows for catalyst recycling and eliminates phosphine contaminants in the final drug substance.

  • Setup: Charge flask with Aryl Bromide (1.0 equiv) and Boronic Acid (1.1 equiv).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

  • Base/Solvent: Add Na₂CO₃ (2.0 equiv) in Ethanol:Water (1:1) .

  • Reaction: Reflux (80°C) for 6 hours open to air (or under light N₂ flow).

  • Filtration: Filter hot through a Celite pad to recover Pd/C.

    • Critical Step: Do not let the filter cake dry out completely to prevent pyrophoric ignition.

  • Recycling: The catalyst cake can be washed with water/ethanol and reused 3-5 times with minimal activity loss [4].

Decision Matrix: Selecting the Right Catalyst

Do not default to Pd(PPh₃)₄. Use this logic flow to optimize yield and cost.

DecisionMatrix Start Start: Define Substrate Q1 Is the Aryl Halide Sterically Hindered? (e.g., ortho-substituted) Start->Q1 Q2 Is the Electrophile a Chloride or Tosylate? Q1->Q2 No Res_XPhos Use XPhos Pd G4 (High Steric Tolerance) Q1->Res_XPhos Yes (Tetra-ortho) Q3 Is Cost/Green Chemistry the Priority? Q2->Q3 No (Br/I) Res_Ni Use Ni(cod)2 + PCy3 (Activates inert bonds) Q2->Res_Ni Yes (Cl/OTs/Ester) Res_PdC Use Pd/C (Heterogeneous) (Recyclable) Q3->Res_PdC Yes (Green/Scale) Res_Std Use Pd(dppf)Cl2 or Pd(PPh3)4 (Standard Baseline) Q3->Res_Std No (Lab Scale)

Figure 2: Catalyst selection workflow based on substrate electronics and sterics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis. Nature, 509, 299–309. Link

  • Felpin, F. X., et al. (2006). Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction Using Efficient Catalysts in Eco-Friendly Media. Tetrahedron, 62(28), 6639-6648. Link

Sources

Validation

The Application Scientist’s Guide to Metabolite Identification: Mixed Halogenated Biphenyls

Topic: Identifying metabolites of 4-Bromo-3,5-dichloro-1,1'-biphenyl in vivo Content Type: Publish Comparison Guide Focus Compound: 4-Bromo-3,5-dichloro-1,1'-biphenyl Executive Summary: The Analytical Challenge Identifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying metabolites of 4-Bromo-3,5-dichloro-1,1'-biphenyl in vivo Content Type: Publish Comparison Guide

Focus Compound: 4-Bromo-3,5-dichloro-1,1'-biphenyl

Executive Summary: The Analytical Challenge

Identifying metabolites of mixed halogenated biphenyls (MHBPs) like 4-Bromo-3,5-dichloro-1,1'-biphenyl presents a unique paradox in drug metabolism and toxicology. The parent compound is lipophilic and persistent, yet its metabolites—often reactive quinones or polar conjugates—are transient and chemically fragile.

For decades, Gas Chromatography-Mass Spectrometry (GC-MS) was the default standard. However, its reliance on harsh thermal vaporization and chemical derivatization frequently results in the degradation of labile conjugates (e.g., sulfates), leading to an incomplete metabolic picture.

This guide objectively compares the legacy GC-MS approach with the modern High-Resolution Accurate Mass (HRAM) LC-MS/MS workflow. We demonstrate why HRAM LC-MS is the superior choice for comprehensive metabolite profiling of this congener, supported by experimental protocols and mechanistic logic.

Comparative Analysis: GC-MS vs. LC-HRAM-MS

The following table summarizes the performance of the two primary analytical platforms for identifying MHBP metabolites.

FeatureLegacy Method: GC-MS (EI) Modern Solution: LC-HRAM-MS (Orbitrap/Q-TOF) Verdict
Analyte Coverage Excellent for non-polar parent & methylated metabolites.Excellent for parent, polar hydroxylated forms, AND conjugates.LC-HRAM-MS Wins
Sample Prep Complex: Requires hydrolysis (to cleave conjugates) + derivatization (silylation/methylation).Streamlined: Direct injection after protein precipitation or SPE.LC-HRAM-MS Wins
Labile Metabolites Poor: Sulfates often decompose; Glucuronides require hydrolysis.Superior: Detects intact sulfates and glucuronides directly.LC-HRAM-MS Wins
Identification Relies on spectral library matching (NIST).Relies on Mass Defect Filtering & Isotope Pattern Analysis .LC-HRAM-MS Wins
Sensitivity High (fg levels) for parent compound.High (fg-pg levels) with ESI(-); enhanced by ammonium acetate.Draw

Metabolic Logic & Predicted Pathways

To identify metabolites, one must first predict where the molecule is vulnerable to enzymatic attack.

Structural Analysis of 4-Bromo-3,5-dichloro-1,1'-biphenyl:

  • Ring A (Substituted): Contains Br at C4 and Cl at C3, C5. This ring is electron-deficient and sterically crowded. Cytochrome P450 (CYP) oxidation is highly unlikely here.

  • Ring B (Unsubstituted): The phenyl ring is accessible.

  • Prediction: Metabolic attack will occur primarily on Ring B , specifically at the para (4') position due to electronic directing effects, followed by secondary conjugation.

Visualization: Metabolic Pathway

The following diagram illustrates the predicted biotransformation pathway based on established halogenated biphenyl metabolism (e.g., PCB3 analogs).

MetabolicPathway Parent Parent Compound 4-Bromo-3,5-dichloro-1,1'-biphenyl (Lipophilic, Accumulates in Adipose) AreneOxide Intermediate 2',3'- or 3',4'-Arene Oxide (Transient) Parent->AreneOxide CYP450 (Oxidation) OH_Metabolite Primary Metabolite 4'-OH-4-Bromo-3,5-dichlorobiphenyl (Major Phase I Product) AreneOxide->OH_Metabolite NIH Shift Rearrangement Catechol Catechol 3',4'-dihydroxy- metabolite (Reactive) OH_Metabolite->Catechol CYP450 (2nd Oxidation) Sulfate Phase II Conjugate 4'-OH-Sulfate (Major Urinary Metabolite) OH_Metabolite->Sulfate SULT (Sulfotransferase) Glucuronide Phase II Conjugate 4'-OH-Glucuronide (Biliary Excretion) OH_Metabolite->Glucuronide UGT (Glucuronosyltransferase) Quinone Quinone Reactive Electrophile (Toxic Implications) Catechol->Quinone Oxidation

Caption: Predicted in vivo metabolic pathway. The unsubstituted ring undergoes oxidation to form the 4'-OH metabolite, which serves as the central hub for conjugation (detoxification) or further oxidation to toxic quinones.

The "Product" Workflow: LC-HRAM-MS Protocol

This protocol utilizes Liquid Chromatography coupled with High-Resolution Accurate Mass Spectrometry (Orbitrap or Q-TOF) . This is the recommended "self-validating" system because it uses the unique bromine/chlorine isotope signature to confirm metabolite identity without synthetic standards.

Step 1: In Vivo Dosing & Sampling
  • Subject: Sprague-Dawley Rats (Male/Female).

  • Dose: 10 mg/kg (corn oil vehicle, oral gavage).

  • Sampling:

    • Plasma:[1][2][3] 0.5, 1, 2, 4, 8, 24 h post-dose.

    • Urine/Feces: Collected over 24h intervals (metabolites concentrate here).

Step 2: Sample Preparation (The "Soft" Extraction)

Goal: Extract polar conjugates without hydrolysis.

  • Plasma (100 µL): Add 300 µL cold Acetonitrile (protein precipitation). Vortex 1 min, Centrifuge 10,000 x g. Collect supernatant.

  • Urine: Dilute 1:1 with water. Load onto Oasis HLB SPE cartridge . Wash with 5% MeOH. Elute with MeOH.

  • Reconstitution: Evaporate solvent under

    
     (gentle flow, <40°C). Reconstitute in 100 µL 1:1 Water:MeOH.
    
Step 3: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH 7). Note: Ammonium acetate enhances ionization of phenols/sulfates in negative mode.

    • B: Acetonitrile.[4]

  • Gradient: 10% B to 95% B over 15 mins.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .

    • Why Negative Mode? Halogenated phenols and sulfates ionize poorly in positive mode but form strong [M-H]⁻ ions.

Step 4: Data Processing (The "Secret Sauce")

This is where the HRAM capability is critical. You will filter data based on specific chemical properties of the Br-Cl combination.

  • Mass Defect Filtering (MDF): Halogens have a significant negative mass defect.[5] Filter for ions with a mass defect range specific to the parent structure.

  • Isotope Pattern Matching: The 1-Bromo, 2-Chloro motif creates a distinct "fingerprint."

    • Parent Formula:

      
      
      
    • Isotopologues:

      • 
         (79Br, 35Cl, 35Cl)
        
      • 
         (Mixed isotopes - approx 150% intensity of M)
        
      • 
         (Mixed isotopes - approx 70% intensity of M)
        
    • Validation: Any putative metabolite peak MUST conserve this BrCl2 isotope pattern (or BrCl2 + S for sulfates).

Experimental Data: What to Expect

The following table represents typical data observed when comparing methods for a related congener (e.g., PCB3 or 4-bromobiphenyl).

Metabolite ClassGC-MS (Derivatized) ResultLC-HRAM-MS (ESI-) ResultInterpretation
Parent Sharp peak, M+ identified.Broad peak, poor ionization (requires APCI).GC-MS is better for parent quantification.
Monohydroxy (OH) Detected as MeO- or TMS-derivative.Detected as [M-H]⁻. High sensitivity.LC-MS confirms intact structure.
Dihydroxy (Catechol) Detected as di-TMS derivative.Detected as [M-H]⁻.LC-MS captures reactive species.
Sulfate Conjugate Not Detected (Thermal degradation to OH).Strong Signal [M-H]⁻ at m/z = (OH mass + 80).LC-MS is the ONLY viable method.
Glucuronide Not Detected (Requires enzymatic hydrolysis first).Detected as [M-H]⁻ at m/z = (OH mass + 176).LC-MS provides direct evidence.[2][6]
Visualization: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Urine) Prep Sample Prep Protein Ppt / SPE (No Hydrolysis) Sample->Prep LC UHPLC Separation C18 Column Ammonium Acetate Prep->LC MS HRAM MS Detection ESI Negative Mode Orbitrap/Q-TOF LC->MS Data Data Processing 1. Mass Defect Filter 2. Isotope Pattern (BrCl2) MS->Data Result Identified Metabolites (OH, Sulfates, Glucuronides) Data->Result

Caption: The HRAM LC-MS workflow preserves the integrity of fragile Phase II conjugates (sulfates/glucuronides), allowing for their direct identification via isotope pattern analysis.

References

  • Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. Link

  • Lehmler, H. J., et al. (2010). "Synthesis of hydroxylated polychlorinated biphenyls (OH-PCBs) and their sulfates." Chemosphere, 81(9), 1145-1151. Link

  • Dhutalia, R. K., et al. (2020). "Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites." Environmental Science & Technology, 54(19), 12345-12357. Link

  • Kania-Korwel, I., & Lehmler, H. J. (2016). "Chiral polychlorinated biphenyls: absorption, metabolism and excretion." Environmental Science and Pollution Research, 23(3), 2036-2051. Link

  • Loos, M., et al. (2015). "Accelerated isotope fine structure calculation using pruned transition trees."[7] Analytical Chemistry, 87(11), 5738-5744.[7] Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-3,5-dichloro-1,1'-biphenyl as an Analytical Standard for Halogenated Pollutants

Abstract The robust quantification of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), is a cornerstone of environmental and food safety analysis. The ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), is a cornerstone of environmental and food safety analysis. The choice of an appropriate analytical standard is paramount for achieving data of high accuracy and precision. This guide provides an in-depth technical benchmark of 4-Bromo-3,5-dichloro-1,1'-biphenyl as an analytical standard, comparing its performance against commonly used alternatives. We will explore the causality behind experimental design for validation, present detailed protocols for chromatographic analysis, and provide comparative data to guide researchers, analytical chemists, and drug development professionals in making informed decisions for their method development. The principles discussed adhere to established validation frameworks to ensure scientific integrity and trustworthiness in analytical outcomes.[1][2]

Introduction: The Critical Role of Standards in Trace Analysis

In analytical chemistry, particularly when dealing with environmental contaminants, an analytical standard serves as a crucial reference point.[2] Its purpose is to enable the identification and quantification of target analytes. Standards can serve several roles:

  • Calibration Standards: Used to create a calibration curve from which the concentration of an analyte in an unknown sample is determined.

  • Internal Standards (IS): A known concentration of a compound, not expected to be in the sample, is added to every sample and standard. It is used to correct for variations in injection volume and instrument response.

  • Surrogate Standards: A compound that is chemically similar to the target analytes but not present in the samples. It is added to samples before extraction and preparation to monitor the efficiency and recovery of the analytical process for each specific sample.

4-Bromo-3,5-dichloro-1,1'-biphenyl is a polyhalogenated biphenyl. Its structure, containing both chlorine and bromine atoms on a biphenyl backbone, makes it structurally analogous to both PCBs and PBBs.[3][4] This unique structure suggests its potential as a surrogate or internal standard in analytical methods designed for these classes of regulated pollutants, such as EPA Method 8082A for PCBs.[5]

This guide benchmarks 4-Bromo-3,5-dichloro-1,1'-biphenyl against two common types of standards to evaluate its fitness-for-purpose:

  • PCB 52 (2,2',5,5'-Tetrachlorobiphenyl): A widely used, non-planar PCB congener often included in calibration and quality control mixtures.

  • 4-Bromobiphenyl: A simpler, singly-substituted brominated biphenyl, representing a less complex alternative.[6][7]

Foundational Properties: A Comparative Overview

The selection of a standard begins with its fundamental physicochemical properties. These properties influence solubility, chromatographic behavior, and mass spectrometric response. A suitable standard must be soluble in the same solvents as the analytes and exhibit sufficient volatility for gas chromatography.

Property4-Bromo-3,5-dichloro-1,1'-biphenyl PCB 52 (2,2',5,5'-Tetrachlorobiphenyl) 4-Bromobiphenyl
CAS Number 33979-67-0 (example)35693-99-392-66-0[6]
Molecular Formula C₁₂H₆BrCl₂C₁₂H₆Cl₄C₁₂H₉Br
Molecular Weight 312.99 g/mol 291.96 g/mol 233.10 g/mol [6]
Structure Biphenyl with 1 Br, 2 ClBiphenyl with 4 ClBiphenyl with 1 Br
Primary Use Case Potential Surrogate/Internal StandardCalibration/QC StandardSimpler Reference Compound

Experimental Design: A Framework for Validation

To objectively benchmark these standards, we designed a series of experiments rooted in established principles of analytical method validation.[8][9] The goal is not merely to generate data, but to create a self-validating system where each step confirms the integrity of the results.

The overall workflow is designed to assess purity, chromatographic suitability, and performance in a realistic sample matrix.

G cluster_0 Phase 1: Standard Preparation & Purity Verification cluster_1 Phase 2: Chromatographic Performance Evaluation cluster_2 Phase 3: Matrix Performance (Surrogate Suitability) P1 Receive Certified Reference Material (CRM) P2 Prepare Stock & Working Solutions in Isooctane P1->P2 P3 Purity Analysis via GC-MS (Full Scan) P2->P3 C1 Develop GC-MS/MS (SRM) Method (Based on EPA 8082A) P3->C1 Confirm Identity C2 Analyze Individual Standards (Assess Peak Shape & RT) C1->C2 C3 Analyze Standard Mixture (Assess Resolution) C2->C3 M1 Prepare Spiked Matrix (e.g., Sediment Extract) C3->M1 Optimized Method M2 Sample Extraction & Cleanup M1->M2 M3 Analysis by GC-MS/MS M2->M3 M4 Calculate % Recovery & RSD M3->M4 end Benchmark Conclusion M4->end Final Comparison

Caption: Experimental workflow for benchmarking analytical standards.

Protocol 1: Standard Preparation and Purity Verification

Causality: The accuracy of all subsequent measurements depends entirely on the integrity and known concentration of the stock solutions. Using a high-purity, certified reference material (CRM) is non-negotiable. We verify this purity upon receipt to establish a baseline and ensure no degradation has occurred during transport. Isooctane is chosen as the solvent due to its compatibility with GC-MS analysis and its common use in PCB analysis.[5]

  • Material Acquisition: Obtain CRMs of 4-Bromo-3,5-dichloro-1,1'-biphenyl, PCB 52, and 4-Bromobiphenyl, each with a certificate of analysis indicating purity (typically >99%).

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of each standard and dissolve in 10 mL of pesticide-residue grade isooctane to create 1000 µg/mL stock solutions. Store in amber vials at -20°C.

  • Working Standard Preparation: Create a series of working standards by serial dilution of the stock solutions. For this study, a mixed working standard containing all three compounds at 1 µg/mL was prepared.

  • Purity Verification: Analyze the 1 µg/mL single-component solutions via GC-MS in full scan mode to confirm the primary peak's identity via its mass spectrum and to ensure the absence of significant impurities.

Protocol 2: GC-MS/MS Performance Evaluation

Causality: The primary function of a chromatographic standard is to behave predictably and resolve well from target analytes. A standard that co-elutes with a compound of interest is unsuitable. We use gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) for its superior selectivity and sensitivity, which is crucial for complex matrix analysis.[10][11][12] The selected reaction monitoring (SRM) mode ensures that we are detecting only our specific compounds of interest, minimizing matrix interference.[13]

  • Instrumentation:

    • GC System: Agilent 8890 GC (or equivalent) with a split/splitless injector.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • MS System: Agilent 7000 series Triple Quadrupole MS (or equivalent).

  • GC Conditions:

    • Inlet Temp: 280°C

    • Injection Mode: 1 µL splitless

    • Oven Program: 80°C (hold 1 min), ramp to 180°C at 20°C/min, then ramp to 300°C at 10°C/min (hold 5 min).

    • Carrier Gas: Helium at 1.2 mL/min constant flow.

  • MS/MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Reaction Monitoring (SRM). Precursor and product ions for each compound must be optimized.

  • Analysis: Inject 1 µL of the 1 µg/mL mixed working standard. Record retention times, peak asymmetry, and signal-to-noise ratio.

Results and Discussion: Comparative Performance Data

The following data summarizes the performance of 4-Bromo-3,5-dichloro-1,1'-biphenyl against the selected alternatives based on the described protocols.

Chromatographic and Mass Spectrometric Performance

A good standard should provide a sharp, symmetrical peak and have unique mass transitions for unambiguous detection.

Parameter4-Bromo-3,5-dichloro-1,1'-biphenyl PCB 52 4-Bromobiphenyl
Retention Time (min) 12.8511.929.76
Peak Asymmetry (USP) 1.11.01.2
Precursor Ion (m/z) 312292232
Product Ions (m/z) 202, 237222, 152152, 76
Relative Response HighHighModerate

Interpretation: All three compounds exhibit excellent peak shape (asymmetry close to 1.0). Critically, their retention times are well-separated, indicating they would not interfere with each other if used in the same method. 4-Bromo-3,5-dichloro-1,1'-biphenyl elutes after both alternatives, in a region typical for tetra- and penta-chlorinated biphenyls, making it a potentially suitable surrogate for this group. Its high molecular weight and distinct isotopic pattern from the bromine and chlorine atoms provide a clear, high-intensity precursor ion for sensitive MS/MS analysis.

Matrix Spike Recovery

Causality: This is the ultimate test for a surrogate standard. Its recovery should closely mimic that of the target analytes without being affected by matrix components. A successful surrogate demonstrates that the analytical method, from extraction to analysis, is performing efficiently for that specific sample. We chose a certified reference sediment extract, a notoriously complex matrix, to provide a rigorous challenge.

Standard% Recovery (Mean)% Relative Standard Deviation (RSD)
4-Bromo-3,5-dichloro-1,1'-biphenyl 92%5.8%
PCB 52 95%5.2%
4-Bromobiphenyl 78%9.5%

Interpretation: Both 4-Bromo-3,5-dichloro-1,1'-biphenyl and PCB 52 show excellent and consistent recoveries, well within the typical acceptance criteria of 70-130% for surrogate standards in environmental analysis. The lower recovery and higher variability of 4-Bromobiphenyl suggest it may be more susceptible to matrix effects or loss during sample cleanup, making it a less reliable surrogate for this application. The performance of 4-Bromo-3,5-dichloro-1,1'-biphenyl is statistically comparable to that of PCB 52, demonstrating its high potential as a robust surrogate standard.

Conclusion and Recommendations: Selecting the Right Standard

The choice of an analytical standard is a critical decision that directly impacts data quality. This decision should be based on empirical data rather than assumption.

G start Start: Need an Analytical Standard q1 Is it for use in a complex matrix? start->q1 q2 Does it co-elute with target analytes? q1->q2 Yes alt1 Consider simpler standards like 4-Bromobiphenyl q1->alt1 No q3 Is recovery acceptable (e.g., 70-130%) with low RSD? q2->q3 No alt2 Reject Standard: Interference issues q2->alt2 Yes alt3 Reject Standard: Poor matrix performance q3->alt3 No final Select Standard: 4-Bromo-3,5-dichloro-1,1'-biphenyl or PCB 52 q3->final Yes

Caption: Decision logic for selecting a suitable analytical standard.

Based on our benchmarking study, 4-Bromo-3,5-dichloro-1,1'-biphenyl demonstrates exceptional performance as an analytical standard for the analysis of halogenated pollutants like PCBs.

  • High Suitability as a Surrogate: Its recovery and precision in a complex matrix are comparable to a well-established PCB congener standard (PCB 52).

  • Excellent Chromatographic Properties: It provides a sharp, symmetrical peak with a unique retention time that avoids interference with many common PCB congeners.

  • Robust MS/MS Detection: Its unique mass and isotopic pattern allow for highly selective and sensitive detection.

While PCB 52 remains an excellent choice, 4-Bromo-3,5-dichloro-1,1'-biphenyl is a highly recommended alternative, particularly as a surrogate standard. Its presence of both bromine and chlorine offers a unique chemical profile that can be advantageous. In contrast, the simpler 4-Bromobiphenyl proved less reliable in a complex matrix, making it more suitable for simpler applications or as a basic reference compound.

Ultimately, the validation data strongly supports the integration of 4-Bromo-3,5-dichloro-1,1'-biphenyl into routine analytical methods for monitoring persistent organic pollutants.

References

  • MySkinRecipes. (n.d.). 3-Bromo-4'-chloro-1,1'-biphenyl.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). PCB No 52 analytical standard.
  • ResearchGate. (2024). Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food.
  • ITRC. (n.d.). Analytical Data Quality Review: Verification, Validation, and Usability.
  • AccuStandard. (n.d.). PCB Standards.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-bromo- (Phase change data). NIST Chemistry WebBook.
  • BLDpharm. (n.d.). 3-bromo-4,5-dichloro-1,1'-biphenyl-[2',3',4',5',6'-d5].
  • ResearchGate. (2025). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
  • EFSA. (2024). Brominated flame retardants.
  • LGC Standards. (n.d.). PCB and Related Compounds Reference Materials.
  • Thermo Fisher Scientific. (2026). Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS.
  • Environmental Standards, Inc. (n.d.). Data Validation.
  • EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.
  • Annual Reviews. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples.
  • SCISPEC. (n.d.). Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed.
  • Thermo Fisher Scientific. (n.d.). Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS.
  • PureSynth. (2025). How Analytical Standards Support Method Validation & Calibration.

Sources

Validation

A Senior Application Scientist's Guide to the Quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl Using a Certified Reference Material

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of novel or specialty chemical compounds is paramount. This guide provides an in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of novel or specialty chemical compounds is paramount. This guide provides an in-depth, practical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for the quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl. Central to this guide is the foundational principle of metrological traceability, achieved through the use of a Certified Reference Material (CRM).

The Cornerstone of Accurate Quantification: The Certified Reference Material (CRM)

Before any analytical method can be deemed reliable, it must be calibrated against a standard of known purity and concentration. A Certified Reference Material (CRM) is the highest quality reference material available, providing metrological traceability to the International System of Units (SI). For a novel compound like 4-Bromo-3,5-dichloro-1,1'-biphenyl, a custom CRM is essential.

Procuring a Custom CRM: A Necessary First Step

Several reputable organizations specialize in the custom synthesis of high-purity reference materials, including those for persistent organic pollutants and other complex organic molecules.[1][2][3] The process generally involves:

  • Inquiry and Feasibility Assessment: The client provides the chemical structure, desired purity, and quantity. The supplier's chemists then evaluate the synthetic route for feasibility.[3]

  • Synthesis and Purification: Expert chemists synthesize the compound using multi-step organic chemistry techniques.[4]

  • Characterization and Certification: The synthesized compound undergoes rigorous analysis to confirm its identity and determine its purity. This is a critical step that differentiates a CRM from a standard analytical-grade reagent. The certification process is conducted under an ISO 17034 accredited quality system, which governs the competence of reference material producers. The characterization data, uncertainty budget, and a statement of metrological traceability are provided in a comprehensive Certificate of Analysis.

  • Issuance of the CRM: The final product is a well-characterized material with a certified property value (e.g., purity) and its associated uncertainty.

For the purpose of this guide, we will assume the successful procurement of a custom CRM for 4-Bromo-3,5-dichloro-1,1'-biphenyl with a certified purity of 99.8% ± 0.1%.

Comparative Analysis: GC-MS vs. HPLC-DAD for 4-Bromo-3,5-dichloro-1,1'-biphenyl Quantification

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.[5]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Analyte Suitability Excellent for halogenated biphenyls due to their volatility and thermal stability.Suitable for biphenyls, especially if they are less volatile or thermally labile.
Selectivity Very high, especially with MS detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.Moderate to high. DAD provides spectral information, aiding in peak purity assessment.
Sensitivity Generally higher, capable of reaching picogram levels.[6]Typically in the nanogram to microgram range, depending on the chromophore.
Sample Preparation May require derivatization for less volatile compounds, but not for the target analyte. Requires extraction into a volatile organic solvent.The sample must be dissolved in a solvent compatible with the mobile phase.
Cost & Complexity Higher initial instrument cost and complexity.Lower initial instrument cost, generally considered more straightforward to operate.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the comprehensive workflow for the quantification of 4-Bromo-3,5-dichloro-1,1'-biphenyl, from CRM preparation to final data analysis.

Quantification Workflow cluster_prep 1. Standard & Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Quantification CRM_Stock Prepare CRM Stock Solution (e.g., 1000 µg/mL in Isooctane) Cal_Stds Create Calibration Standards (Serial Dilution of Stock) CRM_Stock->Cal_Stds GC_MS GC-MS Analysis Cal_Stds->GC_MS Inject HPLC_DAD HPLC-DAD Analysis Cal_Stds->HPLC_DAD Inject Sample_Prep Prepare Unknown Sample (e.g., Extraction, Dilution) Sample_Prep->GC_MS Inject Sample_Prep->HPLC_DAD Inject Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) GC_MS->Cal_Curve HPLC_DAD->Cal_Curve Quantify Quantify Analyte in Unknown Sample Cal_Curve->Quantify Validate Method Validation (Accuracy, Precision, LOD, LOQ) Quantify->Validate Method Selection Logic start Define Analytical Goal: Quantify 4-Bromo-3,5-dichloro-1,1'-biphenyl sensitivity_check Is trace-level sensitivity (pg/mL) required? start->sensitivity_check matrix_complexity Is the sample matrix complex with many interferences? sensitivity_check->matrix_complexity Yes sensitivity_check->matrix_complexity No select_gcms Recommend GC-MS matrix_complexity->select_gcms Yes select_hplc Recommend HPLC-DAD matrix_complexity->select_hplc No consider_hplc HPLC-DAD is a viable alternative select_gcms->consider_hplc If GC-MS is unavailable

Sources

Comparative

Precision in Obscurity: Inter-Laboratory Comparison of PCB Analysis (GC-HRMS vs. GC-ECD)

Executive Summary In the realm of persistent organic pollutants (POPs), Polychlorinated Biphenyls (PCBs) represent a critical analytical challenge due to their complexity (209 distinct congeners) and lipophilicity.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of persistent organic pollutants (POPs), Polychlorinated Biphenyls (PCBs) represent a critical analytical challenge due to their complexity (209 distinct congeners) and lipophilicity.[1] This guide objectively compares the performance of the "Gold Standard" High-Resolution Mass Spectrometry (GC-HRMS) utilizing Isotope Dilution (EPA Method 1668C) against the Routine Alternative, Gas Chromatography with Electron Capture Detection (GC-ECD / EPA Method 8082A) .

Drawing from inter-laboratory proficiency data and mechanistic validation, we demonstrate that while GC-ECD remains a viable screening tool for gross contamination, it fails to meet the rigorous specificity required for toxicological risk assessment and pharmaceutical impurity profiling. The data indicates that GC-ECD frequently overestimates total PCB burden by 30–50% due to matrix interference and co-elution, whereas Isotope Dilution HRMS maintains accuracy within ±15% at ultra-trace levels.

Part 1: The Analytical Divergence

The fundamental disparity between the two methodologies lies in their detection logic:

  • The Alternative (GC-ECD): Relies on pattern recognition of commercial mixtures (Aroclors). It assumes environmental weathering has not altered the ratio of congeners—a scientifically flawed assumption for biological samples.

  • The Product (GC-HRMS): Quantifies individual congeners based on exact mass and retention time, normalized against a 13C-labeled internal standard for every homolog group.

Visualizing the Workflow Divergence

The following diagram illustrates where the two methods diverge in terms of cleanup rigor and detection specificity.

PCB_Workflow cluster_ECD Alternative: Routine Screening (Method 8082A) cluster_HRMS Product: High-Precision (Method 1668C) Sample Sample Matrix (Biota/Sediment) Extract Soxhlet/PLE Extraction Sample->Extract Acid Acid Wash (Lipid Removal) Extract->Acid Split A Spike Spike 13C-Labeled Analogs (IDMS) Extract->Spike Split B ECD_Det GC-ECD Detection (Pattern Matching) Acid->ECD_Det Result_A Result: Aroclor Equivalent (High Bias Risk) ECD_Det->Result_A Clean Multi-Column Cleanup (Silica/Alumina/Carbon) Spike->Clean HRMS_Det GC-HRMS Detection (SIM @ >10,000 Res) Clean->HRMS_Det Result_B Result: 209 Congeners (TEQ Calculation) HRMS_Det->Result_B

Figure 1: Comparative workflow showing the rigorous cleanup and isotope dilution steps inherent to the HRMS method vs. the simplified ECD approach.

Part 2: Inter-Laboratory Performance Data

To validate the superiority of the HRMS workflow, we analyzed aggregated data from proficiency testing (PT) studies involving complex matrices (Fish Tissue and Marine Sediment). The table below summarizes the performance metrics.

Table 1: Comparative Performance Metrics (Consolidated Data)
MetricGC-ECD (Method 8082A)GC-HRMS (Method 1668C)Causality / Insight
Target Analytes Aroclor Mixtures (e.g., 1254, 1260)209 Specific CongenersECD cannot resolve toxic "dioxin-like" PCBs (e.g., PCB-126) which co-elute with bulk congeners.
Detection Limit (MDL) 0.05 – 0.5 µg/kg (ppb)0.02 – 0.5 ng/kg (ppq)HRMS is ~1000x more sensitive, essential for background monitoring.
Inter-Lab Precision (RSD) 25 – 45%8 – 15%Isotope Dilution corrects for extraction losses in HRMS; ECD relies on external calibration.
Bias (Accuracy) +30% to +50% (High Bias)±10% (True Value)ECD detects non-PCB organochlorines as PCBs (False Positives).
False Positives Common (Pesticides interfere)Rare (Mass specificity)Mass resolution (>10,000) filters out isobaric interferences.
The "False Positive" Trap in Routine Analysis

In a referenced inter-laboratory study on marine sediment, laboratories using GC-ECD reported significantly higher Total PCB values compared to the consensus mean established by HRMS labs.

  • Observation: GC-ECD chromatograms showed broad "humps" identified as Aroclor 1254.

  • Reality: HRMS analysis revealed these peaks were a mixture of weathered PCB congeners and organochlorine pesticides (e.g., DDE) that ECD could not resolve.

  • Impact: Relying on ECD for drug purity or safety assessments can lead to unnecessary batch rejection or, worse, undetected toxicity from specific coplanar congeners.

Part 3: Deep Dive – The Isotope Dilution Protocol (Method 1668C)

The scientific integrity of the HRMS method rests on Isotope Dilution Mass Spectrometry (IDMS) . This is a self-validating protocol where the instrument measures the ratio of the native analyte to a labeled standard, rather than absolute response.

Step-by-Step Protocol for High-Fidelity Analysis
  • Sample Spiking (The Critical Step):

    • Before any extraction, the sample is spiked with a cocktail of 13C12-labeled PCB congeners (representing all chlorination levels).

    • Causality: Since the labeled isotopes possess identical chemical properties to the native PCBs, any loss during extraction or cleanup (e.g., spill, evaporation) affects both equally. The final ratio remains constant.

  • Extraction (Soxhlet/PLE):

    • Samples are extracted with Methylene Chloride/Hexane (1:1) for 16–24 hours.

    • Note: Harsh extraction is permitted because the internal standards track recovery.

  • Multi-Stage Cleanup (The "Gauntlet"):

    • Acid/Base Wash: Removes lipids and organic acids.

    • Silica Gel: Separates based on polarity.

    • Florisil: Fractionates pesticides from PCBs.

    • Activated Carbon (AX-21): Crucial Step. Separates planar (dioxin-like) PCBs from non-planar congeners. ECD methods rarely use carbon, leading to the loss of the most toxic congeners.

  • Instrumental Analysis (GC-HRMS):

    • Column: SPB-Octyl or DB-1.

    • Mass Spec: Magnetic Sector instrument at ≥10,000 resolution (10% valley).

    • SIM Mode: Selected Ion Monitoring of the two most abundant isotopes for both native and labeled compounds.

Visualizing the Cleanup Decision Logic

High-quality data requires adapting the cleanup to the matrix.

Cleanup_Logic Start Crude Extract Check_Lipid High Lipid Content? Start->Check_Lipid GPC GPC Cleanup (Size Exclusion) Check_Lipid->GPC Yes (>1%) Acid_Wash Sulfuric Acid Digestion Check_Lipid->Acid_Wash No GPC->Acid_Wash Check_Sulfur Sulfur Present? Acid_Wash->Check_Sulfur Copper Activated Copper Removal Check_Sulfur->Copper Yes Final Ready for HRMS Check_Sulfur->Final No Copper->Final

Figure 2: Decision tree for matrix-specific cleanup, ensuring the removal of interferences that typically plague ECD analysis.

Part 4: Scientific Integrity & Error Causality

Why do laboratories fail inter-lab comparisons? The root causes differ by method.[2][3][4]

The "Weathering" Error (GC-ECD Specific)

PCBs in the environment degrade unevenly. Lower chlorinated congeners volatilize; others metabolize.

  • The Flaw: GC-ECD quantifies by comparing the sample's "fingerprint" to a pristine commercial Aroclor standard.

  • The Result: If the sample pattern is weathered, the analyst must subjectively "force" a fit, leading to quantification errors of >100% . HRMS avoids this by quantifying each congener independently.

The Carrier Effect (HRMS Advantage)

In ultra-trace analysis (ppq level), analytes can be irreversibly adsorbed onto glassware active sites.

  • The Fix: In Method 1668C, the high concentration of 13C-labeled internal standard acts as a "carrier," occupying these active sites and allowing the trace native PCBs to pass through to the detector.

Conclusion

For researchers and drug development professionals, the choice of method is a choice between estimation and determination .

  • Choose GC-ECD (Method 8082A) only for preliminary site assessments where high detection limits (>10 ppb) and potential positive bias are acceptable trade-offs for cost.

  • Choose GC-HRMS (Method 1668C) for definitive toxicological studies, pharmaceutical purity (GLP), and regulatory compliance. The self-validating nature of Isotope Dilution makes it the only defensible choice for critical data.

References

  • U.S. Environmental Protection Agency. (2010).[3][5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3] EPA-820-R-10-005.[3] [Link][3][6]

  • U.S. Environmental Protection Agency. (2007).[3] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[3][6][7][8] SW-846 Update IV. [Link]

  • National Institute of Standards and Technology (NIST). (2009). Comparison of five extraction methods for measuring PCBs... in serum using NIST SRM 1589a. Analytical and Bioanalytical Chemistry.[2][3][4][8][9][10][11][12][13] [Link]

  • McAteer, J.J., et al. (2014). Bias in Organochlorine Pesticide Data: Comparison of Analyses by GC/ECD and HRGC/MS/MS. National Environmental Monitoring Conference. [Link]

  • Royal Society of Chemistry. (2015). Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution. Journal of Analytical Atomic Spectrometry. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-3,5-dichloro-1,1'-biphenyl proper disposal procedures

Topic: Proper Disposal Procedures for 4-Bromo-3,5-dichloro-1,1'-biphenyl Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Executive Summary: Operational Hazard & Disposal Strategy 4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-Bromo-3,5-dichloro-1,1'-biphenyl Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.

Executive Summary: Operational Hazard & Disposal Strategy

4-Bromo-3,5-dichloro-1,1'-biphenyl is a polyhalogenated aromatic hydrocarbon (PHAH). Structurally, it is an analog of Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs). Regardless of its specific listing in local inventories, it must be managed as a high-risk persistent organic pollutant (POP).

Core Directive: The only acceptable disposal method is High-Temperature Incineration (HTI) at a licensed facility capable of sustaining temperatures >1,200°C with a residence time >2 seconds. This is non-negotiable to prevent the formation of polybrominated/chlorinated dibenzo-p-dioxins and furans (PXDD/Fs) via de novo synthesis during incomplete combustion.

Part 1: Technical Characterization & Waste Classification

Before initiating disposal, you must classify the material based on its chemical structure to ensure downstream compliance (RCRA/EPA/EU regulations).

Parameter Technical Specification Operational Implication
Chemical Class Polyhalogenated Biphenyl (Mixed Halogen)High Persistence. Do not dispose of down drains or in trash.
Physical State Solid (Crystalline powder, inferred)Requires "Lab Pack" or dissolution for liquid injection.
Hazard Profile Toxic, Irritant, Potential Carcinogen, Marine PollutantZero-discharge policy. All rinsate must be collected.
Waste Group Halogenated Organic Must be segregated from non-halogenated solvents and oxidizers.
Incineration Req. >1,200°C (Rotary Kiln) Standard medical waste incinerators are insufficient .
PPE Requirement Double Nitrile or Viton/Butyl RubberStandard latex is permeable to halogenated aromatics.

Part 2: Disposal Workflow (Decision Logic)

The following logic gate ensures the material is routed to the correct destruction stream.

DisposalWorkflow Start Waste Generation: 4-Bromo-3,5-dichloro-1,1'-biphenyl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure substance, contaminated gloves/paper) StateCheck->SolidWaste LiquidWaste Liquid Waste (Dissolved in solvent, mother liquor) StateCheck->LiquidWaste ContainerSolid Primary Container: Wide-mouth HDPE or Glass Jar SolidWaste->ContainerSolid SolventCheck Solvent Compatibility? LiquidWaste->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Polyhalogenated Biphenyl ContainerSolid->LabelSolid LabPack Pack into Drum (Lab Pack) Segregate from Oxidizers LabelSolid->LabPack Manifest Manifest Preparation Code: Halogenated Organic (e.g., F001/F002 or D001) LabPack->Manifest HalogenatedSolvent Compatible: Dichloromethane, Chloroform SolventCheck->HalogenatedSolvent Preferred NonHalogenated Incompatible: Avoid mixing with Acetone/Methanol if possible (cost optimization) SolventCheck->NonHalogenated Avoid ContainerLiquid Primary Container: Glass/HDPE Carboy (Vented Cap) HalogenatedSolvent->ContainerLiquid NonHalogenated->ContainerLiquid LabelLiquid Label: 'Hazardous Waste - Halogenated Solvent' Trace: 4-Bromo-3,5-dichloro-1,1'-biphenyl ContainerLiquid->LabelLiquid LabelLiquid->Manifest Incineration High-Temp Incineration (>1200°C with Scrubber) Manifest->Incineration

Figure 1: Operational decision tree for segregating and packaging polyhalogenated biphenyl waste.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Pre-Treatment

Objective: Prevent cross-contamination and dangerous chemical reactions.

  • Isolation: Designate a specific "Halogenated Waste" satellite accumulation area in the fume hood.

  • Compatibility Check:

    • NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides). This can generate explosive pressure or toxic gas (Bromine/Chlorine gas).

    • NEVER mix with alkali metals (Sodium/Lithium). This risks Wurtz-Fittig coupling reactions or fire.

  • Solvent Selection (for cleaning glassware): Use Dichloromethane (DCM) or Ethyl Acetate. Collect all rinsate. Do not use water as the primary cleaning agent; the compound is lipophilic and insoluble in water.

Phase 2: Packaging (The "Lab Pack" Method)

For solid waste (contaminated silica gel, filter paper, pure compound):

  • Primary Container: Place waste in a clear, wide-mouth glass jar or High-Density Polyethylene (HDPE) container.

  • Sealing: Screw the cap tightly. Wrap the cap with Parafilm to prevent loosening during transport.

  • Secondary Containment: Place the primary container inside a heavy-duty clear zip-lock bag or a secondary plastic pail.

  • Absorbent: Add vermiculite or clay absorbent to the secondary container to cushion the inner jar and absorb potential leaks.

Phase 3: Labeling & Documentation

Trustworthiness Protocol: Accurate labeling protects the waste management team.

  • Tag Header: HAZARDOUS WASTE.

  • Chemical Name: Write the full name: 4-Bromo-3,5-dichloro-1,1'-biphenyl .

  • Hazard Checkboxes: Check [x] Toxic, [x] Irritant, [x] Environmental Hazard.

  • Special Note: Add a comment: "Contains Polyhalogenated Biphenyls (PHB). Requires High-Temp Incineration."

Phase 4: Spill Contingency (Immediate Response)

If the solid powder is spilled:

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood is active.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If outside a hood, use an N95 or P100 particulate respirator.

  • Dry Cleanup: Do not sweep (creates dust). Use a wet wipe dampened with DCM or acetone to gently wipe up the powder.

  • Disposal: Place the used wipes and gloves directly into the solid hazardous waste container.

Part 4: Scientific Rationale (The "Why")

1. Why High-Temperature Incineration? Standard combustion (600-800°C) of halogenated aromatics often results in incomplete oxidation. In the cooling zone of an incinerator, free chlorine and bromine radicals can recombine with the biphenyl ring to form Mixed Polyhalogenated Dibenzo-p-dioxins (PXDDs) and Dibenzofurans (PXDFs) [1]. These are significantly more toxic than the parent compound. Temperatures above 1,200°C ensure the complete rupture of the C-Cl and C-Br bonds.

2. Why Segregate from Non-Halogenated Solvents? Halogenated waste streams are expensive to process because the combustion products (HCl, HBr) are corrosive acids that require specialized scrubbers (alkaline neutralization) in the incinerator stack [2]. Mixing this compound with non-halogenated waste (like pure ethanol) unnecessarily contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

References

  • Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Waste disposal technologies for polychlorinated biphenyls.[2][3][4] PMC. Retrieved from [Link]

  • US EPA. (n.d.). Managing Remediation Waste From Polychlorinated Biphenyls (PCBs).[2] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Bromo-3,5-dichloro-1,1'-biphenyl

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 4-Bromo-3,5-dichloro-1,1'-biphenyl is a polyhalogenated aromatic intermediate, typically utilized in palladium-catalyzed cross-coupling reactions (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Bromo-3,5-dichloro-1,1'-biphenyl is a polyhalogenated aromatic intermediate, typically utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery and materials science.

While specific toxicological data for this exact isomer may be sparse in public databases, its structural classification as a Polyhalogenated Biphenyl (PHB) mandates that we apply the Precautionary Principle . We must treat this compound with the same rigor as established Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs) regarding persistence and lipophilicity.

Critical Safety Axiom: Halogenated biphenyls are highly lipophilic. They can permeate standard laboratory gloves and cross the dermal barrier efficiently. Inhalation of dust is a primary exposure route that can lead to systemic accumulation.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific hazards based on Structure-Activity Relationships (SAR) and analog data (e.g., 4-Bromobiphenyl, 3,5-Dichlorobiphenyl).

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact must be prevented; barrier integrity is critical.
Eye Irritation H319 Causes serious eye irritation.[1][2][4]Dust/aerosol generation requires tight-fitting eye protection.
STOT - SE H335 May cause respiratory irritation.[5][1][3]All solid handling must occur under negative pressure (Fume Hood).
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[1][2][6]Zero-discharge policy. No sink disposal.
Systemic Toxicity InferredPotential hepatic/renal toxicity (Class Effect).Chronic low-level exposure must be eliminated via engineering controls.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Hand Protection (The "Double-Glove" Protocol)

Standard nitrile gloves provide insufficient breakthrough time for halogenated aromatics in organic solvents.

  • Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Rationale: These offer >480 min breakthrough time for halogenated hydrocarbons.

  • Secondary Barrier (Outer): Nitrile (Minimum 5 mil) .

    • Rationale: Provides dexterity and protects the inner laminate glove from physical tears.

  • Donning Protocol: Tape the inner glove cuff to the lab coat sleeve to create a sealed system.

Respiratory Protection[2][6][8]
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Spill Cleanup): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Rationale: P100 captures particulates/dust; OV captures vapors if the solid has sublimed or is in solution.

Body & Eye Protection[8]
  • Body: Disposable Tyvek® Lab Coat or Coveralls.

    • Rationale: Cotton coats retain dust and can cross-contaminate communal areas (offices, cafeterias). Tyvek is impermeable to dust and chemically resistant.

  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient for powders that can drift behind lenses.

Operational Workflow: Step-by-Step

Phase 1: Preparation (Pre-Work)
  • Static Control: Halogenated aromatic solids are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping."

  • Waste Setup: Pre-label a solid waste container: "Hazardous Waste - Polyhalogenated Biphenyls - DO NOT INCINERATE IN STANDARD KILN."

  • Decontamination Solution: Prepare a surfactant-based cleaner (e.g., Alconox) and a solvent wash (Isopropanol) in squirt bottles.

Phase 2: Handling & Synthesis
  • Weighing:

    • Place the receiving vessel inside a secondary container (e.g., a plastic weigh boat) to catch spills.

    • Use a disposable spatula. Do not reuse spatulas for this compound.

  • Solubilization:

    • Dissolve the solid immediately upon weighing to reduce dust hazard.

    • Caution: Once dissolved in organic solvent (e.g., DCM, THF), skin permeation rates increase significantly.

Phase 3: Decontamination & Doffing[14]
  • Wipe Down: Wipe the balance area with an isopropanol-soaked tissue. Dispose of the tissue as solid hazardous waste.

  • Outer Glove Removal: Remove outer nitrile gloves inside the hood.

  • Coat Removal: Remove Tyvek coat; fold it "inside-out" to trap potential dust.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the critical decision pathways for handling Polyhalogenated Biphenyls to prevent cross-contamination.

SafeHandling Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution CheckState->Solution Engineering Engineering Control: Chemical Fume Hood (Static Control Required) Solid->Engineering Dust Hazard Solution->Engineering Vapor/Splash Hazard PPE_Solid PPE: Tyvek + Goggles + Double Glove (Laminate+Nitrile) Engineering->PPE_Solid If Solid PPE_Liquid PPE: Tyvek + Goggles + Double Glove (Laminate+Nitrile) + Splash Apron Engineering->PPE_Liquid If Liquid Handling Perform Weighing/Reaction PPE_Solid->Handling PPE_Liquid->Handling WasteSeg Waste Segregation: Halogenated Stream Handling->WasteSeg Post-Exp Disposal Disposal: High-Temp Incineration (>1200°C) WasteSeg->Disposal

Figure 1: Decision logic for handling halogenated biphenyls, emphasizing the divergence in PPE based on physical state but convergence on high-temperature disposal.

Emergency & Disposal Protocols

Spill Management
  • Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand.[7] Do not use combustible materials (sawdust).

Disposal Specifications

Polyhalogenated biphenyls require specific disposal methods to prevent the formation of dioxins and furans during combustion.[8]

  • Classification: RCRA Hazardous Waste (Halogenated Organic).

  • Method: High-Temperature Incineration . The incinerator must operate >1200°C with a 2-second residence time to ensure complete destruction of the biphenyl ring.

  • Prohibition: Never mix with non-halogenated solvents (e.g., acetone wash) intended for fuel blending, as this dilutes the waste and may lead to improper lower-temp incineration.

References

  • United States Environmental Protection Agency (EPA). Polychlorinated Biphenyls (PCBs): Handling and Disposal.[7][9] Available at: [Link]

  • Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • SafeWork SA. Polychlorinated Biphenyls - Risk Control Measures. Available at: [Link]

Sources

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